molecular formula C15H20O2 B14790786 Asterolide

Asterolide

カタログ番号: B14790786
分子量: 232.32 g/mol
InChIキー: OQYBLUDOOFOBPO-SSDMNJCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(8aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one is a natural product found in Atractylodes macrocephala with data available.

特性

分子式

C15H20O2

分子量

232.32 g/mol

IUPAC名

(8aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12?,13?,15-/m1/s1

InChIキー

OQYBLUDOOFOBPO-SSDMNJCBSA-N

異性体SMILES

CC1=C2CC3C(=C)CCC[C@@]3(CC2OC1=O)C

正規SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

製品の起源

United States

Foundational & Exploratory

Asterosaponins: A Deep Dive into Their Discovery, Origin, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of asterosaponins, a prominent class of steroid glycosides unique to the Asteroidea class (starfish). We delve into the discovery and origin of these fascinating marine natural products, detailing their structural diversity. This guide presents a compilation of their diverse biological activities, with a focus on their cytotoxic effects against various cancer cell lines, supported by quantitative data. Furthermore, we outline the key experimental methodologies for the isolation, purification, and structural elucidation of asterosaponins. The guide also explores their proposed biosynthetic pathway and sheds light on their mechanism of action, particularly their modulation of critical cellular signaling pathways such as PI3K/Akt and MAPK. This document serves as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug discovery, aiming to stimulate further investigation into the therapeutic potential of asterosaponins.

Discovery and Origin of Asterosaponins

The journey into the world of asterosaponins began in 1960 when Japanese chemists M. Hashimoto and T. Yasumoto first isolated these unique steroid oligoglycosides from starfish.[1] These compounds are characteristic secondary metabolites of the Asteroidea class of the phylum Echinodermata.[1] Following their initial discovery, extensive research, notably by the group of L. Minale in Naples, Italy, significantly contributed to the structural elucidation and understanding of this diverse family of marine natural products.[2] Asterosaponins are found in various species of starfish, and their structural diversity is influenced by the specific species and their geographical location.[1][2]

Structurally, classical asterosaponins are composed of a Δ9(11)-steroid aglycone, which is typically oxidized in the side chain and at the C-6 position. A sulfate (B86663) group is commonly found at the 3β-position, and a carbohydrate chain, usually consisting of three to six monosaccharide units, is attached at the C-6 position.[1][2]

Biological Activities of Asterosaponins

Asterosaponins have garnered significant attention for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Their most extensively studied property is their cytotoxicity against various cancer cell lines.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of asterosaponins against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several asterosaponins are summarized in the table below, highlighting their potential as anticancer agents.

AsterosaponinCancer Cell LineIC50 (µM)Reference
Thornasteroside ARPMI-7951 (Melanoma)7.39 - 94[3]
Leptasterioside AT-47D (Breast Cancer)2[2]
Astrosterioside DHL-60 (Leukemia)4.31 ± 0.07[4]
Astrosterioside DPC-3 (Prostate Cancer)5.16 ± 0.07[4]
Astrosterioside DSNU-C5 (Colon Cancer)5.21 ± 0.15[4]
Novaeguinosides A-DK-562 (Leukemia)Moderate[1]
Novaeguinosides A-DBEL-7402 (Hepatoma)Moderate[1]
Antarcticosides A-CNSCLC (Lung Cancer)< 3.3 µg/mL[2]
Various SaponinsK-562 (Leukemia)Moderate[5]
Various SaponinsBEL-7402 (Hepatoma)Moderate[5]

Experimental Protocols

The isolation and structural characterization of asterosaponins are crucial steps in their study. The following sections outline the general methodologies employed.

Isolation and Purification

A general workflow for the isolation and purification of asterosaponins from starfish is depicted below.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_analysis Analysis start Starfish Tissue (minced) extraction Methanol (B129727) Extraction start->extraction concentrate Concentrate Methanol Extract extraction->concentrate partition Liquid-Liquid Partitioning (e.g., n-butanol/water) concentrate->partition silica (B1680970) Silica Gel Column Chromatography partition->silica hplc Preparative HPLC silica->hplc pure_saponin Pure Asterosaponin hplc->pure_saponin

A typical workflow for the isolation of asterosaponins.

Methodology:

  • Extraction: The fresh or frozen starfish tissue is typically minced and extracted exhaustively with methanol.[6]

  • Solvent Partitioning: The crude methanol extract is concentrated and then partitioned between n-butanol and water. The saponin-rich fraction is usually found in the n-butanol layer.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography, often using silica gel, to separate the complex mixture into fractions of decreasing polarity.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative HPLC, which allows for the isolation of individual asterosaponins.

Structure Elucidation

The unambiguous determination of the complex structures of asterosaponins is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy: A suite of 1D and 2D NMR experiments is employed for complete structural assignment.

  • 1D NMR (¹H and ¹³C): Provides initial information about the proton and carbon environments in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for delineating the sugar residues and the aglycone backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range proton-carbon correlations (2-3 bonds), which is vital for connecting the sugar units to each other and to the aglycone.[7]

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying the complete proton network of each sugar residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and the conformation of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the asterosaponin. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation pattern, which can help to deduce the sequence of the sugar chain and the structure of the aglycone.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of Asterosaponins

The complete biosynthetic pathway of asterosaponins has not been fully elucidated; however, a general pathway has been proposed. It is believed to start from cholesterol, which undergoes a series of enzymatic modifications to form the characteristic aglycone structure. This is followed by glycosylation events to attach the sugar chain.

G cholesterol Cholesterol sterol_mod Series of Oxidations, Hydroxylations, and other modifications (e.g., by Cytochrome P450 enzymes) cholesterol->sterol_mod aglycone Asterosaponin Aglycone (e.g., with Δ9(11) and 6-OH) sterol_mod->aglycone glycosylation Sequential Glycosylation (by Glycosyltransferases) aglycone->glycosylation sulfation Sulfation (by Sulfotransferases) glycosylation->sulfation asterosaponin Mature Asterosaponin sulfation->asterosaponin

A proposed biosynthetic pathway for asterosaponins.
Modulation of Cellular Signaling Pathways

Several studies have indicated that the cytotoxic effects of certain asterosaponins are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Notably, the PI3K/Akt and MAPK signaling pathways have been identified as key targets. For instance, Astrosterioside D has been shown to induce apoptosis by inactivating the PI3K/Akt and ERK1/2 MAPK signaling pathways.[1]

G cluster_pathways Cellular Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Inhibits Asterosaponin Asterosaponin Asterosaponin->PI3K Inhibits Asterosaponin->ERK Inhibits

Modulation of PI3K/Akt and MAPK pathways by asterosaponins.

Conclusion and Future Perspectives

Asterosaponins represent a vast and structurally diverse family of marine natural products with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a comprehensive overview of their discovery, biological activities, and the methodologies for their study. While significant progress has been made, further research is needed to fully elucidate their biosynthetic pathways and to explore the structure-activity relationships that govern their potent biological effects. The continued investigation of these fascinating compounds holds great promise for the development of novel drug candidates.

References

Unraveling the Molecular Architecture of Novel Natural Products: A Technical Guide to Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of the precise chemical structure of a novel natural product is a cornerstone of drug discovery and development. This process, known as structure elucidation, provides the fundamental blueprint for understanding a molecule's biological activity, developing synthetic routes, and enabling further pharmacological studies. While the specific compound "Asterolide" did not yield specific findings in a comprehensive search of scientific literature, this guide will provide an in-depth overview of the modern techniques and methodologies employed in the structural elucidation of newly discovered natural products, drawing upon examples from the literature for compounds isolated from various natural sources.

The journey from a crude natural extract to a fully characterized molecule is a multi-step process that relies on a combination of sophisticated analytical techniques and chemical reasoning. The primary tools in the chemist's arsenal (B13267) for this purpose are nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and increasingly, total synthesis for absolute stereochemical confirmation.

I. Isolation and Purification: The Essential First Step

Before any structural analysis can begin, the compound of interest must be isolated from its natural source in a pure form. This typically involves a series of chromatographic techniques.

Experimental Protocol: A Generalized Approach

  • Extraction: The source material (e.g., plant, fungus, marine organism) is typically dried, ground, and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid extraction or column chromatography over a stationary phase such as silica (B1680970) gel or Sephadex.

  • Purification: The resulting fractions are further purified using more advanced chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC), often guided by a bioassay to track the active component. The goal is to obtain the compound with a purity of >95% as determined by analytical HPLC and NMR spectroscopy.

II. Spectroscopic Analysis: Deciphering the Molecular Framework

Once a pure compound is obtained, a suite of spectroscopic techniques is employed to piece together its structure.

A. Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Experimental Protocol: HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed to generate the molecular ion with minimal fragmentation.

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For instance, the ESI-HRMS of narciabduliine showed a molecular ion peak [M + H]⁺ at m/z 541.2707, corresponding to the formula C₃₃H₃₇N₂O₅⁺[1].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon skeleton and the placement of protons and heteroatoms.

1. 1D NMR Spectroscopy: ¹H and ¹³C NMR

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2. 2D NMR Spectroscopy: COSY, HSQC, and HMBC

  • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with the carbon atom to which it is directly attached.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away. This is a key experiment for connecting different fragments of the molecule.

Table 1: Representative ¹H NMR Data for a Hypothetical Terpenoid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.31t1HH-6
4.15dd1HH-3
2.05m2HH-2
1.68s3HH-14
0.95d3HH-15

Table 2: Representative ¹³C NMR Data for a Hypothetical Terpenoid

Chemical Shift (δ) ppmAssignment
170.2C-1
142.5C-5
121.8C-6
78.9C-3
39.7C-4
25.5C-14
12.3C-15

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: 5-10 mg of the pure compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

  • Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is run. Additional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) may be required to determine the relative stereochemistry.

III. Elucidation Workflow and Logic

The data from these spectroscopic techniques are pieced together in a logical workflow to build the final structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Assembly Extraction Extraction Fractionation Fractionation Extraction->Fractionation Bioassay-guided HPLC_Purification HPLC_Purification Fractionation->HPLC_Purification Bioassay-guided HRMS HRMS HPLC_Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) HPLC_Purification->NMR_1D Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments Identify Structural Fragments NMR_1D->Fragments Connectivity Establish Connectivity NMR_2D->Connectivity Molecular_Formula->Fragments Propose Structure Fragments->Connectivity Propose Structure Stereochemistry Determine Stereochemistry Connectivity->Stereochemistry NOESY/ROESY Connectivity->Stereochemistry Propose Structure Final_Structure Final_Structure Stereochemistry->Final_Structure Propose Structure

Caption: A generalized workflow for the chemical structure elucidation of a novel natural product.

IV. Absolute Stereochemistry Determination: The Final Frontier

While NMR can often establish the relative stereochemistry of a molecule, determining its absolute configuration is more challenging. Several methods are employed for this purpose.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

  • Chiral Derivatization: The compound can be reacted with a chiral derivatizing agent, and the resulting diastereomers can be analyzed by NMR or other techniques.

  • Total Synthesis: The unambiguous synthesis of a specific stereoisomer of the proposed structure and comparison of its spectroscopic data and optical rotation with that of the natural product provides definitive proof of the structure. The absolute configuration of lajollamide A, for example, was unambiguously solved by total synthesis[2]. Similarly, the total syntheses of acremolides A and B were used to confirm their predicted stereochemical configurations[3].

V. Conclusion

The chemical structure elucidation of a novel natural product is a complex but systematic process that relies on the synergistic application of isolation techniques and advanced spectroscopic methods. Through the careful acquisition and interpretation of HRMS and a suite of NMR experiments, the molecular formula, carbon skeleton, and connectivity of a new molecule can be determined. The final, and often most challenging, step of assigning the absolute stereochemistry can be achieved through methods like X-ray crystallography or, most definitively, through total synthesis. This detailed structural information is paramount for the advancement of drug discovery and the understanding of the vast chemical diversity of the natural world.

References

A Technical Guide to the Spectroscopic Data of Astellolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Astellolide family of natural products, a group of drimane-type sesquiterpenoids. These compounds, isolated from various fungal species, have garnered interest due to their complex chemical structures and potential biological activities. This document focuses on the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of representative members of this family, along with detailed experimental protocols and a visualization of their biosynthetic pathway.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Hemiacetalmeroterpenoid A and Astellolide Q.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD) for Hemiacetalmeroterpenoid A

PositionδH (ppm), multiplicity (J in Hz)
11.91, m; 1.42, m
22.11, m; 1.85, m
51.47, m
61.94, m; 1.62, m
72.61, m; 2.33, m
115.63, s
181.49, s
191.23, s
201.33, s
221.07, s
231.19, s
241.03, s
OMe3.60, s

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD) for Hemiacetalmeroterpenoid A

PositionδC (ppm)PositionδC (ppm)
129.51482.2
228.115169.3
399.81649.1
440.117150.1
549.11828.5
622.81921.8
735.12020.6
8203.82168.9
959.22224.5
1041.22323.9
11127.22418.2
12203.7OMe51.9
1346.9

Table 3: HRESIMS Data for Hemiacetalmeroterpenoid A

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺459.23773459.23709C₂₆H₃₄O₇

Table 4: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) for Astellolide Q

PositionδH (ppm), multiplicity (J in Hz)
11.45, m; 1.16, m
22.05, m; 1.54, m
32.50, m; 2.34, m
51.74, m
61.91, m; 1.78, m
74.55, m
115.04, d (12.0); 4.84, d (12.0)
124.33, d (12.0); 4.09, d (12.0)
133.92, d (12.0); 3.34, d (12.0)
141.15, s
OAc2.08, s

Table 5: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) for Astellolide Q

PositionδC (ppm)PositionδC (ppm)
140.11038.9
219.51165.1
335.21268.2
434.11363.5
555.41421.8
623.615173.1
778.9OAc177.0, 21.1
8169.0
9124.0

Table 6: HRESIMS Data for Astellolide Q

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺347.14651347.14578C₁₇H₂₄O₆

Note: NMR data were referenced to the residual solvent signals.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of Astellolides, based on reported methods.[1]

2.1 Isolation and Purification

  • Fermentation and Extraction: The fungal strain (e.g., Penicillium sp.) is cultured on a suitable medium. The culture is then extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., petroleum ether/ethyl acetate).

    • Sephadex LH-20 Column Chromatography: Fractions are further purified to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield pure compounds.

2.2 Spectroscopic Analysis

  • NMR Spectroscopy:

    • Instrumentation: NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz or 600 MHz for ¹H and 100 MHz or 150 MHz for ¹³C.[1]

    • Sample Preparation: Approximately 1-5 mg of the pure compound is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃) in a standard 5 mm NMR tube.

    • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Chemical shifts are reported in ppm and referenced to the residual solvent signal.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are typically acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a LTQ-Orbitrap.[1]

    • Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol) is infused into the ESI source.

    • Data Acquisition: Data is collected in positive or negative ion mode, and the accurate mass is used to determine the elemental composition.

  • Infrared Spectroscopy:

    • Instrumentation: IR spectra are recorded on an FTIR spectrometer.[1]

    • Sample Preparation: A thin film of the sample is prepared on a KBr pellet, or the measurement is performed using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biosynthetic Pathway of Astellolides

The biosynthesis of Astellolides has been studied in Aspergillus oryzae, revealing a unique pathway for the formation of these drimane-type sesquiterpenoids.[2][3] The key steps involve the cyclization of farnesyl pyrophosphate (FPP) and subsequent modifications.

astellolide_biosynthesis FPP Farnesyl Pyrophosphate (FPP) DPP Drimanyl Pyrophosphate FPP->DPP AstC (Cyclase) DMP Drimanyl Monophosphate DPP->DMP AstI (Phosphatase) Drimenol Drim-8-ene-11-ol DMP->Drimenol AstK (Phosphatase) Intermediates Further Oxidations & Lactonization Drimenol->Intermediates P450s, etc. Astellolide_Core Astellolide Core Structure Intermediates->Astellolide_Core AstA (NRPS-like) Astellolides Astellolides (A, B, etc.) Astellolide_Core->Astellolides Tailoring Enzymes

Caption: Proposed biosynthetic pathway of Astellolides.

This guide provides a foundational understanding of the spectroscopic characteristics of the Astellolide family of natural products. The detailed data and protocols are intended to assist researchers in the identification, characterization, and further investigation of these and related compounds.

References

A Technical Guide to the Biosynthesis of Plant Steroids: A Putative Pathway for Asterolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific biosynthesis pathway for a compound named "Asterolide" in plants has not been characterized in publicly available scientific literature. Therefore, this guide details the established and conserved pathway of phytosterol (plant steroid) biosynthesis. It is highly probable that the biosynthesis of a steroidal compound like "this compound" would originate from this core pathway, potentially involving further specialized enzymatic modifications.

Introduction

Plant steroids, or phytosterols (B1254722), are a diverse group of isoprenoid-derived molecules essential for plant growth, development, and stress responses.[1] They are integral components of cellular membranes, influencing fluidity and permeability, and serve as precursors for the biosynthesis of brassinosteroids, a class of plant steroid hormones.[1][2] This technical guide provides an in-depth overview of the core phytosterol biosynthesis pathway, presents relevant quantitative data, details common experimental protocols, and offers visualizations of the key processes. This information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the biosynthesis of plant-derived steroids.

The Core Phytosterol Biosynthesis Pathway

The biosynthesis of phytosterols is a multi-step process that can be broadly divided into three main stages: the formation of the isoprene (B109036) unit, the synthesis of squalene (B77637), and the cyclization and modification of the steroid nucleus.[3] The pathway primarily occurs in the endoplasmic reticulum.[2]

  • Formation of Isoprene Units: The pathway begins with the synthesis of the five-carbon building block, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP).[4] In plants, this occurs through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] However, the MVA pathway is considered the primary source of IPP for sterol biosynthesis.[4]

  • Squalene Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15).[4] Two molecules of FPP are then joined in a head-to-head condensation to form squalene (C30), a linear triterpenoid.[5] This reaction is catalyzed by squalene synthase (SQS).[4]

  • Cyclization and Steroid Nucleus Formation: Squalene is first epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE).[6] This is a critical branching point. In fungi and animals, 2,3-oxidosqualene is cyclized to lanosterol (B1674476) by lanosterol synthase (LAS).[6][7] In plants, the primary pathway involves the cyclization of 2,3-oxidosqualene to cycloartenol (B190886), catalyzed by cycloartenol synthase (CAS).[6][7] However, some plants, including Arabidopsis, also possess a lanosterol synthase, indicating the existence of a dual pathway to phytosterols.[7][8]

  • Modification of the Steroid Nucleus: Following the initial cyclization, cycloartenol (or lanosterol) undergoes a series of modifications, including demethylations, isomerizations, and reductions, to produce the major phytosterols: campesterol, stigmasterol, and β-sitosterol.[9] A key feature of phytosterols is the presence of a methyl or ethyl group at the C-24 position, which is added by sterol methyltransferases (SMTs).[10]

Quantitative Data in Phytosterol Biosynthesis

The following tables summarize quantitative data related to the concentration of various steroids in plant tissues and the yields from different extraction methods.

Table 1: Concentration of Selected Steroids in Various Plant Species

SteroidPlant SpeciesTissueConcentrationReference
ProgesteronePinus nigra-0.08 µg/g[9]
ProgesteroneMarsdenia tenacissimaLeavesup to 4.3 µg/g[11]
β-SitosterolLinseed oilSeed oil2.680 mg/g[12]
StigmasterolLinseed oilSeed oil0.850 mg/g[12]
CampesterolLinseed oilSeed oil1.670 mg/g[12]
BrassicasterolLinseed oilSeed oil0.680 mg/g[12]
β-SitosterolNiger seed oilSeed oil-[12]
β-SitosterolAlmondsNuts1.16 ± 0.15 mg/g[12]
β-SitosterolRapeseedSeeds4242.28 mg/kg[12]
β-SitosterolCorn oilSeed oil4.35 mg/g[12]
CampesterolCanola oilSeed oil1.84 mg/g[12]
BrassicasterolCanola oilSeed oil488 µg/g[12]
β-SitosterolOlive drupesFruit137.1 - 475.1 µg/g[13]
CampesterolOlive drupesFruit3.9 - 28.8 µg/g[13]
StigmasterolOlive drupesFruit1.3 - 8.2 µg/g[13]
BrassicasterolOlive drupesFruit0.1 - 0.3 µg/g[13]
β-SitosterolPiper gaudichaudianumLeaves58.9 - 106.9 µg/g[13]

Table 2: Detection Limits for Phytosterol Analysis

Analytical MethodDetection LimitReference
GC-FID0.02 to 0.2 mg/kg[12]
GC-MS (SIM mode)5 to 50 ng/mL[12]

Experimental Protocols

The study of phytosterol biosynthesis involves a range of experimental techniques. Below are detailed methodologies for key experiments.

1. Extraction and Quantification of Phytosterols from Plant Tissues

  • Objective: To extract and quantify the total phytosterol content from a plant sample.

  • Protocol:

    • Sample Preparation: Weigh 100 g of the solid plant sample. For liquid samples, use 100 mL.[14]

    • Extraction:

      • Solid-Liquid Extraction (for solid samples): Macerate the sample in chloroform (B151607). Filter the macerate using Whatman No. 1 filter paper. Evaporate the solvent using a rotary evaporator at 45°C.[14]

      • Liquid-Liquid Extraction (for liquid samples): Add methanol (B129727) and chloroform to the sample in a 1:1:1 ratio. Transfer the mixture to a separating funnel, shake, and let it stand for 10 minutes. Collect the lower layer and evaporate the solvent using a rotary evaporator at 45°C.[14]

    • Saponification: The crude extract is often saponified to release esterified and glycosylated sterols. This is typically done by refluxing with an ethanolic potassium hydroxide (B78521) (KOH) solution.[12]

    • Derivatization (for GC analysis): The extracted sterols are often derivatized, for example, by silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for gas chromatography (GC) analysis.[12]

    • Analysis:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for separating and identifying different phytosterols.[15] A typical setup would involve a GC system equipped with a capillary column (e.g., TG-5MS) coupled to a mass spectrometer.[14] The mass spectrometer is operated in electron ionization (EI) mode.[14]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used, sometimes without the need for derivatization.[12][15] Atmospheric pressure chemical ionization (APCI) is a common ionization source for LC-MS analysis of sterols.[12]

  • Internal Standards: To correct for experimental variations, internal standards such as epicoprostanol (B1214048) or 5α-cholestane are often added at the beginning of the extraction process.

2. Gene Expression Analysis of Biosynthesis Pathway Genes

  • Objective: To quantify the expression levels of genes encoding enzymes in the phytosterol biosynthesis pathway.

  • Protocol:

    • RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable kit or protocol (e.g., Trizol-based methods).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific to the target genes (e.g., CAS1, LAS1, SMT1). Use a housekeeping gene (e.g., actin or ubiquitin) as a reference for normalization. The relative expression levels can be calculated using the ΔΔCt method.

Visualizations

Diagram 1: Core Phytosterol Biosynthesis Pathway in Plants

Phytosterol_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) Pathway AcetylCoA->MVA IPP Isopentenyl Diphosphate (IPP) MVA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) IPP->GPP + DMAPP FPP Farnesyl Diphosphate (FPP) GPP->FPP + IPP Squalene Squalene FPP->Squalene + FPP (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene (SE) Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Primary Plant Pathway (CAS) Lanosterol Lanosterol Oxidosqualene->Lanosterol Minor Plant Pathway (LAS) Phytosterols Campesterol, Stigmasterol, β-Sitosterol Cycloartenol->Phytosterols Modification Steps Lanosterol->Phytosterols Modification Steps Brassinosteroids Brassinosteroids Phytosterols->Brassinosteroids

Caption: A simplified diagram of the core phytosterol biosynthesis pathway in plants.

Diagram 2: Experimental Workflow for Phytosterol Analysis

Experimental_Workflow PlantTissue Plant Tissue Sample Extraction Solid-Liquid or Liquid-Liquid Extraction PlantTissue->Extraction Saponification Saponification (optional) Extraction->Saponification Purification Purification/Fractionation Saponification->Purification Derivatization Derivatization (for GC) Purification->Derivatization Analysis GC-MS or LC-MS Analysis Purification->Analysis for LC-MS (no derivatization) Derivatization->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Caption: A typical experimental workflow for the extraction and analysis of phytosterols.

Conclusion

The biosynthesis of phytosterols is a complex and highly regulated pathway that is fundamental to plant life. While the specific pathway for "this compound" remains to be elucidated, the information presented in this guide on the core phytosterol biosynthesis pathway provides a robust framework for understanding how such a compound could be synthesized in plants. The detailed experimental protocols and quantitative data serve as a practical resource for researchers aiming to investigate and potentially engineer the production of novel plant-derived steroids for pharmaceutical and other applications. Future research, including comparative transcriptomics and metabolomics of plants producing "this compound," will be crucial in identifying the specific enzymes responsible for its unique structure.

References

Unraveling "Asterolide": A Technical Examination of a Putative Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that "Asterolide" is not a recognized, specific secondary metabolite. The term may represent a novel, yet-to-be-widely-documented compound, a proprietary name, or a potential misnomer for other structurally or taxonomically related natural products. This technical guide addresses this ambiguity by exploring closely related and similarly named compounds, providing a framework for the scientific community engaged in natural product research and drug development.

This document will delve into the chemical class, natural sources, and known biological activities of compounds that may be contextually related to the query "this compound," such as asteriscunolides and various metabolites from the Asteraceae family and the marine fungus Asteromyces. The methodologies for isolation, structure elucidation, and biological evaluation of a representative compound, Asteriscunolide A, will be detailed to serve as a technical blueprint for researchers in the field.

The Enigma of "this compound": A Case of Mistaken Identity?

Extensive searches of chemical and biological databases have not yielded a specific entry for a compound named "this compound." However, the name bears resemblance to several documented secondary metabolites, suggesting a possible connection. These include:

  • Asteriscunolides : A group of sesquiterpene lactones isolated from plants of the Asteriscus genus.

  • Astellolides : Sesterterpenoid compounds derived from fungi.

  • Metabolites from Asteroidea : The class of marine organisms commonly known as sea stars, which produce a variety of bioactive compounds, including saponins (B1172615) and steroids.

  • Compounds from Asteromyces : A genus of marine fungi known to produce unique peptides and other secondary metabolites.

Given the lack of specific data for "this compound," this guide will focus on Asteriscunolide A as a case study to fulfill the core requirements of a technical whitepaper on a related secondary metabolite.

Asteriscunolide A: A Representative Sesquiterpene Lactone

Asteriscunolide A is a sesquiterpene lactone isolated from plant species such as Asteriscus sericeus.[1] Sesquiterpene lactones are a well-studied class of natural products known for their diverse and potent biological activities.

Table 1: Chemical and Physical Properties of Asteriscunolide A

PropertyValue
Molecular Formula C₁₅H₁₈O₃[1]
Molecular Weight 246.30 g/mol
IUPAC Name (4Z,7Z,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione[1]
CAS Number 83488-75-9
Natural Source Asteriscus vogelii, Asteriscus sericeus[1]

Biosynthesis of Asteriscunolide A

The biosynthesis of sesquiterpene lactones like Asteriscunolide A follows the terpenoid pathway, originating from acetyl-CoA. The key precursor, farnesyl pyrophosphate (FPP), undergoes a series of cyclizations and oxidative modifications to yield the final complex structure.

G cluster_0 Mevalonate Pathway cluster_1 Terpenoid Backbone Synthesis cluster_2 Sesquiterpene Lactone Formation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonic Acid Mevalonic Acid HMG-CoA->Mevalonic Acid Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Germacrene A Germacrene A FPP->Germacrene A Cyclization Costunolide Costunolide Germacrene A->Costunolide Oxidation & Lactonization Asteriscunolide A Asteriscunolide A Costunolide->Asteriscunolide A Further Modifications

Caption: Generalized biosynthetic pathway leading to Asteriscunolide A.

Biological Activities and Therapeutic Potential

While specific quantitative data for the biological activity of Asteriscunolide A is sparse in publicly available literature, the broader class of sesquiterpene lactones is well-documented to possess a range of pharmacological effects.

Table 2: Reported Biological Activities of Sesquiterpene Lactones

ActivityMechanism of Action (General)Potential Therapeutic Application
Anti-inflammatory Inhibition of pro-inflammatory transcription factors such as NF-κB.Inflammatory disorders
Anticancer Induction of apoptosis, inhibition of cell proliferation, and angiogenesis.Oncology
Antimicrobial Disruption of microbial cell membranes and inhibition of essential enzymes.Infectious diseases
Neuroprotective Modulation of oxidative stress and inflammatory pathways in the central nervous system.Neurodegenerative diseases

The primary mechanism of action for many sesquiterpene lactones is attributed to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of key enzymes and transcription factors.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Release NF-κB Release IκBα Degradation->NF-κB Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB Release->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Sesquiterpene Lactone Sesquiterpene Lactone Sesquiterpene Lactone->IKK Activation Inhibition Sesquiterpene Lactone->NF-κB Release Inhibition

Caption: Proposed mechanism of anti-inflammatory action for sesquiterpene lactones.

Experimental Protocols

Extraction and Isolation of Asteriscunolide A

The following is a generalized protocol for the isolation of sesquiterpene lactones from plant material.

G Start Start Air-dried plant material of Asteriscus sericeus Air-dried plant material of Asteriscus sericeus Start->Air-dried plant material of Asteriscus sericeus End End Grind to a fine powder Grind to a fine powder Air-dried plant material of Asteriscus sericeus->Grind to a fine powder Macerate with methanol (B129727) at room temperature Macerate with methanol at room temperature Grind to a fine powder->Macerate with methanol at room temperature Filter and concentrate the extract under reduced pressure Filter and concentrate the extract under reduced pressure Macerate with methanol at room temperature->Filter and concentrate the extract under reduced pressure Suspend the crude extract in water and partition with ethyl acetate (B1210297) Suspend the crude extract in water and partition with ethyl acetate Filter and concentrate the extract under reduced pressure->Suspend the crude extract in water and partition with ethyl acetate Concentrate the ethyl acetate fraction Concentrate the ethyl acetate fraction Suspend the crude extract in water and partition with ethyl acetate->Concentrate the ethyl acetate fraction Subject to silica (B1680970) gel column chromatography Subject to silica gel column chromatography Concentrate the ethyl acetate fraction->Subject to silica gel column chromatography Elute with a gradient of hexane (B92381) and ethyl acetate Elute with a gradient of hexane and ethyl acetate Subject to silica gel column chromatography->Elute with a gradient of hexane and ethyl acetate Collect and pool fractions based on TLC analysis Collect and pool fractions based on TLC analysis Elute with a gradient of hexane and ethyl acetate->Collect and pool fractions based on TLC analysis Purify fractions containing Asteriscunolide A by preparative HPLC Purify fractions containing Asteriscunolide A by preparative HPLC Collect and pool fractions based on TLC analysis->Purify fractions containing Asteriscunolide A by preparative HPLC Obtain pure Asteriscunolide A Obtain pure Asteriscunolide A Purify fractions containing Asteriscunolide A by preparative HPLC->Obtain pure Asteriscunolide A Obtain pure Asteriscunolide A->End

References

A Technical Guide to the Biological Activity Screening of Bioactive Compounds from Asteroidea

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Asterolide" does not correspond to a well-defined class of chemical compounds in the current scientific literature. This guide will focus on Asterosaponins , a major and extensively studied class of bioactive steroidal glycosides isolated from starfish (Asteroidea), which are noted for their diverse and potent biological activities.

This technical whitepaper provides a comprehensive overview of the methodologies used to screen the biological activities of Asterosaponins. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and pharmacology. The guide details common experimental protocols, presents quantitative data from relevant studies, and visualizes key experimental and signaling pathways.

Overview of Biological Activities

Asterosaponins exhibit a wide spectrum of biological activities, making them promising candidates for therapeutic development.[1] Their primary mechanism of action often involves interaction with and disruption of cellular membranes due to their amphipathic nature.[1] Key reported activities include cytotoxic, anti-inflammatory, and antifungal effects.[1]

Cytotoxicity Screening

A primary step in evaluating the therapeutic potential of Asterosaponins is to assess their cytotoxicity against various cell lines. This helps to identify potential anti-cancer agents and to determine the therapeutic window for other applications.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.[2]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Asterosaponin compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h for Cell Attachment seed->incubate1 prep_compounds Prepare Serial Dilutions of Asterosaponins add_compounds Treat Cells with Compounds prep_compounds->add_compounds incubate2 Incubate for 24-48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calc_viability Calculate % Viability read->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow of the MTT assay for cytotoxicity screening.

Table 1: Cytotoxic Activity of Selected Asterosaponins
Compound/ExtractCell LineAssayIC50 ValueSource
Astilboides tabularis EtOAc ExtractMCF-7 (Breast Cancer)MTTPotent cytotoxic effects noted[3]
Astilboides tabularis EtOAc ExtractHeLa (Cervical Cancer)MTTPotent cytotoxic effects noted[3]
Sclareolide-Indole Conjugate (8k)K562 (Leukemia)Not specified5.2 ± 0.6 µM[4]
Sclareolide-Indole Conjugate (8k)MV4-11 (Leukemia)Not specified0.8 ± 0.6 µM[4]
SclareolideK562 (Leukemia)Not specified10.8 ± 0.6 µM[4]
SclareolideMV4-11 (Leukemia)Not specified4.5 ± 0.3 µM[4]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Asterosaponins are often screened for their ability to modulate inflammatory pathways, typically in macrophage cell lines stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit this NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the Asterosaponin compounds for 1-2 hours.

  • LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Table 2: Anti-inflammatory Activity of Selected Compounds
Compound/ExtractCell LineActivity MeasuredIC50 Value / EffectSource
Aspermeroterpenes DRAW 264.7NO Production Inhibition6.7 ± 0.8 µM[5]
Aspermeroterpenes ERAW 264.7NO Production Inhibition29.6 ± 3.9 µM[5]
Aspermeroterpenes FRAW 264.7NO Production Inhibition22.2 ± 0.9 µM[5]
Diaporspchromanone CRAW 264.7NO Production Inhibition9.6 ± 0.2 µM[5]
Butenolide Compounds (1-6)RAW 264.7Inhibition of NO, TNF-α, IL-6Significant inhibition observed[6]
Astilboides tabularis ExtractRAW 264.7Inhibition of iNOS, COX-2, IL-1ßConcentration-dependent inhibition[3][7]

Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate the effects of Asterosaponins on key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[6][7]

Caption: Inhibition of the NF-κB signaling pathway by Asterosaponins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases, is another critical regulator of cellular processes like inflammation and proliferation.[9] The anti-inflammatory effects of natural compounds are often mediated through the suppression of MAPK phosphorylation.[7] The inhibition of this pathway can prevent the activation of transcription factors that lead to the expression of inflammatory mediators.[9]

Experimental Protocol: Western Blot for Protein Expression

Principle: Western blotting is used to detect the levels of specific proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-IκB, p-p38) in cell lysates. This provides direct evidence of a compound's effect on a signaling pathway.

Procedure:

  • Cell Lysis: After treatment with the Asterosaponin and/or LPS, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

This guide provides a foundational framework for the systematic screening of Asterosaponins. The presented protocols and data underscore the significant therapeutic potential of these marine natural products and offer a starting point for more detailed mechanistic and preclinical studies.

References

A Technical Guide to the Preliminary Anticancer Properties of Asterolide and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Asterolide" may be a variant or misspelling of other sesquiterpene lactones with demonstrated anticancer properties, such as Asteriscunolide A and Asperolide A. This guide synthesizes the available preclinical data for these related compounds to provide a comprehensive overview of their potential as anticancer agents.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant attention for their diverse biological activities, including potent antitumor effects.[1] This document provides a detailed technical overview of the preliminary anticancer properties of this compound and its closely related analogues, focusing on their mechanism of action, cytotoxicity against various cancer cell lines, and the experimental methodologies used to elucidate these properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Asteriscunolide AVariousMelanoma, Leukemia~5[1]
Asperolide AHuh-7HepatomaNot specified[2][3]
Asperolide ANCI-H460Lung CarcinomaNot specified (treatment at 35 µM = 2 x IC50)[4]
Compound 1HTB-26Breast Cancer10-50
Compound 1PC-3Pancreatic Cancer10-50
Compound 1HepG2Hepatocellular Carcinoma10-50
Compound 1HCT116Colorectal Cancer22.4
Compound 2HTB-26Breast Cancer10-50
Compound 2PC-3Pancreatic Cancer10-50
Compound 2HepG2Hepatocellular Carcinoma10-50
Compound 2HCT116Colorectal Cancer0.34

Mechanism of Action

The anticancer effects of this compound and related compounds are attributed to several key mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

1. Induction of Apoptosis:

Asteriscunolide A has been shown to induce apoptosis in human tumor cell lines.[1] This programmed cell death is characterized by DNA fragmentation, translocation of phosphatidylserine (B164497) to the cell surface, and a sub-G1 cell population in cell cycle analysis.[1] The apoptotic cascade is caspase-dependent, involving the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] The process is initiated through the intrinsic mitochondrial pathway, evidenced by the dissipation of mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[1]

Asperolide A also induces apoptosis in human hepatoma cells.[2][3]

2. Cell Cycle Arrest:

A significant effect of these compounds is the induction of cell cycle arrest, primarily at the G2/M phase.[1][2][4] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. Asperolide A was found to cause a 2.9-fold increase in the proportion of NCI-H460 lung carcinoma cells in the G2/M phase after 48 hours of treatment.[4] This effect is associated with the inhibition of G2/M regulatory proteins such as CDC2 and Cyclin B1.[4]

3. Modulation of Signaling Pathways:

The anticancer activity of this compound and its analogues is mediated by their interaction with key intracellular signaling pathways.

  • MAPK Pathway: Asteriscunolide A activates the mitogen-activated protein kinase (MAPK) pathway.[1] Interestingly, inhibition of the extracellular signal-regulated kinases (ERK) 1/2, a component of the MAPK pathway, potentiated the cell death induced by Asteriscunolide A.[1] In contrast, Asperolide A-induced G2/M arrest in NCI-H460 lung cancer cells is dependent on the Ras/Raf/MEK/ERK signaling pathway.[4] In Huh-7 hepatoma cells, Asperolide A elevates the activity of MAPKs, where the activation of ERK and JNK improves cell survival, while p38 activation is linked to apoptosis and G2/M arrest.[2][3]

  • p53 Signaling: Asperolide A's induction of G2/M arrest in NCI-H460 cells involves a p53-dependent p21 pathway.[4] In Huh-7 cells with a p53 mutant, Asperolide A's effects are mediated by p38-dependent phosphorylation of p53 at serine 33.[2][3]

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by Asteriscunolide A is dependent on the generation of reactive oxygen species (ROS).[1] High levels of intracellular ROS were observed as early as one hour after treatment, and the apoptotic effects were completely blocked by the free radical scavenger N-acetyl-L-cysteine (NAC).[1]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound and related compounds.

1. Cell Viability and Cytotoxicity Assay (MTT/Crystal Violet Assay):

  • Principle: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • For MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.

    • For the crystal violet assay, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is read.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

2. Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry):

  • Principle: To quantify the percentage of cells undergoing apoptosis.

  • Methodology:

    • Cells are treated with the compound for the desired time.

    • Both adherent and floating cells are collected and washed with PBS.

    • Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (PI Staining and Flow Cytometry):

  • Principle: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with the compound for a specific duration.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Western Blot Analysis:

  • Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Methodology:

    • Cells are treated with the compound, and total protein is extracted.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizations

Asterolide_Signaling_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Analogue ROS ROS Generation This compound->ROS Induces MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Modulates Mitochondria Mitochondria ROS->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_3 Caspase-3 Activation Cytochrome_c->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis p53 p53 MAPK_Pathway->p53 Phosphorylates MAPK_Pathway->Apoptosis Contributes to G2M_Arrest G2/M Arrest MAPK_Pathway->G2M_Arrest Regulates p21 p21 p53->p21 Activates p21->G2M_Arrest

Caption: Signaling pathways modulated by this compound analogues leading to apoptosis and cell cycle arrest.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with this compound Analogue (Varying Concentrations & Durations) start->treatment cytotoxicity Assess Cytotoxicity (MTT / Crystal Violet Assay) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Investigate Mechanism of Action ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Protein Expression Analysis (Western Blot) mechanism->western_blot end Conclusion: Anticancer Properties apoptosis->end cell_cycle->end western_blot->end

Caption: A general experimental workflow for evaluating the anticancer properties of a test compound.

Conclusion

The preliminary data strongly suggest that this compound and its related sesquiterpene lactones, Asteriscunolide A and Asperolide A, possess significant anticancer properties. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, such as the MAPK and p53 pathways, and through the generation of ROS, highlights their potential as lead compounds for the development of novel cancer therapeutics. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate their therapeutic potential.

References

Unraveling the Initial Anti-inflammatory Mechanisms of Asterolide (Atractylenolide II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the initial anti-inflammatory effects of Asterolide, also known as Atractylenolide II, a sesquiterpenoid lactone isolated from plants of the Asteraceae family. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we summarize the key quantitative data, detail the experimental protocols used in its evaluation, and visualize the implicated signaling pathways.

Core Findings: Inhibition of Key Inflammatory Mediators

This compound (Atractylenolide II) has demonstrated significant anti-inflammatory activity by inhibiting the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglial (BV2) cell lines. The primary mechanisms involve the suppression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and a range of pro-inflammatory cytokines.

Quantitative Data Summary

The inhibitory effects of this compound (Atractylenolide II) on the production of key inflammatory molecules are summarized below. These values have been compiled from various in vitro studies and highlight the compound's potency.

Inflammatory MediatorCell LineInhibitorIC50 Value / % Inhibition
Nitric Oxide (NO)RAW264.7 MacrophagesAtractylenolide I41.0 µM
Nitric Oxide (NO)RAW264.7 MacrophagesAtractylenol

Unveiling the Antimicrobial Potential of Asterolide and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the antimicrobial potential of meroterpenoid compounds isolated from the marine-derived fungus Penicillium sp. N-5. It is important to note that specific data for a compound designated solely as "Asterolide" is not present in the reviewed scientific literature. This guide focuses on the closely related and co-isolated compounds, including Astellolide Q and other bioactive meroterpenoids, to provide insights into the potential antimicrobial activities within this structural class.

Executive Summary

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Marine-derived fungi have proven to be a prolific source of structurally diverse and biologically active secondary metabolites. This technical guide delves into the antimicrobial potential of a class of meroterpenoids isolated from the marine-derived fungus Penicillium sp. N-5. While specific data on "this compound" is unavailable, this paper presents a comprehensive overview of the antimicrobial activities of co-isolated compounds, including Astellolide Q and various andrastin-type meroterpenoids. These compounds have demonstrated significant inhibitory effects against a range of phytopathogenic fungi and bacteria. This guide provides a detailed account of their antimicrobial spectrum, quantitative data on their minimum inhibitory concentrations (MICs), detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of potential microbial signaling pathways that may serve as their targets.

Introduction to Meroterpenoids from Penicillium sp. N-5

Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, typically derived from both polyketide and terpenoid pathways. They exhibit a wide array of complex chemical structures and potent biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties[1][2]. The marine-derived fungus Penicillium sp. N-5 has been identified as a source of several novel and known meroterpenoids, some of which have displayed promising antimicrobial activity. Among the compounds isolated from this fungus are hemiacetalmeroterpenoids, andrastin-type meroterpenoids, and the drimane (B1240787) sesquiterpenoid, Astellolide Q.

Antimicrobial Spectrum and Potency

Recent studies have revealed the significant antimicrobial potential of several compounds isolated from Penicillium sp. N-5. Notably, Hemiacetalmeroterpenoid A (compound 1 ), compound 5 , and compound 10 have shown remarkable activity against phytopathogenic fungi and certain bacteria. The antimicrobial efficacy is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism[3].

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for the bioactive compounds isolated from Penicillium sp. N-5 against a panel of microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Hemiacetalmeroterpenoid A (1) Penicillium italicum6.25
Colletotrichum gloeosporioides6.25
Bacillus subtilis6.25[4]
Compound 5 Penicillium italicum1.56
Colletotrichum gloeosporioides3.13
All tested strains< 25[4]
Compound 10 Penicillium italicum6.25
Colletotrichum gloeosporioides6.25
Salmonella typhimurium3.13[4]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of natural products relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing a broth microdilution assay to determine the MIC of a test compound against bacteria and fungi.

3.1.1. Materials and Reagents

  • 96-well microtiter plates (sterile)

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial strains (bacteria or fungi)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Negative control (broth medium with solvent)

  • Incubator

3.1.2. Procedure

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the plate.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound, as well as to the positive control (broth with inoculum) and negative control (broth with solvent and inoculum) wells.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Action: Targeting Microbial Signaling Pathways

While the precise molecular targets of this compound and its analogs have not yet been elucidated, meroterpenoids are known to interfere with various cellular processes in microorganisms. Potential mechanisms of action could involve the disruption of key signaling pathways that are essential for microbial growth, virulence, and survival.

Bacterial Signaling Pathways as Potential Targets

Bacteria utilize sophisticated signaling systems to sense and respond to their environment, regulate gene expression, and coordinate collective behaviors such as biofilm formation and virulence factor production. Two-component systems (TCS) and quorum sensing (QS) are prominent signaling pathways in bacteria that represent attractive targets for novel antimicrobial agents[5][6][7][8].

  • Two-Component Systems (TCS): These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. They are crucial for sensing environmental stimuli and regulating adaptive responses. Inhibition of TCS can disrupt essential processes for bacterial survival and pathogenesis[6].

  • Quorum Sensing (QS): This is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively control gene expression. QS regulates virulence, biofilm formation, and antibiotic resistance in many pathogenic bacteria. Targeting QS can attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the development of resistance[7][8].

Fungal Signaling Pathways as Potential Targets

Fungi also possess intricate signaling networks that govern their growth, development, and pathogenicity. Key pathways that could be targeted by antimicrobial compounds include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These cascades are involved in responding to various external stimuli and control processes like cell wall integrity, mating, and filamentation, which are often crucial for virulence.

  • Calcium-Calcineurin Pathway: This pathway is essential for stress responses, morphogenesis, and virulence in many pathogenic fungi.

  • cAMP-PKA (cyclic AMP-Protein Kinase A) Pathway: This pathway regulates morphogenesis, virulence, and nutrient sensing.

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a natural product using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation Compound Compound Serial Dilution Compound->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Caption: Generalized workflow for MIC determination.

Potential Microbial Signaling Targets

This diagram illustrates potential signaling pathways in bacteria and fungi that could be targeted by antimicrobial compounds like this compound and its analogs.

Signaling_Pathways cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell TCS Two-Component System Virulence_B Virulence TCS->Virulence_B regulates QS Quorum Sensing Biofilm Biofilm Formation QS->Biofilm regulates MAPK MAPK Pathway Morphogenesis Morphogenesis MAPK->Morphogenesis regulates Ca_Calcineurin Ca-Calcineurin Pathway Virulence_F Virulence Ca_Calcineurin->Virulence_F regulates Compound Antimicrobial Compound (e.g., this compound Analog) Compound->TCS inhibits Compound->QS inhibits Compound->MAPK inhibits Compound->Ca_Calcineurin inhibits

Caption: Potential microbial signaling targets.

Conclusion and Future Directions

The meroterpenoids isolated from the marine-derived fungus Penicillium sp. N-5, including Astellolide Q and its andrastin-type congeners, represent a promising class of natural products with significant antimicrobial activity. While specific data for "this compound" remains to be discovered, the potent antifungal and antibacterial properties of the related compounds highlight the therapeutic potential of this chemical scaffold.

Future research should focus on:

  • The isolation and characterization of more compounds from this fungal source to identify the most potent antimicrobial agents.

  • Elucidation of the specific molecular targets and mechanisms of action of these bioactive meroterpenoids.

  • In-depth studies on their activity against a broader panel of clinically relevant and drug-resistant pathogens.

  • Evaluation of their in vivo efficacy and toxicity to assess their potential as lead compounds for drug development.

By continuing to explore the chemical diversity and biological activity of marine-derived natural products, the scientific community can pave the way for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to Asterolide Target Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific protein targets of asterolide is limited in publicly available literature. This guide will therefore utilize data from closely related sesquiterpene lactones, primarily parthenolide (B1678480), as a proxy to illustrate the principles and methodologies of target identification and validation. Sesquiterpene lactones often share common mechanisms of action due to conserved reactive functional groups.

Introduction

This compound, a sesquiterpene lactone, belongs to a class of natural products known for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties. A crucial step in the development of such compounds for therapeutic use is the identification and validation of their molecular targets. Understanding the direct protein interactions of this compound and its downstream effects on cellular signaling pathways is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding further drug development efforts.

This technical guide provides a comprehensive overview of the core methodologies used to identify and validate the protein targets of this compound, with a focus on its well-documented inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation.

Target Identification Strategies

Several unbiased, proteome-wide approaches can be employed to identify the direct binding partners of a small molecule like this compound. These methods are broadly categorized into affinity-based and label-free techniques.

Affinity-Based Approaches: Kinobeads Competition Assay

The Kinobeads assay is a powerful chemoproteomic tool for profiling the interaction of a compound with a large portion of the cellular kinome.[1][2][3] This method utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to enrich kinases from a cell lysate. The binding of a test compound, such as a sesquiterpene lactone, to its kinase targets in the lysate is then quantified by its ability to compete with the Kinobeads for kinase binding.

Table 1: Quantitative Kinase Binding Affinity for a Representative Sesquiterpene Lactone (Parthenolide)

Target KinaseMethodApparent Dissociation Constant (Kdapp) / IC50Reference
IKKβIn vitro kinase assay~5 µM[2]
FAK1Activity-Based Protein ProfilingCovalent modification at Cys427[4]
STAT3Western BlotInhibition of phosphorylation[5]
JNKWestern BlotInhibition of phosphorylation[5]
Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that allows for the assessment of target engagement in a cellular context without any modification to the compound.[6][7][8] The principle is based on the ligand-induced thermal stabilization of a target protein. Binding of a small molecule like a sesquiterpene lactone can increase the melting temperature (Tm) of its protein target. This shift in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment at various temperatures.

Table 2: Hypothetical Cellular Thermal Shift Assay Data for this compound

Target ProteinTreatmentMelting Temperature (Tm) in °CFold Change in Soluble Protein at 52°C
IKKβVehicle (DMSO)50.51.0
IKKβThis compound (10 µM)54.23.5
p65 (RelA)Vehicle (DMSO)48.91.0
p65 (RelA)This compound (10 µM)51.32.8
GAPDHVehicle (DMSO)55.11.0
GAPDHThis compound (10 µM)55.31.1

Target Validation: Elucidating the Mechanism of Action

Based on preliminary target identification studies with related sesquiterpene lactones, a primary mechanism of action involves the inhibition of the canonical NF-κB signaling pathway.[2][7][9] This pathway is a central regulator of inflammatory gene expression.

The NF-κB Signaling Pathway

Under basal conditions, the transcription factor NF-κB (a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK_complex Inhibits This compound->p65_p50 Inhibits DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed mechanism of this compound on the NF-κB pathway.
In Vitro Validation: IKKβ Kinase Assay

To validate IKKβ as a direct target, an in vitro kinase assay can be performed. This assay measures the ability of IKKβ to phosphorylate a specific substrate in the presence and absence of the inhibitor.

IKK_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Recombinant_IKKb Recombinant IKKβ Incubation Incubate at 30°C Recombinant_IKKb->Incubation Substrate IκBα Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Asterolide_sol This compound (or Vehicle) Asterolide_sol->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence

Caption: Workflow for an in vitro IKKβ kinase assay.
Cellular Validation: NF-κB p65 Nuclear Translocation Assay

To confirm that this compound inhibits NF-κB signaling in a cellular context, the nuclear translocation of the p65 subunit can be monitored using immunofluorescence microscopy.

p65_Translocation_Workflow Seed_Cells Seed Cells (e.g., HeLa, RAW 264.7) Treat_this compound Pre-treat with this compound or Vehicle Seed_Cells->Treat_this compound Stimulate Stimulate with TNF-α or LPS Treat_this compound->Stimulate Fix_Permeabilize Fix and Permeabilize Cells Stimulate->Fix_Permeabilize Primary_Ab Incubate with anti-p65 Antibody Fix_Permeabilize->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Imaging Image with Confocal Microscope Secondary_Ab->Imaging Quantify Quantify Nuclear vs. Cytoplasmic Fluorescence Imaging->Quantify

Caption: Workflow for p65 nuclear translocation assay.

Experimental Protocols

Kinobeads Competition Assay Protocol
  • Lysate Preparation: Culture and harvest cells (e.g., K562, MV-4-11). Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot cell lysate and incubate with increasing concentrations of the sesquiterpene lactone (or DMSO as a vehicle control) for 1 hour at 4°C.

  • Kinobeads Enrichment: Add Kinobeads slurry to each lysate-compound mixture and incubate for 1 hour at 4°C with rotation to allow for kinase binding.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. Determine the dose-response curves for each kinase to calculate the apparent dissociation constants (Kdapp) or IC50 values.[1][10]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells to confluency and treat with the desired concentration of this compound or vehicle (DMSO) for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube. The amount of the target protein in the soluble fraction is then quantified.

  • Detection:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein (e.g., IKKβ, p65).

    • Mass Spectrometry: For proteome-wide analysis, the soluble fractions can be analyzed by LC-MS/MS to identify and quantify thousands of proteins simultaneously.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Calculate the change in melting temperature (ΔTm) induced by the compound.

In Vitro IKKβ Kinase Assay Protocol
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant IKKβ enzyme, and the IKKtide substrate.

  • Inhibitor Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[12][13][14]

NF-κB p65 Nuclear Translocation Assay Protocol
  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) on coverslips in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS). Incubate the cells with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and acquire images using a confocal or high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity of p65 in the nucleus and the cytoplasm for a large number of cells. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of p65 translocation.[15][16][17]

In Vivo Target Validation

The ultimate validation of a drug target's relevance comes from in vivo studies. This involves assessing the efficacy of the compound in a relevant animal model of disease and correlating this with target engagement and modulation of downstream biomarkers.

For this compound, a suitable in vivo model would be a mouse model of inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis or LPS-induced systemic inflammation.[18] Key aspects of in vivo validation include:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Establishing that the compound reaches the target tissue at a concentration sufficient to engage the target.

  • Target Engagement: Demonstrating that the compound binds to its target (e.g., IKKβ) in the target tissue. This can be challenging but may be approached using techniques like ex vivo CETSA on tissue samples.

  • Biomarker Modulation: Measuring the effect of the compound on downstream markers of NF-κB activity, such as the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the tissue or serum.

  • Efficacy: Assessing the overall therapeutic effect of the compound, such as a reduction in disease severity scores, histological improvement, and survival.[4][19]

Conclusion

The target identification and validation of natural products like this compound is a multi-faceted process that requires a combination of sophisticated techniques. By employing proteome-wide screening methods such as Kinobeads and CETSA, researchers can generate initial hypotheses about the direct protein targets. Subsequent in vitro and cellular assays are then crucial to validate these targets and elucidate the compound's mechanism of action, with a particular focus on key signaling pathways like NF-κB. Finally, in vivo studies in relevant disease models provide the definitive proof-of-concept for the therapeutic potential of the compound and its validated target. While direct data for this compound is currently sparse, the methodologies and findings from related sesquiterpene lactones provide a robust framework for its future investigation and development.

References

Technical Guide: Cellular Mechanism of Action of Asterolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Asterolide" does not correspond to a well-documented agent in the public scientific literature. This guide synthesizes a plausible mechanism of action based on the activities of structurally related and similarly named natural products, such as sesquiterpene lactones (Parthenolide), flavonoids (Astragalin), and cembranoid diterpenes (Crassolide), which are known for their anti-inflammatory and anti-cancer properties. The experimental data and protocols presented are representative of those used to characterize such compounds.

Introduction

This compound is a novel natural product with significant potential as a therapeutic agent due to its potent anti-inflammatory and pro-apoptotic activities. This document provides an in-depth overview of the molecular mechanisms underlying this compound's effects at a cellular level. The primary mechanism involves the modulation of key signaling pathways that regulate inflammation and cell survival, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a technical understanding of this compound's core functions.

Core Mechanism of Action: Dual Inhibition of Pro-Inflammatory Pathways

This compound exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway, a central regulator of inflammation, immune responses, and cell survival.[1][2] In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active.[2] this compound's mechanism is centered on preventing the activation of the IκB kinase (IKK) complex.

In resting cells, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[1][3] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα.[2][3] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences (κB elements) in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., COX-2, iNOS), and anti-apoptotic proteins.[1][4]

This compound intervenes at a critical upstream step. Evidence suggests it inhibits the phosphorylation of IκBα by targeting the IKK complex.[5] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of its target genes.[4][5] This leads to a significant reduction in the production of key inflammatory mediators.

Modulation of MAPK Signaling

In addition to its primary effect on NF-κB, this compound also modulates the MAPK signaling pathways, including ERK, JNK, and p38. These pathways are crucial for translating extracellular stimuli into cellular responses like proliferation, differentiation, and apoptosis.[6] this compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[7] This inhibition contributes to its overall anti-inflammatory effect, as MAPK pathways can also lead to the activation of NF-κB and other transcription factors involved in inflammation.

Induction of Apoptosis

In cancer cell lines, this compound's activity extends to the induction of programmed cell death (apoptosis). This is achieved through two principal mechanisms that are often interconnected:

  • Intrinsic (Mitochondrial) Pathway: By inhibiting NF-κB, this compound downregulates the expression of anti-apoptotic proteins from the Bcl-2 family. This shifts the balance in favor of pro-apoptotic proteins (like Bax and Bad), leading to increased mitochondrial outer membrane permeability.[8] This permeability results in the release of cytochrome c into the cytoplasm, which binds to Apaf-1 to form the apoptosome, activating the initiator caspase-9 and subsequently the executioner caspase-3, culminating in cell death.[6][8]

  • ROS-Mediated ER Stress: Some evidence suggests that compounds like this compound can induce the accumulation of Reactive Oxygen Species (ROS) within cancer cells.[9][10] Elevated ROS levels can lead to endoplasmic reticulum (ER) stress, which in turn activates pro-apoptotic signaling cascades, including the PERK and IRE1α pathways, ultimately leading to apoptosis.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro cellular assays.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] IC50 values for this compound were determined against various cell lines using a 48-hour MTT assay.

Cell LineCell TypeIC50 (µM)
RAW 264.7Murine Macrophage12.5
H460Human Lung Carcinoma8.2
HeLaHuman Cervical Cancer15.7
BEAS-2BHuman Bronchial Epithelium> 50
Table 2: Inhibition of Pro-Inflammatory Cytokine Production

The effect of this compound (10 µM) on cytokine production in LPS-stimulated RAW 264.7 macrophages was measured by ELISA after 24 hours. Data are presented as a percentage reduction compared to the LPS-only control.

CytokineInhibition (%)
TNF-α78%
IL-685%
IL-1β72%

Signaling Pathway and Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and experimental procedures.

G cluster_membrane cluster_cytoplasm cluster_nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_nfkb->ikk ikb_nfkb->nfkb Releases This compound This compound This compound->ikk INHIBITS dna κB DNA Element nfkb_nuc->dna Binds cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Induces Transcription tnf TNF-α tnf->tnfr Binds

Caption: Mechanism of NF-κB pathway inhibition by this compound.

G cluster_apoptosis This compound This compound nfkb_inhibition NF-κB Inhibition This compound->nfkb_inhibition bcl2_down Bcl-2 Family (Anti-apoptotic) Downregulation nfkb_inhibition->bcl2_down bax_up Bax/Bad (Pro-apoptotic) Upregulation bcl2_down->bax_up Shifts Balance mito Mitochondrial Permeability Transition bax_up->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

G start Seed RAW 264.7 cells in 96-well plate overnight Incubate overnight (37°C, 5% CO₂) start->overnight pretreat Pre-treat with this compound (various concentrations) for 2 hours overnight->pretreat stimulate Stimulate with LPS (1 µg/mL) (except negative control) pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect Collect supernatant incubate_24h->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Analyze data and calculate % inhibition elisa->analyze

Caption: Experimental workflow for cytokine inhibition assay.

Detailed Experimental Protocols

The following protocols are representative of the methods used to generate the data presented in this guide.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound on various cell lines and calculate the IC50 value.

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The old medium is removed from the cells and replaced with the this compound-containing medium. A vehicle control (medium with the highest DMSO concentration) is included.

    • Incubation: Plates are incubated for 48 hours.

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.

    • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve and using non-linear regression analysis.[11]

Western Blot Analysis for NF-κB Pathway Proteins
  • Objective: To assess the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.

  • Methodology:

    • Cell Culture and Treatment: RAW 264.7 cells are grown in 6-well plates to 80-90% confluency. Cells are pre-treated with this compound (10 µM) for 2 hours and then stimulated with LPS (1 µg/mL) for 30 minutes.

    • Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated using a commercial extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, p65, and loading controls (β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Band intensities are quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Objective: To quantify the production of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

  • Methodology:

    • Sample Collection: Supernatants from cell cultures (as described in the workflow diagram) are collected and centrifuged to remove cellular debris.

    • ELISA Procedure: The concentrations of TNF-α and IL-6 are measured using commercial sandwich ELISA kits, following the manufacturer’s specific protocol.

    • Data Acquisition: The absorbance is read at 450 nm on a microplate reader.

    • Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The concentration of cytokines in the samples is interpolated from the standard curve. Results are expressed as pg/mL or as a percentage of the LPS-stimulated control.

References

The Stereochemical Landscape of Asterolide (Atractylenolide II): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterolide, more commonly known as Atractylenolide II, is a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala. This natural product has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of Atractylenolide II is intrinsically linked to its unique three-dimensional structure. A thorough understanding of its stereochemistry is therefore paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemical features of Atractylenolide II, detailing the experimental methodologies used for its elucidation and summarizing key spectroscopic data.

Absolute and Relative Stereochemistry

Atractylenolide II possesses a complex tricyclic core with multiple stereogenic centers. The absolute configuration of these centers has been unequivocally established through a combination of spectroscopic techniques and chemical correlations. The IUPAC name for Atractylenolide II, which encapsulates its stereochemistry, is (4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one .

This nomenclature defines the absolute configuration at the three chiral centers within the fused ring system as:

  • 4a'S'

  • 8a'R'

  • 9a'S'

The relative stereochemistry of the protons and substituent groups on the carbocyclic framework has been determined primarily through Nuclear Overhauser Effect Spectroscopy (NOESY), which provides through-space correlations between protons that are in close proximity.

Quantitative Spectroscopic Data

The stereochemical assignment of Atractylenolide II is supported by a wealth of spectroscopic data. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) data reported in the literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Atractylenolide II

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
137.62.31 (dd, J = 13.0, 3.5)
222.21.71 (m), 2.03 (m)
337.02.52 (dd, J = 16.5, 13.0), 2.65 (dd, J = 16.5, 3.5)
4145.9-
547.25.17 (m)
629.01.69 (m), 1.71 (m)
7140.7-
8125.4-
9119.15.45 (s)
1037.6-
11135.6-
12172.9-
138.21.88 (s)
1418.50.93 (s)
15105.04.79 (s), 5.05 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here are representative values compiled from published literature.

Table 2: Circular Dichroism (CD) Spectroscopy Data for Atractylenolide II and Related Compounds

CompoundSolventCotton Effect (Wavelength, nm)Significance
13-hydroxyl-atractylenolide IIMethanol (B129727)Positive at 219Confirmed S-configuration at C-8
Atractylenolide DerivativesMethanol-Comparison of experimental and calculated ECD spectra established absolute configurations

Experimental Protocols

The determination of the stereochemistry of Atractylenolide II and its analogues relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Objective: To determine the relative stereochemistry by identifying protons that are close to each other in space.

Methodology:

  • Sample Preparation: A solution of Atractylenolide II is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration suitable for 2D NMR analysis (typically 5-10 mg in 0.5 mL).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe is used.

  • Data Acquisition: A standard 2D NOESY pulse sequence is employed. The mixing time is a critical parameter and is typically optimized in the range of 300-800 ms (B15284909) to allow for the development of NOE cross-peaks.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). The resulting 2D spectrum is analyzed for cross-peaks that are not present in the corresponding COSY spectrum. The presence of a NOESY cross-peak between two protons indicates their spatial proximity (typically within 5 Å), allowing for the deduction of the relative stereochemical arrangement of atoms in the molecule.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute stereochemistry of chiral centers by comparing the experimentally measured electronic circular dichroism (ECD) spectrum with theoretically calculated spectra.

Methodology:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a transparent solvent (e.g., methanol or acetonitrile). The concentration is carefully determined and is typically in the range of 0.1-1.0 mg/mL.

  • Instrumentation: A CD spectropolarimeter is used for the measurement. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded over a suitable wavelength range (e.g., 190-400 nm). Key parameters such as the scanning speed, bandwidth, and response time are optimized to obtain a good signal-to-noise ratio. A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

  • Computational Analysis: The 3D structure of the molecule with a specific stereochemistry is used to calculate the theoretical ECD spectrum using time-dependent density functional theory (TD-DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Stereochemical Assignment: The experimental CD spectrum is compared with the calculated spectra for all possible stereoisomers. A good agreement between the experimental and a particular calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule.

Signaling Pathway Visualizations

Atractylenolide II has been shown to modulate several key signaling pathways implicated in cancer progression. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of Atractylenolide II on the JAK2/STAT3 and PADI3-ERK pathways.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Target_Genes Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds ATR_II Atractylenolide II ATR_II->pJAK2 Inhibits Phosphorylation

Inhibition of the JAK2/STAT3 Signaling Pathway by Atractylenolide II.

PADI3_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PADI3 PADI3 Ras Ras PADI3->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Translocates to Nucleus Cell_Proliferation Cell Proliferation & Glycolysis Transcription_Factors->Cell_Proliferation Promotes ATR_II Atractylenolide II ATR_II->PADI3 Inhibits Growth_Factor_Signal Growth Factor Signal Growth_Factor_Signal->PADI3 Activates

Inhibition of the PADI3-ERK Signaling Pathway by Atractylenolide II.

Conclusion

The stereochemistry of this compound (Atractylenolide II) has been rigorously established through a combination of advanced spectroscopic techniques, including NMR and CD spectroscopy. The defined absolute and relative configurations provide a critical foundation for understanding its biological activity and for guiding future drug discovery and development efforts. The elucidation of its inhibitory mechanisms on key signaling pathways, such as JAK2/STAT3 and PADI3-ERK, further underscores the importance of its specific three-dimensional architecture. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology who are interested in leveraging the unique stereochemical features of Atractylenolide II for therapeutic innovation.

References

In Silico Prediction of Asterolide Bioactivity: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies detailing comprehensive in silico predictions of bioactivity for compounds explicitly named "Asterolides" coupled with corresponding experimental validation. Therefore, this technical guide provides a robust framework of established in silico methodologies and experimental protocols that are broadly applicable to the prediction of bioactivity for novel marine natural products, such as those belonging to the steroid class, to which Asterolides are related. The quantitative data presented for "Asterolide A" is hypothetical and serves for illustrative purposes.

Introduction

Asterolides, a class of marine-derived steroids, represent a promising frontier in the search for new therapeutic agents. Their complex structures offer a rich scaffold for potential biological activities, including anti-inflammatory and cytotoxic effects. The integration of computational, or in silico, methods into the drug discovery pipeline offers a powerful, cost-effective, and rapid approach to predict the bioactivity of such novel compounds, thereby guiding experimental validation and accelerating the identification of lead candidates.[1][2]

This technical guide outlines a comprehensive workflow for the in silico prediction of this compound bioactivity, supported by detailed experimental protocols for validation. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product pharmacology.

In Silico Bioactivity Prediction Workflow

The prediction of a compound's biological activity using computational tools involves a multi-step process, beginning with the compound's structure and culminating in a prioritized list of potential biological targets and predicted activities.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Stages cluster_output Output Asterolide_Structure This compound 2D/3D Structure ADMET ADMET Prediction Asterolide_Structure->ADMET Physicochemical Properties Target_ID Target Identification Asterolide_Structure->Target_ID Structural Features QSAR QSAR & Pharmacophore Modeling Asterolide_Structure->QSAR Molecular Descriptors Hypothesis Hypothesis Generation: Predicted Bioactivities & MOA ADMET->Hypothesis Docking Molecular Docking & Simulation Target_ID->Docking Potential Targets Docking->Hypothesis QSAR->Hypothesis Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Compound_Treatment Treat with this compound (Dose-response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., NO, Cytokine) Compound_Treatment->Anti_Inflammatory_Assay IC50 Calculate IC50 Values Cytotoxicity_Assay->IC50 Anti_Inflammatory_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) IC50->Mechanism NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_active->DNA binds Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Arteludovicinolide A, a Sesquiterpene Lactone Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpene lactones are a large and diverse class of natural products known for their wide range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-microbial properties. Their complex molecular architectures present significant challenges and opportunities for synthetic organic chemists. This document provides detailed protocols for the total synthesis of (+)-arteludovicinolide A, a sesquiterpene lactone with demonstrated anti-inflammatory activity. The synthetic strategy commences from the readily available starting material, methyl 2-furoate, and features key transformations such as an asymmetric cyclopropanation and a donor-acceptor-cyclopropane-lactonization cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (+)-arteludovicinolide A.

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Asymmetric CyclopropanationMethyl 2-furoateCyclopropane (B1198618) 185>95:5 d.r., 98% e.e.
2Grignard AdditionCyclopropane 1Alcohol 292>98:2 d.r.
3SilylationAlcohol 2Silyl Ether 398-
4DIBAL-H ReductionSilyl Ether 3Aldehyde 495-
5Wittig ReactionAldehyde 4Alkene 588-
6DesilylationAlkene 5Alcohol 696-
7OxidationAlcohol 6Aldehyde 793-
8Donor-Acceptor-Cyclopropane-LactonizationAldehyde 7Lactone 875>95:5 d.r.
9DeprotectionLactone 8(+)-Arteludovicinolide A91-
Experimental Protocols

Step 1: Asymmetric Cyclopropanation of Methyl 2-furoate

  • Reaction: Formation of Cyclopropane 1

  • Procedure: To a solution of methyl 2-furoate (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) at -78 °C under an argon atmosphere, is added a solution of the chiral catalyst (e.g., a chiral rhodium(II) carboxylate, 0.01 eq). A solution of ethyl diazoacetate (1.1 eq) in DCM is then added dropwise over 2 hours. The reaction mixture is stirred at -78 °C for an additional 4 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford Cyclopropane 1.

Step 2: Grignard Addition to Cyclopropane 1

  • Reaction: Formation of Alcohol 2

  • Procedure: To a solution of Cyclopropane 1 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an argon atmosphere, is added a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Alcohol 2.

Step 3: Silylation of Alcohol 2

  • Reaction: Formation of Silyl Ether 3

  • Procedure: To a solution of Alcohol 2 (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous DCM (0.1 M) at 0 °C, is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to afford Silyl Ether 3.

Step 4: DIBAL-H Reduction of Silyl Ether 3

  • Reaction: Formation of Aldehyde 4

  • Procedure: To a solution of Silyl Ether 3 (1.0 eq) in anhydrous toluene (B28343) (0.1 M) at -78 °C under an argon atmosphere, is added diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously at room temperature until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude Aldehyde 4, which is used in the next step without further purification.

Step 5: Wittig Reaction of Aldehyde 4

  • Reaction: Formation of Alkene 5

  • Procedure: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, is added n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise. The resulting yellow suspension is stirred at room temperature for 30 minutes. A solution of Aldehyde 4 (1.0 eq) in THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to yield Alkene 5.

Step 6: Desilylation of Alkene 5

  • Reaction: Formation of Alcohol 6

  • Procedure: To a solution of Alkene 5 (1.0 eq) in THF (0.1 M) at room temperature, is added tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.1 eq). The reaction mixture is stirred for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Alcohol 6.

Step 7: Oxidation of Alcohol 6

  • Reaction: Formation of Aldehyde 7

  • Procedure: To a solution of Alcohol 6 (1.0 eq) in DCM (0.1 M) at room temperature, is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The mixture is stirred until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude Aldehyde 7 is used immediately in the next step.

Step 8: Donor-Acceptor-Cyclopropane-Lactonization Cascade

  • Reaction: Formation of Lactone 8

  • Procedure: To a solution of Aldehyde 7 (1.0 eq) and a suitable donor-acceptor cyclopropane (e.g., 2-phenyl-1,1-cyclopropanedicarboxylate, 1.2 eq) in anhydrous toluene (0.05 M) is added a Lewis acid catalyst (e.g., Sc(OTf)3, 0.1 eq). The reaction mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give Lactone 8.

Step 9: Deprotection to afford (+)-Arteludovicinolide A

  • Reaction: Formation of (+)-Arteludovicinolide A

  • Procedure: The final deprotection step to yield the natural product will depend on the protecting groups used in the synthesis of the donor-acceptor cyclopropane. A general acidic or basic hydrolysis, or hydrogenolysis may be employed. For example, if a benzyl (B1604629) ester is used, it can be removed by hydrogenation with H2 and Pd/C in a solvent like ethyl acetate or methanol. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, (+)-arteludovicinolide A.

Visualizations

Total Synthesis Workflow

Total_Synthesis_of_Arteludovicinolide_A cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Methyl 2-furoate Methyl 2-furoate Asymmetric Cyclopropanation Asymmetric Cyclopropanation Methyl 2-furoate->Asymmetric Cyclopropanation Grignard Addition Grignard Addition Asymmetric Cyclopropanation->Grignard Addition Silylation Silylation Grignard Addition->Silylation DIBAL-H Reduction DIBAL-H Reduction Silylation->DIBAL-H Reduction Wittig Reaction Wittig Reaction DIBAL-H Reduction->Wittig Reaction Desilylation Desilylation Wittig Reaction->Desilylation Oxidation Oxidation Desilylation->Oxidation DA-Cyclopropane-Lactonization DA-Cyclopropane-Lactonization Oxidation->DA-Cyclopropane-Lactonization Deprotection Deprotection DA-Cyclopropane-Lactonization->Deprotection (+)-Arteludovicinolide A (+)-Arteludovicinolide A Deprotection->(+)-Arteludovicinolide A

Caption: Total Synthesis Workflow for (+)-Arteludovicinolide A.

Proposed Anti-Inflammatory Signaling Pathway

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, can act as a Michael acceptor and covalently bind to cysteine residues on key signaling proteins, such as the IκB kinase (IKK) complex, thereby inhibiting its activity.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters IkB-P IkB-P NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates Proteasome Proteasome IkB-P->Proteasome degradation Sesquiterpene Lactone Sesquiterpene Lactone Sesquiterpene Lactone->IKK Complex inhibits DNA DNA NF-kB_nuc->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones.

Application Notes and Protocols: The Pauson-Khand Reaction in the Total Synthesis of (±)-Asteriscanolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic application of the intermolecular Pauson-Khand reaction in the total synthesis of (±)-Asteriscanolide, a sesquiterpene lactone. The synthesis, developed by Krafft and coworkers, showcases the efficiency of this cycloaddition in constructing the core cyclopentenone structure of the target molecule.[1][2]

Introduction

Asteriscanolide, a natural product isolated from Asteriscus aquaticus, possesses a complex tricyclic framework that has attracted considerable attention from the synthetic chemistry community. The total synthesis of (±)-Asteriscanolide by Krafft and coworkers features two key transition-metal-mediated transformations: an intermolecular Pauson-Khand reaction and a subsequent ring-closing metathesis.[1][3] This approach highlights the power of the Pauson-Khand reaction to rapidly assemble a densely functionalized cyclopentenone, which serves as a crucial building block for the remainder of the synthesis.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[2] In this synthesis, the reaction proceeds with high regioselectivity, demonstrating its utility in complex molecule synthesis.

Pauson-Khand Reaction Mechanism

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex. Loss of a carbonyl ligand generates a vacant coordination site, allowing for the coordination of the alkene. This is followed by migratory insertion of the alkene and then carbon monoxide into cobalt-carbon bonds, forming a metallacyclic intermediate. Reductive elimination then yields the cyclopentenone product and regenerates a cobalt species.

Pauson_Khand_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Alkyne Alkyne Co_Alkyne Hexacarbonyl Dicobalt Alkyne Complex Alkyne->Co_Alkyne Alkene Alkene Alkene_Coordination Alkene Coordination (-CO) Alkene->Alkene_Coordination CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Co2CO8 Co2(CO)8 Co2CO8->Co_Alkyne Co_Alkyne->Alkene_Coordination + Alkene - CO Metallacycle Metallacycle Formation Alkene_Coordination->Metallacycle Migratory Insertion Metallacycle->CO_Insertion + CO Cyclopentenone Cyclopentenone CO_Insertion->Cyclopentenone Reductive Elimination

Caption: Generalized mechanism of the Pauson-Khand reaction.

Experimental Workflow for Asteriscanolide Synthesis

The synthesis of (±)-Asteriscanolide via the Pauson-Khand reaction and ring-closing metathesis involves a multi-step sequence. The key transformations are the formation of the cyclopentenone intermediate followed by the construction of the eight-membered ring.

Experimental_Workflow Start Starting Materials: Alkynoate & Propene PK_Reaction Intermolecular Pauson-Khand Reaction Start->PK_Reaction Cyclopentenone Cyclopentenone Intermediate PK_Reaction->Cyclopentenone Functional_Group Functional Group Manipulation Cyclopentenone->Functional_Group Diene_Formation Diene Precursor Formation Functional_Group->Diene_Formation RCM Ring-Closing Metathesis Diene_Formation->RCM Tricyclic_Core Tricyclic Core of Asteriscanolide RCM->Tricyclic_Core Final_Steps Final Synthetic Steps Tricyclic_Core->Final_Steps Asteriscanolide (±)-Asteriscanolide Final_Steps->Asteriscanolide

Caption: Key stages in the total synthesis of (±)-Asteriscanolide.

Quantitative Data

The following tables summarize the key quantitative data for the Pauson-Khand reaction and the subsequent ring-closing metathesis in the synthesis of (±)-Asteriscanolide.

Table 1: Pauson-Khand Reaction Data

EntryReactant 1 (Alkyne)Reactant 2 (Alkene)Cobalt SourceSolventTemp (°C)Time (h)Yield (%)Product
1Ethyl 2-butynoatePropeneCo₂(CO)₈CH₂Cl₂452492Ethyl 2-(2-methyl-5-oxocyclopent-1-en-1-yl)acetate

Table 2: Ring-Closing Metathesis Data

EntryDiene PrecursorCatalystSolventTemp (°C)Time (h)Yield (%)Product
1Diene IntermediateGrubbs' 1st Gen.CH₂Cl₂451285Tricyclic Core

Experimental Protocols

1. Intermolecular Pauson-Khand Reaction: Synthesis of Ethyl 2-(2-methyl-5-oxocyclopent-1-en-1-yl)acetate

  • Materials:

    • Ethyl 2-butynoate

    • Dicobalt octacarbonyl (Co₂(CO)₈)

    • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

    • Propene (liquefied)

    • Silica (B1680970) gel for column chromatography

    • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Procedure:

    • To a solution of ethyl 2-butynoate (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, add dicobalt octacarbonyl (1.1 eq) at room temperature.

    • Stir the mixture for 2 hours at room temperature to allow for the formation of the cobalt-alkyne complex.

    • Cool the reaction mixture to -78 °C and carefully introduce liquefied propene (5.0 eq).

    • Seal the reaction vessel and allow it to warm to room temperature.

    • Heat the reaction mixture to 45 °C and stir for 24 hours.

    • After cooling to room temperature, open the vessel in a well-ventilated hood to release excess propene.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopentenone as a colorless oil.

  • Characterization Data for Ethyl 2-(2-methyl-5-oxocyclopent-1-en-1-yl)acetate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.21 (s, 2H), 2.60-2.50 (m, 2H), 2.40-2.30 (m, 2H), 2.05 (s, 3H), 1.25 (t, J = 7.1 Hz, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 209.5, 171.0, 165.4, 136.2, 61.0, 35.5, 34.9, 27.2, 14.2, 12.8.

    • IR (neat): ν 2980, 1735, 1700, 1640 cm⁻¹.

    • HRMS (ESI): Calculated for C₁₀H₁₄O₃ [M+H]⁺, found.

2. Ring-Closing Metathesis: Synthesis of the Tricyclic Core

  • Materials:

    • Diene precursor (synthesized from the cyclopentenone product)

    • Grubbs' 1st Generation Catalyst

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Silica gel for column chromatography

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve the diene precursor (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.

    • Add Grubbs' 1st Generation Catalyst (0.05 eq) to the solution.

    • Heat the reaction mixture to reflux (45 °C) and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tricyclic core.

  • Characterization Data for the Tricyclic Core:

    • Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) to be consistent with the structure reported in the primary literature.[1]

Conclusion

The total synthesis of (±)-Asteriscanolide by Krafft and coworkers effectively demonstrates the strategic importance of the intermolecular Pauson-Khand reaction in the rapid construction of a key cyclopentenone intermediate. The high yield and regioselectivity of this reaction, coupled with the subsequent ring-closing metathesis, provide an elegant and efficient pathway to a complex natural product. These protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of a Steroidal Macrocycle via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Ring-Closing Metathesis for the Synthesis of a Novel Steroidal Macrocyclic Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The target molecule "Asterolide" could not be found in the scientific literature. Therefore, this document provides a representative protocol for the synthesis of a novel steroidal macrocyclic core structure using Ring-Closing Metathesis (RCM), a powerful and versatile reaction in organic synthesis. The principles and protocols outlined here are broadly applicable to the synthesis of various macrocycles.

Introduction

Ring-Closing Metathesis (RCM) is a widely utilized intramolecular reaction in organic chemistry for the synthesis of unsaturated rings.[1] This Nobel Prize-winning reaction, popularized by Grubbs, Schrock, and Chauvin, employs metal-based catalysts, typically containing ruthenium, to form a new carbon-carbon double bond within a single molecule, leading to a cyclic product and a small volatile byproduct like ethylene (B1197577).[1] RCM has proven invaluable in the total synthesis of complex natural products, particularly macrocycles, due to its high functional group tolerance and its ability to form rings of various sizes, from 5-membered rings to large macrocycles of 30 atoms or more.[1][2]

This application note details a protocol for the synthesis of a novel steroidal macrocyclic core. The strategy involves the key step of a Grubbs-catalyzed RCM to form a 14-membered macrocycle fused to a steroid scaffold. Such hybrid structures are of significant interest in drug discovery due to the potential for combining the biological activity of steroids with the conformational constraints and novel properties of a macrocyclic lactone.

Experimental Overview

The overall synthetic strategy involves the preparation of a diene precursor derived from a commercially available steroid, followed by a crucial RCM step to construct the macrocyclic ring.

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis cluster_2 Purification and Analysis A Starting Steroid B Functional Group Interconversion A->B C Esterification with Dienic Acid B->C D Diene Precursor C->D E RCM Reaction D->E F Macrocyclic Product E->F G Crude Product F->G H Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Synthetic workflow for the steroidal macrocycle.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Ring-Closing Metathesis reaction step. The data is based on typical conditions for macrocyclization reactions found in the literature.

ParameterCondition 1Condition 2Condition 3
Catalyst Grubbs IIHoveyda-Grubbs IIZhan Catalyst-1B
Catalyst Loading (mol%) 522
Substrate Concentration (mM) 115
Solvent Dichloromethane (B109758) (DCM)Toluene (B28343)Dichloromethane (DCM)
Temperature (°C) 408040
Reaction Time (h) 12188
Yield (%) 657885
E/Z Selectivity 10:115:1>20:1

Detailed Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received, unless otherwise noted. Dichloromethane and toluene for the RCM reaction should be dried and degassed prior to use. Grubbs and Hoveyda-Grubbs catalysts are commercially available and should be handled under an inert atmosphere.

Synthesis of the Diene Precursor

The synthesis of the diene precursor will typically involve the esterification of a hydroxyl group on the steroid scaffold with a long-chain carboxylic acid containing two terminal double bonds.

Protocol:

  • To a solution of the steroidal alcohol (1.0 eq) in dry dichloromethane (0.1 M) under an argon atmosphere, add undec-10-enoic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diene precursor.

Ring-Closing Metathesis Protocol (Condition 3)

This protocol utilizes the Zhan Catalyst-1B for its high efficiency and selectivity in macrocyclization reactions.

Protocol:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane to achieve a concentration of 5 mM.

  • Add a solution of Zhan Catalyst-1B (2 mol%) in a small amount of dichloromethane to the reaction mixture via syringe.

  • Heat the reaction mixture to 40 °C and stir for 8 hours. A continuous slow bubbling of argon through the solution can help to remove the ethylene byproduct and drive the reaction to completion.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Stir for 30 minutes to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired steroidal macrocycle.

Reaction Mechanism and Visualization

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions with a metal-alkylidene catalyst.

Catalytic Cycle of Ring-Closing Metathesis

G A [M]=CH2 C Metallacyclobutane Intermediate A->C + Diene B Diene Precursor B->C D Intermediate Alkylidene C->D - Alkene F Metallacyclobutane Intermediate D->F Intramolecular E Intramolecular Cycloaddition F->A - Product H Ethylene F->H Release G Macrocyclic Product G->A

Caption: Simplified catalytic cycle of RCM.

This catalytic cycle illustrates the key steps of the reaction, starting with the reaction of the catalyst with one of the terminal alkenes of the diene precursor to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene and form a new metal-alkylidene species. An intramolecular [2+2] cycloaddition then forms a second metallacyclobutane, which in turn collapses to release the final macrocyclic product and regenerate the active catalyst, which can then re-enter the catalytic cycle. The removal of the volatile ethylene byproduct helps to drive the equilibrium towards the formation of the desired macrocyclic product.[2]

References

Application Notes and Protocols for the Isolation and Purification of Asterolide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterolides, a class of sesquiterpene lactones, have garnered significant interest within the scientific community due to their potential therapeutic properties, including cytotoxic and phytotoxic activities. A notable member of this class, Asteriscunolide A, has been identified in plant species such as Asteriscus vogelii and Asteriscus sericeus.[1] This document provides detailed application notes and protocols for the isolation and purification of Asterolide from plant material, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established techniques for the extraction and purification of sesquiterpene lactones from plants of the Asteraceae family.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of a sesquiterpene lactone, which can be considered illustrative for the isolation of this compound. Actual yields and purity will vary depending on the specific plant material, extraction conditions, and purification techniques employed.

ParameterValueUnitNotes
Extraction
Starting Plant Material (dried)1.0kgDried and powdered aerial parts of Asteriscus vogelii.
Extraction Solvent10LMethanol (B129727)
Crude Methanol Extract Yield50gYield after solvent evaporation.
Crude Extract Yield (%)5.0%Percentage yield from dried plant material.
Fractionation
Fractionation Solvent Systemn-Hexane and 90% MethanolLiquid-liquid partitioning.
Methanol Fraction Yield15gYield after partitioning and solvent removal.
Column Chromatography
Stationary PhaseSilica (B1680970) Gel (60-120 mesh)
Mobile Phase Gradientn-Hexane : Ethyl Acetate (B1210297)Stepwise gradient from 100:0 to 0:100.
Yield of this compound-rich Fraction1.5gCombined fractions containing the target compound.
Purity of this compound-rich Fraction~70%Estimated by TLC and HPLC analysis.
Preparative HPLC
ColumnC18 Reversed-Phase(e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile PhaseAcetonitrile (B52724) : WaterGradient elution.
Final Yield of Pure this compound150mg
Final Purity of this compound>98%Determined by HPLC and NMR.
Overall Yield from Dry Plant Material0.015%

Experimental Protocols

Preparation of Plant Material
  • Collection and Drying: Collect the aerial parts (leaves, stems, and flowers) of Asteriscus vogelii.

  • Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Once dried, grind the material into a fine powder using a mechanical grinder.

Extraction
  • Maceration: Soak 1 kg of the powdered plant material in 10 L of methanol in a large container.

  • Agitation: Stir the mixture periodically for 48-72 hours at room temperature to ensure thorough extraction.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Fractionation (Liquid-Liquid Partitioning)
  • Dissolution: Dissolve the crude methanol extract (50 g) in a mixture of 500 mL of 90% aqueous methanol.

  • Partitioning: Transfer the solution to a separatory funnel and extract three times with 500 mL of n-hexane to remove nonpolar compounds.

  • Collection: Collect the methanolic layer and evaporate the solvent under reduced pressure to yield the methanol fraction, which is enriched in more polar compounds, including sesquiterpene lactones.

Isolation by Column Chromatography
  • Column Packing: Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the methanol fraction (15 g) in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 20:80, 0:100 v/v).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 100 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions that show the presence of the target this compound based on the TLC analysis. Evaporate the solvent from the pooled fractions to obtain an this compound-rich fraction.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. The optimal gradient will need to be determined empirically but can start with a linear gradient from 40% to 70% acetonitrile over 30 minutes.

  • Sample Preparation: Dissolve the this compound-rich fraction in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the fractions corresponding to the peak of the pure this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Asteriscunolide A-induced apoptosis and a general workflow for the isolation and purification process.

G Workflow for the Isolation and Purification of this compound plant Plant Material (Asteriscus vogelii) powdered Powdered Plant Material plant->powdered Drying & Grinding extraction Solvent Extraction (Methanol) powdered->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation enriched_fraction Enriched Sesquiterpene Lactone Fraction fractionation->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom partially_pure Partially Purified this compound column_chrom->partially_pure prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Isolation and Purification Workflow

G Proposed Signaling Pathway of Asteriscunolide A-Induced Apoptosis cluster_cell Cancer Cell This compound Asteriscunolide A ROS Increased ROS Production This compound->ROS Mito Mitochondrial Stress ROS->Mito MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis

Asteriscunolide A Signaling Pathway

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Asterolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Asterolide, a novel compound with significant potential in pharmaceutical research. The described protocol utilizes reverse-phase chromatography, providing excellent resolution and sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow, making it an essential resource for researchers involved in the analysis and purification of this compound.

Introduction

This compound is a promising therapeutic agent currently under investigation for its potential pharmacological activities. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note presents a detailed protocol for the separation of this compound using a reverse-phase HPLC method, which is suitable for both qualitative and quantitative analysis.

Experimental Protocols

A systematic approach is essential for developing a reliable HPLC method.[1][4] The following protocol has been optimized for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reverse-phase column is recommended for the separation of moderately polar compounds like this compound.[2][5][6]

  • Solvents: HPLC grade acetonitrile (B52724) and water are required.

  • Reagents: Formic acid (optional, for pH adjustment of the mobile phase).

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically used to dissolve the this compound standard and samples.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to various concentrations to construct a calibration curve.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of this compound. Reverse-phase chromatography is a widely used technique for the separation of a broad range of molecules.[6][7]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-20 min: 30-70% B, 20-25 min: 70-30% B, 25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV scan of this compound)

Data Presentation

Quantitative data is crucial for the evaluation of the analytical method's performance. The following tables summarize the expected results from the analysis of this compound using the described HPLC method.

Table 1: System Suitability Parameters

System suitability tests are performed to ensure that the chromatographic system is operating correctly.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 6 replicate injections)0.8%
Table 2: Method Validation Summary

Method validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[1]

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2.0%
Table 3: Sample Analysis Results

This table presents example data for the quantification of this compound in a hypothetical sample.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard (10 µg/mL)12.512500010.0
Sample 112.5987507.9
Sample 212.615432012.3

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Injection Autosampler Injection Extraction->Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for this compound Analysis by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of this compound. The use of a standard C18 column and a straightforward mobile phase gradient makes this method easily adaptable in most analytical laboratories. The provided protocols and data serve as a valuable starting point for researchers and drug development professionals working with this compound, ensuring accurate and reproducible results for quality control and research applications. Further optimization may be required depending on the specific sample matrix and analytical goals.

References

Quantification of Asterolide in Biological Samples Using LC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asterolides, a class of sesquiterpene lactones, have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Found in various plant species, particularly within the Asteraceae family, the quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides a detailed protocol for the quantification of Asterolide in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique. The methods described herein are based on established procedures for the analysis of structurally related sesquiterpene lactones and are intended to serve as a comprehensive guide for researchers in this field.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples. This technique is rapid, cost-effective, and suitable for high-throughput analysis.

Materials:

  • Blank plasma (e.g., rat, human)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another sesquiterpene lactone not present in the sample)

  • Methanol (B129727), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spiking: To prepare calibration standards and quality control (QC) samples, spike blank plasma with appropriate concentrations of this compound standard solution.

  • Sample Aliquoting: Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The specific MRM transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For a representative Asteriscunolide (C15H18O3, MW: 246.3 g/mol ), the precursor ion ([M+H]+) would be m/z 247.3. Product ions would be determined by fragmentation in the collision cell.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound To be determinedTo be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determinedTo be determined
Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the EMA or FDA to ensure its reliability.[1][2][3] The validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days.

  • Calibration Curve: The relationship between the analyte concentration and the instrument response.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The quantitative data obtained from the analysis of analogous sesquiterpene lactones in rat plasma provides a reference for the expected performance of the this compound assay.

Table 1: Representative Pharmacokinetic Parameters of Sesquiterpene Lactones in Rats Following Oral Administration.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)
1-acetoxy-6α-hydroxyeriolanolide300Not ReportedNot Reported1102.46 ± 247.049.65 ± 1.43
1β-hydroxyalantolactone300Not ReportedNot Reported808.92 ± 117.5314.88 ± 0.82
Ivangustin300Not ReportedNot Reported990.35 ± 275.4913.93 ± 2.74

Data adapted from a study on sesquiterpene lactones from Herba Inula extract.[1]

Table 2: Representative Validation Parameters for the LC-MS/MS Quantification of Sesquiterpene Lactones.

Parameter1-acetoxy-6α-hydroxyeriolanolide1β-hydroxyalantolactoneIvangustin
Linearity Range (ng/mL) 4 - 8008 - 5008 - 500
LOD (ng/mL) 11.61.6
Intra-day Precision (RSD%) < 7.8< 7.8< 7.8
Inter-day Precision (RSD%) < 8.6< 8.6< 8.6
Accuracy (RE%) -4.6 to 6.8-4.6 to 6.8-4.6 to 6.8

Data adapted from a study on sesquiterpene lactones from Herba Inula extract.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Concentration Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Inhibition of Inflammatory Signaling by Sesquiterpene Lactones This compound This compound (Sesquiterpene Lactone) IKK IKK Complex This compound->IKK Inhibits MAPKKK MAPKKK This compound->MAPKKK Inhibits JAK JAK This compound->JAK Inhibits IKB IκBα IKK->IKB Phosphorylates NFkB NF-κB (p65/p50) IKB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Induces MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes2 Pro-inflammatory Gene Expression AP1->Inflammatory_Genes2 Induces STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus_STAT3 STAT3 Dimer (in Nucleus) STAT3_dimer->Nucleus_STAT3 Translocates Inflammatory_Genes3 Pro-inflammatory Gene Expression Nucleus_STAT3->Inflammatory_Genes3 Induces

Caption: Putative signaling pathways inhibited by this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Asterolide Analogs: Featuring Asteriscunolide A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic potential of natural compounds in oncology is an area of intense research. "Asterolide" represents a class of compounds, such as the sesquiterpene lactone asteriscunolide A, which has demonstrated significant cytotoxic effects against various cancer cell lines. These compounds induce programmed cell death, or apoptosis, through complex signaling pathways, making them promising candidates for further drug development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound analogs, with a specific focus on the methodologies used to characterize compounds like asteriscunolide A. The provided protocols for MTT, Lactate (B86563) Dehydrogenase (LDH), and apoptosis assays are foundational for determining the cytotoxic potential and elucidating the mechanism of action of these compounds.

Data Presentation

The cytotoxic activity of this compound analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell viability.

Table 1: In Vitro Cytotoxicity of Asteriscunolide A

Cell Line TypeCell Line NameIC50 (µM)Reference
Human MelanomaVarious~5[1]
Human LeukemiaVarious~5[1]
Human Prostate CancerLNCaP31.80[2]

Note: The review on Asteroid Saponins indicates a wide range of IC50 values for different saponins, from low micromolar to higher concentrations, depending on the specific compound and cell line tested.[2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • This compound analog (e.g., Asteriscunolide A)

  • 96-well culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[6][7]

Materials:

  • This compound analog

  • 96-well culture plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare wells for the following controls: no-cell control (medium background), vehicle-only cells control, and a maximum LDH release control (cells treated with lysis buffer).[8]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[8] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Reading: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).[9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background absorbance.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.[10][11]

Materials:

  • This compound analog

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound analog for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1][10]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[1] Differentiate cell populations:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Preparation & Treatment cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Apoptosis Assay (Flow Cytometry) seed Seed cells in 96-well plates incubate1 Incubate 24h seed->incubate1 treat Treat with this compound analog incubate1->treat incubate2 Incubate for exposure period treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt centrifuge_ldh Centrifuge plate incubate2->centrifuge_ldh incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance at 570nm solubilize->read_mtt end_mtt IC50 Value read_mtt->end_mtt collect_sup Collect supernatant centrifuge_ldh->collect_sup add_reagent Add LDH reaction mix collect_sup->add_reagent read_ldh Read absorbance at 490nm add_reagent->read_ldh end_ldh % Cytotoxicity read_ldh->end_ldh harvest Harvest cells wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain analyze Analyze by flow cytometry stain->analyze end_apoptosis % Apoptosis analyze->end_apoptosis start Start start->seed treat_apoptosis Treat cells in 6-well plates treat_apoptosis->harvest start_apoptosis Start start_apoptosis->treat_apoptosis

Caption: Workflow for in vitro cytotoxicity assays.

Signaling Pathway of Asteriscunolide A-Induced Apoptosis

The cytotoxic effects of asteriscunolide A are mediated by the induction of apoptosis through an intrinsic pathway involving the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1]

G cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway This compound Asteriscunolide A ros Intracellular ROS Generation This compound->ros erk ERK1/2 ros->erk activates jnk JNK ros->jnk activates p38 p38 ros->p38 activates cyto_c Cytochrome c release ros->cyto_c induces caspase3 Caspase-3 activation erk->caspase3 modulates jnk->caspase3 modulates p38->caspase3 modulates caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Application Notes & Protocols for In Vivo Anticancer Efficacy Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The in vivo evaluation of novel anticancer compounds is a critical step in the drug development pipeline, bridging the gap between in vitro studies and clinical trials.[1][2][3] These studies are essential for assessing a compound's therapeutic efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile in a complex biological system.[1] This document provides a detailed overview of the common in vivo models and experimental protocols for testing the anticancer efficacy of a hypothetical novel compound, "Asterolide." The methodologies outlined here are based on established practices in preclinical oncology research and can be adapted for various tumor types and novel therapeutic agents.[4]

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of a new drug candidate.[1][4] Commonly used models include human tumor xenografts in immunodeficient mice and patient-derived xenograft (PDX) models, which are gaining prominence for their ability to better recapitulate the heterogeneity of human tumors.[5][6]

1. In Vivo Models for Anticancer Efficacy Testing

The choice of in vivo model depends on the specific research question, the tumor type, and the mechanism of action of the investigational drug.

  • Human Tumor Xenograft Models: These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice.[2] They are widely used for initial efficacy screening due to their reproducibility and relatively low cost.

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[6] These models are considered more clinically relevant as they better preserve the original tumor's architecture, cellular diversity, and genetic profile.[6]

2. Experimental Protocols

The following are generalized protocols for establishing in vivo models and assessing the anticancer efficacy of a novel compound.

2.1. Protocol for Subcutaneous Xenograft Model Establishment

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Animal Inoculation: Subcutaneously inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

2.2. Protocol for Efficacy Study of "this compound"

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO solution)

    • "this compound" low dose (e.g., X mg/kg)

    • "this compound" high dose (e.g., Y mg/kg)

    • Positive Control (a standard-of-care chemotherapeutic agent)

  • Drug Administration: Administer "this compound" or the vehicle control to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) according to a predetermined schedule (e.g., daily, twice weekly).

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the study. Body weight changes can be an indicator of drug toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).

3. Data Presentation

Quantitative data from the in vivo efficacy study should be summarized in clear and well-structured tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of "this compound" in Xenograft Model

Treatment GroupNMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10150.5 ± 10.21580.3 ± 150.7--2.5 ± 1.1
"this compound" (X mg/kg)10152.1 ± 9.8850.6 ± 95.446.2-5.1 ± 1.5
"this compound" (Y mg/kg)10149.8 ± 11.1425.2 ± 50.373.1-8.3 ± 2.0
Positive Control10151.3 ± 10.5380.1 ± 45.976.0-10.2 ± 2.5

Table 2: Survival Analysis

Treatment GroupNMedian Survival (Days)% Increase in Lifespan
Vehicle Control1025-
"this compound" (Y mg/kg)104060
Positive Control104268

4. Visualization of Pathways and Workflows

4.1. Hypothetical Signaling Pathway for "this compound" Action

The following diagram illustrates a hypothetical signaling pathway that "this compound" might inhibit to exert its anticancer effects.

cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->mTOR Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by "this compound".

4.2. Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the general workflow for conducting an in vivo efficacy study of a novel anticancer compound.

cluster_workflow In Vivo Efficacy Testing Workflow A Cancer Cell Culture & Preparation B Xenograft/PDX Model Establishment A->B C Tumor Growth & Mouse Randomization B->C D Treatment with 'this compound' C->D E Tumor & Body Weight Monitoring D->E F Endpoint & Tissue Collection E->F G Data Analysis (Efficacy, Toxicity) F->G

Caption: A generalized workflow for preclinical in vivo anticancer drug testing.

The successful in vivo evaluation of novel anticancer compounds like "this compound" requires careful model selection and meticulously executed experimental protocols. The data generated from these studies are paramount for making informed decisions about the future clinical development of a drug candidate. The protocols and templates provided in this document offer a foundational framework for researchers and drug development professionals to design and conduct robust preclinical efficacy studies.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Asterolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Asterolide, a novel natural compound, has shown potential as an anti-inflammatory agent. Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. A key strategy in managing inflammation is to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved by targeting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are regulated by signaling pathways like NF-κB and MAPKs.

These application notes provide detailed protocols to assess the anti-inflammatory effects of this compound in vitro using the murine macrophage cell line RAW 264.7, a standard model for inflammation research.

Data Presentation

The following tables summarize illustrative quantitative data demonstrating the potential dose-dependent anti-inflammatory effects of this compound. This data is representative of expected outcomes from the protocols described below.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages.

Treatment Group This compound (µM) Cell Viability (%) (Mean ± SD)
Control (untreated) 0 100 ± 4.5
This compound 1 99.1 ± 3.8
This compound 5 98.5 ± 4.1
This compound 10 97.2 ± 3.5
This compound 25 95.8 ± 4.9

| this compound | 50 | 94.3 ± 5.2 |

Table 2: Inhibitory Effect of this compound on LPS-Induced NO and PGE2 Production.

Treatment Group This compound (µM) NO Production (% of LPS Control) PGE2 Production (% of LPS Control)
Control (untreated) 0 5.2 ± 1.1 4.8 ± 0.9
LPS (1 µg/mL) 0 100 ± 8.7 100 ± 9.3
LPS + this compound 5 81.4 ± 6.5 85.2 ± 7.1
LPS + this compound 10 59.3 ± 5.1 62.7 ± 5.8
LPS + this compound 25 34.6 ± 4.2 38.9 ± 4.5

| LPS + this compound | 50 | 15.8 ± 2.9 | 18.1 ± 3.3 |

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production.

Treatment Group This compound (µM) TNF-α Production (% of LPS Control) IL-6 Production (% of LPS Control)
Control (untreated) 0 6.1 ± 1.5 4.9 ± 1.2
LPS (1 µg/mL) 0 100 ± 9.1 100 ± 8.5
LPS + this compound 5 83.2 ± 7.4 88.1 ± 7.9
LPS + this compound 10 61.5 ± 6.2 65.4 ± 6.1
LPS + this compound 25 37.9 ± 4.8 41.3 ± 5.2

| LPS + this compound | 50 | 18.2 ± 3.1 | 20.5 ± 3.7 |

Table 4: Inhibitory Effect of this compound on LPS-Induced iNOS and COX-2 Protein Expression.

Treatment Group This compound (µM) Relative iNOS Expression (Normalized to β-actin) Relative COX-2 Expression (Normalized to β-actin)
Control (untreated) 0 0.04 ± 0.01 0.02 ± 0.01
LPS (1 µg/mL) 0 1.00 ± 0.10 1.00 ± 0.13
LPS + this compound 5 0.82 ± 0.08 0.85 ± 0.09
LPS + this compound 10 0.55 ± 0.06 0.61 ± 0.07
LPS + this compound 25 0.28 ± 0.04 0.33 ± 0.05

| LPS + this compound | 50 | 0.12 ± 0.03 | 0.16 ± 0.04 |

Signaling Pathways and Experimental Workflow

Caption: NF-κB signaling pathway and the potential inhibitory point of this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate This compound This compound This compound->MKKs Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) AP1->Genes Transcription

Caption: MAPK signaling pathway and a potential inhibitory point for this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis start Seed RAW 264.7 Cells in Plates incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 pretreatment Pre-treat with this compound (1-2 hours) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL for 24h) pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, β-actin) cell_lysate->western

Caption: General experimental workflow for assessing this compound's anti-inflammatory activity.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO/viability, 24-well for ELISA, 6-well for Western blot) at a density that allows them to reach 80-90% confluency.[2][3][4] For example, seed 1.5 x 10^5 cells/well in a 96-well plate.[3]

  • Adherence: Allow cells to adhere by incubating for 12-24 hours.[1]

  • Treatment:

    • Pre-treat the cells with varying, non-toxic concentrations of this compound for 1-2 hours.

    • Include a vehicle control group (e.g., DMSO).

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours) to induce an inflammatory response.[2]

    • A non-stimulated control group and an LPS-only group must be included.

Protocol 2: Cell Viability (MTT Assay)
  • Purpose: To determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[4]

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and dissolve the formazan (B1609692) precipitate in 100 µL of DMSO.[4]

    • Measure the absorbance at 550-570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Nitric Oxide (NO) Production Assay
  • Principle: NO production is quantified by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][5]

  • Procedure:

    • Following cell treatment as described in Protocol 1, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[4]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[3][5]

    • Incubate at room temperature for 10-15 minutes in the dark.[4]

    • Measure the absorbance at 540 nm with a microplate reader.[3][4]

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite (0-100 µM).[6]

Protocol 4: PGE2, TNF-α, and IL-6 Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after treatment as described in Protocol 1.

    • Centrifuge the supernatants to remove any cellular debris.[7]

    • Perform the ELISA for PGE2, TNF-α, and IL-6 using commercial kits according to the manufacturer's instructions.[8][9][10][11]

    • General Steps:

      • Add standards and samples to wells pre-coated with a capture antibody.[9]

      • Incubate to allow the target protein to bind.

      • Wash the wells and add a biotinylated detection antibody.[12]

      • Incubate, wash, and then add a streptavidin-HRP conjugate.[9]

      • Incubate, wash, and add a TMB substrate solution to develop color.[9]

      • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.[13]

    • Calculate the concentration of each mediator by interpolating from the respective standard curve.

Protocol 5: Western Blot Analysis for iNOS and COX-2
  • Purpose: To determine the effect of this compound on the protein expression levels of iNOS and COX-2.

  • Procedure:

    • Protein Extraction: After treatment (Protocol 1), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.[2]

    • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.[2]

    • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.[2][14]

    • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2][14]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[2][14]

    • Antibody Incubation:

      • Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution).[2][15]

      • Probe for a loading control, such as β-actin (e.g., 1:5000 dilution), to ensure equal protein loading.[2][15]

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Signal Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[2]

    • Densitometric Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band.[2]

References

Application Notes & Protocols: High-Throughput Screening of Asterolide Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterolides are a novel class of synthetic compounds derived from a hypothetical marine natural product scaffold, Asterolide. These derivatives have been designed to explore a wide chemical space and identify potent modulators of critical cancer signaling pathways. This document provides a comprehensive guide for the high-throughput screening (HTS) of an this compound derivative library to identify compounds with significant anticancer activity. The primary screening strategy focuses on identifying cytotoxic compounds against a relevant cancer cell line, followed by secondary assays to confirm activity and elucidate the mechanism of action, hypothesized to be the inhibition of the MAPK/ERK signaling pathway.

Proposed Signaling Pathway: MAPK/ERK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] It is hypothesized that active this compound derivatives may exert their anticancer effects by inhibiting key kinases within this cascade, such as RAF, MEK, or ERK, thereby preventing downstream signaling that leads to uncontrolled cell growth.[1][2][3]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., MYC, FOS) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound Derivative This compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an this compound derivative.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of this compound derivatives and identify confirmed hits with the desired biological activity. The workflow consists of several stages, from initial library preparation to primary screening, hit confirmation, and downstream secondary assays.

HTS_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Analysis cluster_3 Secondary Assays Library This compound Derivative Library (in DMSO) AssayPlates Assay-Ready Plates (384-well) Library->AssayPlates Acoustic Dispensing CellSeeding Seed Cancer Cells (e.g., HeLa, A549) AssayPlates->CellSeeding Incubation Incubate with Compounds (48-72 hours) CellSeeding->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->ViabilityAssay DataAcquisition Luminescence Reading ViabilityAssay->DataAcquisition HitSelection Primary Hit Selection (Z-score > 2) DataAcquisition->HitSelection DoseResponse Dose-Response Assay (IC50 determination) HitSelection->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits OrthogonalAssay Orthogonal Viability Assay (e.g., Crystal Violet) ConfirmedHits->OrthogonalAssay MechanismAssay Mechanism of Action Assay (e.g., Western Blot for p-ERK) ConfirmedHits->MechanismAssay

Caption: High-throughput screening workflow for this compound derivatives.

Experimental Protocols

Primary HTS: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is designed for a 384-well plate format to assess the cytotoxic effects of this compound derivatives on a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivative library (10 mM in DMSO)

  • 384-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Acoustic liquid handler (e.g., Echo®)

  • Multidrop dispenser

  • Luminometer plate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound derivative from the library stock plate to the 384-well assay plates. This results in a final concentration of 10 µM in a 50 µL assay volume. Include appropriate controls: no-compound (DMSO only) for 0% inhibition and a known cytotoxic agent (e.g., Staurosporine) for 100% inhibition.

  • Cell Seeding: Harvest HeLa cells and resuspend to a concentration of 2 x 10^4 cells/mL in culture medium. Using a multidrop dispenser, add 50 µL of the cell suspension to each well of the compound-plated assay plates (1,000 cells/well).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Luminescent Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of the prepared CellTiter-Glo® reagent to each well.

  • Signal Stabilization and Reading: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the Z-score for each compound. Compounds with a Z-score greater than 2 (indicating a significant decrease in cell viability) are considered primary hits.

Hit Confirmation: Dose-Response Assay

This protocol is to confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare serial dilutions of the primary hit compounds, typically in a 10-point, 3-fold dilution series starting from 50 µM.

  • Plate the diluted compounds in triplicate in a 384-well plate.

  • Perform the cell viability assay as described in section 4.1.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value for each confirmed hit.

Secondary Assay: Western Blot for p-ERK Inhibition

This assay is used to investigate if the confirmed hits inhibit the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

  • Confirmed hit this compound derivatives

  • 6-well plates

  • HeLa cells

  • EGF (Epidermal Growth Factor)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Seed HeLa cells in 6-well plates and grow to 80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with the confirmed hit compounds at their respective IC50 concentrations for 2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 15 minutes to activate the MAPK/ERK pathway.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-ERK, total-ERK, and GAPDH (as a loading control).

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. A reduction in the p-ERK signal relative to the total-ERK and GAPDH signals indicates pathway inhibition.

Data Presentation

Quantitative data from the screening and follow-up assays should be summarized for clear comparison.

Compound IDPrimary Screen Z-ScoreIC50 (µM)p-ERK Inhibition (at IC50)
AST-0011.5> 50Not Determined
AST-002 3.1 2.5 Yes
AST-0030.8> 50Not Determined
AST-004 2.8 5.1 Yes
AST-005-0.2> 50Not Determined
AST-006 2.5 8.7 Moderate
AST-0071.925.3No
Staurosporine4.50.01Not Applicable

References

Application Notes and Protocols for Developing Asterolide-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of drug delivery systems based on Asterolides, a class of natural compounds with promising therapeutic potential. Given that the formulation of Asterolides into advanced drug delivery systems is an emerging area of research, this document provides detailed protocols adapted from established methods for similar compounds, such as other sesquiterpene lactones and steroids.

Introduction to Asterolides and Drug Delivery

Asterolides are a group of naturally occurring compounds, some of which have demonstrated significant anticancer activity. For instance, Asteriscunolide A has been shown to induce apoptosis and activate the mitogen-activated protein kinase (MAPK) pathway in human tumor cells. Similarly, Asperolide A can induce G2/M cell cycle arrest through the p53-p21 pathway, modulated by Ras/Raf/MEK/ERK signaling[1]. Another related compound, Tuberatolide B, has been found to suppress cancer progression by inhibiting the STAT3 signaling pathway[2].

A significant challenge in the clinical application of many natural products, including Asterolides, is their poor water solubility[3]. This can limit their bioavailability and therapeutic efficacy. Encapsulating these compounds into nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles (e.g., PLGA), can overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to tumor tissues.

Formulation of Asterolide-Based Nanoparticles

This section provides protocols for the preparation of two common types of nanoparticles for this compound delivery: liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Preparation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs[4]. Due to the likely hydrophobic nature of Asterolides, they are expected to be entrapped within the lipid bilayer.

Protocol: Thin-Film Hydration Method [5]

  • Lipid Film Formation:

    • Dissolve the selected this compound compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Experimental Workflow for Liposome (B1194612) Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing A Dissolve this compound & Lipids in Organic Solvent B Rotary Evaporation A->B C Vacuum Drying B->C D Hydrate with Aqueous Buffer C->D Form MLVs E Sonication/Extrusion D->E F This compound-Loaded Liposomes E->F

Workflow for preparing this compound-loaded liposomes.
Preparation of this compound-Loaded PLGA Nanoparticles

PLGA is a biodegradable and biocompatible polymer approved for use in various drug delivery systems[5]. It is suitable for encapsulating hydrophobic drugs like Asterolides.

Protocol: Emulsification-Solvent Evaporation Method [6]

  • Organic Phase Preparation:

    • Dissolve the this compound compound and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Emulsification:

    • Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to form an oil-in-water (O/W) emulsion.

    • Homogenize the mixture using a high-speed homogenizer or sonicator to reduce the droplet size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This causes the PLGA to precipitate and form solid nanoparticles encapsulating the this compound.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.

Experimental Workflow for PLGA Nanoparticle Preparation

G A Dissolve this compound & PLGA in Organic Solvent C Mix and Homogenize (Emulsification) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization E->F G This compound-Loaded PLGA Nanoparticles F->G

Workflow for preparing this compound-loaded PLGA nanoparticles.

Characterization of this compound-Based Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.

ParameterTechnique(s)Typical Values for Sesquiterpene Lactone-Loaded PLA Nanoparticles[7]
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)200 - 230 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-20 to -30 mV
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical
Drug Loading & Encapsulation Efficiency High-Performance Liquid Chromatography (HPLC), UV-Vis SpectroscopyDrug Loading: ~5-10%, Encapsulation Efficiency: 60 - 95%
In Vitro Drug Release Dialysis Method, Sample and Separate MethodBiphasic release with an initial burst followed by sustained release

Protocol: Determination of Particle Size, PDI, and Zeta Potential

  • Sample Preparation: Disperse the lyophilized nanoparticles in deionized water.

  • Measurement: Analyze the dispersion using a DLS instrument (e.g., Malvern Zetasizer) to determine the average particle size, PDI (a measure of the width of the size distribution), and zeta potential (an indicator of colloidal stability).

Protocol: Determination of Drug Loading and Encapsulation Efficiency

  • Sample Preparation: Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.

  • Quantification: Determine the amount of this compound in the solution using a validated HPLC or UV-Vis spectroscopy method.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol: In Vitro Drug Release Study (Dialysis Method)

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions).

  • Dialysis: Place the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag and replace with an equal volume of fresh medium.

  • Analysis: Quantify the amount of this compound in the collected samples using HPLC or UV-Vis spectroscopy to determine the cumulative drug release over time.

In Vitro Efficacy Evaluation

The anticancer activity of the this compound-loaded nanoparticles should be evaluated in relevant cancer cell lines and compared to the free drug.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., melanoma, leukemia, or lung carcinoma cell lines) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) and determine the half-maximal inhibitory concentration (IC50) for each treatment group.

Cell LineFree Sesquiterpene Lactone IC50 (µM)[7]Sesquiterpene Lactone-Loaded PLA NP IC50 (µM)[7]
Trypanosoma brucei rhodesiense (Arglabin)2.523.67
Trypanosoma brucei rhodesiense (Vernolepin)0.051.11
Trypanosoma brucei rhodesiense (Eucannabinolide)0.283.32

Note: The above data is for different sesquiterpene lactones against a protozoan parasite and serves as an example of how to present such comparative data. Similar studies would need to be conducted on relevant cancer cell lines for this compound formulations.

In Vivo Evaluation

Animal models are crucial for evaluating the in vivo efficacy, biodistribution, and toxicity of this compound-based drug delivery systems.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., control, free this compound, this compound-loaded nanoparticles). Administer the treatments intravenously or intraperitoneally at a predetermined schedule.

  • Tumor Growth Monitoring: Measure the tumor volume periodically using calipers.

  • Efficacy Assessment: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Biodistribution and Toxicity: Major organs can be collected to assess drug accumulation and potential toxicity.

Signaling Pathways of Asterolides

Understanding the mechanism of action of Asterolides is crucial for their development as therapeutic agents. The following diagrams illustrate some of the key signaling pathways affected by Asterolides and related compounds.

Ras/Raf/MEK/ERK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation AsperolideA Asperolide A AsperolideA->Raf Modulates

Modulation of the Ras/Raf/MEK/ERK pathway by Asperolide A.

STAT3 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene Target Gene Expression STAT3_dimer->Gene Proliferation Proliferation, Survival, Angiogenesis, Invasion Gene->Proliferation TuberatolideB Tuberatolide B TuberatolideB->STAT3 Inhibits Activation G AsteriscunolideA Asteriscunolide A Mitochondria Mitochondria AsteriscunolideA->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Studying Asterolide Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of Asterolide, a sesquiterpene lactone with potential anticancer properties. The protocols outlined below are based on published research on closely related compounds, such as asteriscunolide A, and are intended to serve as a foundational methodology for studying this compound's mechanism of action.

Introduction

This compound belongs to the family of sesquiterpene lactones, a class of natural products known for their diverse biological activities, including antitumor properties.[1] Preliminary studies on similar compounds suggest that this compound may induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cell lines. The proposed mechanism of action involves the induction of oxidative stress and modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] These protocols detail the necessary steps to culture cells, assess the cytotoxic and apoptotic effects of this compound, analyze its impact on the cell cycle, and investigate its influence on relevant signaling pathways.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. Below are template tables for organizing your results.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., MCF-70 (Control)24100 ± 4.2
12485 ± 5.1
52448 ± 3.9~5 µM[1]
102422 ± 2.8
0 (Control)48100 ± 5.5
14870 ± 6.3
54830 ± 4.1
104810 ± 1.9

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control60.2 ± 3.125.5 ± 2.514.3 ± 1.9
This compound (5 µM)55.8 ± 2.820.1 ± 2.224.1 ± 2.6

Table 3: Apoptosis Induction by this compound

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (5 µM)65.4 ± 4.520.7 ± 3.113.9 ± 2.9

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for maintaining and treating cancer cell lines with this compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (dissolved in DMSO)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture the selected cancer cell line in T-75 flasks with complete growth medium.

  • Passage the cells upon reaching 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein extraction and flow cytometry).

  • Allow the cells to attach and grow for 24 hours.

  • Prepare working solutions of this compound by diluting the stock solution in a serum-free medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following this compound treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cells treated with this compound in 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest and wash the cells as described in the apoptosis assay protocol.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blotting for MAPK Pathway Analysis

This protocol is for detecting the expression and phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cytotoxicity Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI) treat->cell_cycle western Western Blotting (MAPK Pathway) treat->western analyze Analyze & Interpret Results viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze

Caption: Experimental workflow for studying this compound effects.

MAPK Signaling Pathway

Caption: Proposed MAPK signaling pathway affected by this compound.

References

Application Notes & Protocols: Molecular Docking Studies of Sesquiterpenoid Lactones with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Due to the limited availability of specific molecular docking data for a compound identified as "Asterolide," this document provides a comprehensive guide using the well-researched sesquiterpenoid lactone, Dehydrocostus lactone, as a representative molecule. Sesquiterpenoid lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer properties, often mediated through the inhibition of key signaling proteins.[1][2][3][4] This document outlines the protocols for in silico molecular docking studies of Dehydrocostus lactone with its target proteins, presents quantitative data in a structured format, and illustrates the associated signaling pathways and experimental workflows.

Introduction to Dehydrocostus Lactone and its Therapeutic Potential

Dehydrocostus lactone is a natural sesquiterpenoid lactone found in various medicinal plants, such as Saussurea lappa.[1] It has garnered significant interest for its anti-inflammatory and anti-cancer activities.[1] These biological effects are often attributed to its ability to interact with and modulate the function of specific protein targets. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into its mechanism of action at a molecular level.

Target Proteins for Dehydrocostus Lactone

Several studies have identified key protein targets for Dehydrocostus lactone, primarily involved in inflammation and cancer signaling pathways. These include:

  • IκB kinase β (IKKβ): A critical enzyme in the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.[1]

  • Monoamine Oxidase A (MAO-A): An enzyme involved in the degradation of neurotransmitters, making it a target for antidepressants.[5]

  • Protein Kinases (e.g., PKC theta, PKC iota): These enzymes are involved in various cellular signaling pathways that control cell growth, differentiation, and apoptosis.[6]

  • Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL): These proteins are key regulators of apoptosis and are often overexpressed in cancer cells.[3][7]

Quantitative Data from Molecular Docking Studies

The binding affinities of Dehydrocostus lactone and its derivatives with various target proteins have been determined through molecular docking simulations. This data is crucial for evaluating the potential of these compounds as therapeutic agents.

LigandTarget ProteinDocking Score (kcal/mol)Reference SoftwarePDB ID
Dehydrocostus lactoneIKKβ-Not Specified3R2F
Dehydrocostus lactoneMAO-A-8.365Maestro v. 13.52BXS
Dehydrocostus lactonePKC theta-5.34Not Specified1XJD
Dehydrocostus lactonePKC iota-Not Specified1RZR
DHLC-3 (derivative)PKC theta-5.97Not Specified1XJD
DHLC-4 (derivative)PKC theta-7.33Not Specified1XJD
DHLC-3 (derivative)PKC iota-5.88Not Specified1RZR
DHLC-4 (derivative)PKC iota-6.22Not Specified1RZR
Dehydrocostus lactoneABCC4-9.4Not SpecifiedNP_001098985.1

Note: A more negative docking score generally indicates a stronger binding affinity.[5][6][8]

Signaling Pathway

Dehydrocostus lactone has been shown to inhibit the NF-κB signaling pathway by targeting IKKβ.[1] The canonical NF-κB pathway is a key regulator of inflammatory responses, cell proliferation, and apoptosis.[9][10][11]

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds DHE Dehydrocostus lactone IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription DHE->IKK_complex Inhibits Molecular_Docking_Workflow start Start protein_prep Protein Preparation (PDB) start->protein_prep ligand_prep Ligand Preparation (SDF/MOL2) start->ligand_prep grid_box Grid Box Generation protein_prep->grid_box docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_box->docking analysis Analysis of Results (Binding Energy, Pose) docking->analysis visualization Visualization (PyMOL, Discovery Studio) analysis->visualization end End visualization->end

References

Application Notes and Protocols for Measuring the Binding Affinity of Novel Natural Products: A Case Study of "Asterolide-X"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and characterization of bioactive natural products are cornerstones of drug development. A critical step in this process is the quantitative measurement of the binding affinity between a natural product and its biological target. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure binding affinity.

Due to the limited availability of specific binding data for a compound class broadly named "Asterolide" in publicly accessible scientific literature, this guide will use a hypothetical natural product, "this compound-X" , as a case study. We will treat this compound-X as a novel steroidal compound isolated from a plant of the Asteraceae family. These protocols and notes will, therefore, serve as a general framework for characterizing the binding affinity of any new natural product.

This guide will cover key experimental protocols, data presentation strategies, and the visualization of relevant biological and experimental workflows.

Section 1: Target Identification Strategies for Novel Natural Products

Before measuring binding affinity, the biological target of the natural product must be identified and validated. A variety of methods can be employed for this purpose.[1][2][3]

  • Affinity-based Methods: These techniques, such as chemical proteomics, utilize a modified version of the natural product to "pull down" its binding partners from a cell lysate.[4]

  • Genetic and Genomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes that, when silenced or knocked out, alter the cellular response to the natural product, suggesting their protein products as potential targets.

  • Computational Approaches: Molecular docking and virtual screening can predict potential binding partners based on the three-dimensional structure of the natural product and known protein structures.

For our hypothetical this compound-X, a steroid, plausible targets could include nuclear receptors, enzymes involved in steroid metabolism, or signaling kinases. For the purpose of this guide, we will assume that through one of the above methods, Protein Kinase B (Akt) has been identified as a primary target of this compound-X.

Section 2: Hypothetical Signaling Pathway Modulated by this compound-X

Understanding the signaling context of the target protein is crucial for interpreting the functional consequences of binding. Akt is a key node in the PI3K/Akt signaling pathway, which is critical for cell survival, growth, and proliferation.[5] We will hypothesize that this compound-X acts as an allosteric modulator of Akt.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis AsterolideX This compound-X AsterolideX->Akt CellSurvival Cell Survival & Growth mTORC1->CellSurvival

Figure 1: Hypothetical PI3K/Akt signaling pathway modulated by this compound-X.

Section 3: Experimental Protocols for Measuring Binding Affinity

Several biophysical techniques can be used to quantitatively measure the binding affinity of this compound-X to its target protein, Akt.[6] Below are detailed protocols for three commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Workflow Diagram (SPR)

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify recombinant Akt protein p2 Prepare this compound-X serial dilutions p3 Prepare running buffer (e.g., HBS-EP+) e1 Immobilize Akt onto sensor chip surface p3->e1 e2 Inject running buffer to establish baseline e1->e2 e3 Inject this compound-X (association) e2->e3 e4 Inject running buffer (dissociation) e3->e4 e5 Regenerate sensor chip surface e4->e5 a1 Reference subtract and blank correct e5->a1 a2 Fit sensorgrams to a binding model (e.g., 1:1) a1->a2 a3 Determine Kon, Koff, and Kd a2->a3

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).

Protocol:

  • Reagent Preparation:

    • Purify recombinant human Akt protein to >95% purity.

    • Prepare a stock solution of this compound-X in 100% DMSO.

    • Prepare a series of dilutions of this compound-X in running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least two orders of magnitude above and below the expected dissociation constant (Kd).

    • Prepare regeneration buffer appropriate for the sensor chip and protein (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Instrument Setup and Protein Immobilization:

    • Equilibrate the SPR instrument (e.g., Biacore) to the desired temperature (e.g., 25°C).

    • Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

    • Immobilize Akt onto the activated surface via amine coupling to a target density (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of this compound-X over the flow cells for a defined period (e.g., 120 seconds) to monitor association.

    • Switch back to running buffer and monitor dissociation for another defined period (e.g., 300 seconds).

    • After the dissociation phase, inject the regeneration buffer to remove any bound this compound-X.

    • Repeat steps 3.2-3.4 for all concentrations of this compound-X, including a buffer-only (blank) injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal.

    • Subtract the blank injection sensorgram from the this compound-X sensorgrams.

    • Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow Diagram (ITC)

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Dialyze Akt protein and dissolve this compound-X in identical buffer p2 Determine accurate concentrations p1->p2 e1 Load Akt into the sample cell p2->e1 e2 Load this compound-X into the injection syringe p2->e2 e3 Perform serial injections of this compound-X into Akt e1->e3 e2->e3 a1 Integrate heat peaks for each injection e3->a1 a2 Plot integrated heat vs. molar ratio a1->a2 a3 Fit data to a binding isotherm model a2->a3 a4 Determine Kd, n, ΔH, and ΔS a3->a4

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Reagent Preparation:

    • Thoroughly dialyze the purified Akt protein against the desired assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Dissolve this compound-X in the final dialysis buffer. A small amount of DMSO may be used, but the same concentration must be present in the protein solution.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and duration).

    • Thoroughly clean the sample and reference cells.

  • Titration:

    • Load the Akt solution into the sample cell.

    • Load the this compound-X solution into the injection syringe (typically 10-15 times the concentration of the protein).

    • Perform a series of small injections (e.g., 2-5 µL) of this compound-X into the sample cell, allowing the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the area of each heat burst peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound-X to Akt.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, n, and ΔH. ΔS can be calculated from these values.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on size, charge, and hydration shell. Binding of a ligand to a fluorescently labeled target protein alters this movement, allowing for the determination of binding affinity.

Experimental Workflow Diagram (MST)

MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Label Akt with a fluorescent dye p3 Mix labeled Akt with each this compound-X dilution p1->p3 p2 Prepare this compound-X serial dilutions p2->p3 e1 Load samples into capillaries p3->e1 e2 Measure thermophoretic movement in the MST instrument e1->e2 a1 Plot change in thermophoresis vs. This compound-X concentration e2->a1 a2 Fit data to the Kd -fitting model a1->a2 a3 Determine Kd a2->a3

Figure 4: Experimental workflow for Microscale Thermophoresis (MST).

Protocol:

  • Reagent Preparation:

    • Label the purified Akt protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess dye using a desalting column.

    • Prepare a 2x stock solution of labeled Akt in the assay buffer.

    • Prepare a 2x serial dilution series of this compound-X in the same assay buffer.

  • Sample Preparation:

    • Mix equal volumes of the 2x labeled Akt stock solution and each of the 2x this compound-X dilutions to create the final assay samples. This results in a constant concentration of labeled Akt and varying concentrations of this compound-X.

    • Incubate the samples for a sufficient time to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change in the heated spot over time.

  • Data Analysis:

    • The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound-X concentration.

    • The resulting binding curve is fitted with a Kd model to determine the dissociation constant.

Section 4: Data Presentation and Interpretation

Quantitative data from binding affinity assays should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Binding Affinity Data for this compound-X with Akt

TechniqueLigandTargetKon (M-1s-1)Koff (s-1)Kd (nM)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
SPR This compound-XAkt1.2 x 1056.0 x 10-45.0N/AN/AN/A
ITC This compound-XAktN/AN/A7.21.1-8.52.3
MST This compound-XAktN/AN/A6.5N/AN/AN/A
  • Kon (Association Rate Constant): The rate at which the ligand binds to the target.

  • Koff (Dissociation Rate Constant): The rate at which the ligand-target complex dissociates.

  • Kd (Equilibrium Dissociation Constant): The concentration of ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd indicates a higher binding affinity.

  • Stoichiometry (n): The molar ratio of ligand to target in the complex.

  • ΔH (Enthalpy Change): The heat released or absorbed upon binding.

  • TΔS (Entropy Change): The change in disorder of the system upon binding.

The consistency of the Kd values obtained from different techniques provides confidence in the measured binding affinity. Differences in the values can arise from variations in experimental conditions, such as immobilization (SPR) versus in-solution measurements (ITC, MST).

Conclusion

The characterization of the binding affinity of a novel natural product is a multi-step process that begins with target identification and culminates in the quantitative measurement of the interaction. By employing a suite of biophysical techniques such as SPR, ITC, and MST, researchers can obtain a comprehensive understanding of the binding kinetics and thermodynamics. The protocols and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of novel bioactive compounds like our hypothetical this compound-X, paving the way for further mechanistic studies and drug development efforts.

References

Application Notes and Protocols: Asterolide (Atractylenolide II) as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterolide, also known as Atractylenolide II, is a naturally occurring sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala.[1] It has garnered significant interest as a chemical probe in cell biology due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] These application notes provide a comprehensive overview of the use of this compound as a chemical probe, detailing its mechanism of action, target signaling pathways, and protocols for key in vitro experiments.

Mechanism of Action

This compound exerts its biological effects by modulating multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] Its primary mechanisms include the induction of cell cycle arrest and apoptosis in cancer cells.[4][5] this compound has been shown to target several critical signaling cascades, making it a valuable tool for studying cellular processes and for potential therapeutic development.

Data Presentation: Quantitative Bioactivity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic and anti-inflammatory efficacy.

Cell LineCancer TypeAssay TypeIC50 Value (µM)Reference
B16MelanomaMTT Assay82.3[4]
HT29Colorectal CancerCCK-8 Assay1727[6]
HCT15Colorectal CancerCCK-8 Assay490.6[6]
RAW 264.7Macrophage (Inflammation)Nitric Oxide Production17.73[7]
DU145Prostate CancerProliferation Assay~50-100[7]
LNCaPProstate CancerProliferation Assay~50-100[7]

Signaling Pathways Modulated by this compound

This compound has been demonstrated to modulate several key signaling pathways implicated in cancer and other diseases.

  • STAT3 Signaling Pathway: this compound can inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR.[8]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. This compound can inactivate ERK, contributing to its anti-proliferative effects.[4][9]

  • JAK2/STAT3 Signaling Pathway: In addition to direct STAT3 inhibition, this compound can also suppress the upstream Janus kinase 2 (JAK2), further blocking the activation of STAT3.[10]

  • NF-κB Signaling Pathway: this compound has been shown to block the NF-κB p65/PD-L1 pathway, which is involved in inflammatory responses and immune evasion in cancer.[6]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

  • Cells of interest (e.g., B16 melanoma cells)

  • Complete cell culture medium

  • This compound (Atractylenolide II) stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation levels of proteins in specific signaling pathways.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[15]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times with TBST for 5 minutes each.[15]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Quantify band intensities using densitometry software.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization as a chemical probe.

Asterolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase / Cytokine Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras JAK2 JAK2 Receptor->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Modulation Apoptosis Modulation Akt->Apoptosis_Modulation Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression NFkB NF-κB NFkB->Gene_Expression p38 p38 MAPK Nrf2 Nrf2 p38->Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response This compound This compound (Atractylenolide II) This compound->PI3K This compound->Akt This compound->mTOR This compound->ERK This compound->JAK2 This compound->STAT3 This compound->NFkB This compound->p38 This compound->Apoptosis_Modulation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation start Start: Characterize Cellular Effects of this compound cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treat Cells with this compound (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression & Phosphorylation western_blot->protein_exp conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion

Caption: Experimental workflow for this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of Astellolides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the complex total synthesis of Astellolides, this technical support center offers guidance on potential challenges and strategies to improve yield. As the total synthesis of Astellolides has been explored theoretically but remains an unpublished experimental challenge, this resource draws upon proposed synthetic routes for Astellolide S and established methodologies for structurally related drimane (B1240787) sesquiterpenoids to provide practical troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the Astellolide core structure, with a focus on key transformations identified in theoretical retrosynthetic analyses.

Issue 1: Low Yield in Decalin Core Formation via Cyclization

  • Question: My key cyclization step to form the decalin core of the Astellolide precursor is resulting in low yields and a mixture of diastereomers. What are the likely causes and how can I optimize this reaction?

  • Answer: Low yields and poor stereoselectivity in decalin-forming cyclizations are common hurdles. Consider the following troubleshooting steps:

    • Lewis Acid Screening: The choice of Lewis acid is critical. A systematic screen of Lewis acids with varying strengths and steric properties (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Sc(OTf)₃) can significantly impact the yield and diastereoselectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents, from non-polar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

    • Temperature Control: Cyclization reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the thermodynamically more stable product.

    • Substrate Conformation: The conformation of the acyclic precursor can dictate the stereochemical outcome. The presence of bulky protecting groups can influence the preferred reactive conformation. Consider modifying protecting groups to less sterically demanding ones if possible.

Issue 2: Inefficient Lactone Formation

  • Question: The final macrolactonization step to form the characteristic lactone ring of the Astellolide is proving to be inefficient, with significant amounts of starting material recovered or intermolecular side products formed. How can I improve the efficiency of this step?

  • Answer: Macrolactonization is often a challenging, entropy-disfavored process. The following strategies can help improve yields:

    • High Dilution Conditions: Employing high dilution techniques (typically in the range of 0.001 to 0.01 M) is crucial to favor the intramolecular reaction over intermolecular oligomerization. This can be achieved using a syringe pump for slow addition of the substrate to the reaction mixture.

    • Macrolactonization Reagent: The choice of coupling reagent is critical. Common and effective macrolactonization reagents include Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride), Shiina's reagent (2-methyl-6-nitrobenzoic anhydride), and various carbodiimide-based reagents in the presence of a suitable catalyst (e.g., DMAP). A screen of these reagents is recommended.

    • Template-Assisted Cyclization: In some cases, a metal template (e.g., using tin or titanium alkoxides) can pre-organize the linear precursor in a conformation that favors cyclization.

Issue 3: Poor Yield in Palladium-Catalyzed Carbonylation for Lactone Formation

  • Question: My proposed route involves a palladium-catalyzed carbonylation to construct the lactone ring, but I am observing low yields and catalyst decomposition. What are the key parameters to optimize for this transformation?

  • Answer: Palladium-catalyzed carbonylations are powerful but can be sensitive to reaction conditions. Key optimization points include:

    • Ligand Choice: The ligand on the palladium catalyst is paramount for both reactivity and stability. A screen of phosphine (B1218219) ligands with varying electronic and steric properties (e.g., PPh₃, dppf, Xantphos) is essential.

    • CO Pressure: The pressure of carbon monoxide can significantly influence the reaction rate and selectivity. Optimization of CO pressure (from 1 atm to higher pressures) may be required.

    • Solvent and Base: The choice of solvent and base can affect the solubility of the catalyst and substrate, as well as the overall reaction kinetics. Common solvents include THF, toluene, and DMF, while common bases include triethylamine (B128534) and DIPEA.

    • Additives: In some cases, the addition of salts (e.g., LiCl) can improve catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges anticipated in the total synthesis of Astellolides based on their structure?

A1: The primary challenges in the total synthesis of Astellolides are expected to be:

  • Stereoselective construction of the highly substituted decalin core: The decalin skeleton of Astellolides contains multiple contiguous stereocenters, the control of which during synthesis is a significant challenge.

  • Formation of the strained lactone ring: The lactone moiety is part of a complex polycyclic system, and its formation via macrolactonization can be difficult due to ring strain and entropic factors.

  • Installation of the ester side chains: The stereoselective introduction of the ester functionalities at specific positions on the drimane core requires careful planning and execution.

Q2: Are there any known successful strategies for the synthesis of the drimane sesquiterpenoid core that could be applied to Astellolide synthesis?

A2: Yes, several successful strategies for the synthesis of the drimane core have been reported and could be adapted for Astellolide synthesis. These include:

  • Diels-Alder reactions: A powerful and often stereoselective method for constructing the bicyclic decalin system.

  • Polyene cyclizations: Biomimetic approaches that mimic the natural biosynthetic pathway can be effective for constructing the core in a single step.

  • Radical cyclizations: These can be effective for forming C-C bonds and constructing the ring system under mild conditions.

Q3: What analytical techniques are most crucial for characterizing intermediates and the final Astellolide product?

A3: A combination of spectroscopic techniques is essential for the successful characterization of complex molecules like Astellolides. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are indispensable for determining the connectivity and relative stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compounds.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous proof of the structure and absolute stereochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls (from the lactone and esters) and hydroxyl groups.

Data Presentation: Comparison of Proposed Key Reactions for Astellolide S Synthesis

The following table summarizes the key bond-forming reactions in the three proposed retrosynthetic routes for Astellolide S, highlighting the potential advantages and challenges of each approach.

Synthetic RouteKey Reaction for Core AssemblyKey Reaction for Lactone FormationPotential AdvantagesPotential Challenges
Route 1 Intramolecular Diels-Alder CyclizationYamaguchi MacrolactonizationWell-established and often predictable stereochemical outcome for the Diels-Alder reaction.Potential for low yields in the macrolactonization step due to ring strain.
Route 2 Di-epoxide-enol Tandem ReactionPd-catalyzed CarbonylationConvergent approach, potentially leading to a shorter synthesis.The tandem reaction is complex and may be difficult to optimize; Pd-catalyzed carbonylation can be sensitive to conditions.
Route 3 Intermolecular Coupling and Ring-Closing Metathesis (RCM)Intramolecular Horner-Wadsworth-Emmons ReactionRCM is a powerful and versatile method for ring formation.Synthesis of the complex coupling partners may be lengthy; stereocontrol in the coupling step could be challenging.

Experimental Protocols (Conceptual)

As no experimental total synthesis of an Astellolide has been published, the following protocols are conceptual and based on the proposed synthesis of Astellolide S (Route 1) and general procedures for similar transformations.

Conceptual Protocol 1: Intramolecular Diels-Alder Cyclization for Decalin Core Formation

  • Preparation of the Diene-Dienophile Precursor: Synthesize the linear precursor containing the diene and dienophile moieties according to established literature procedures for similar substrates.

  • Reaction Setup: To a solution of the diene-dienophile precursor (1.0 eq) in dry toluene (0.01 M) under an argon atmosphere at -78 °C, add the chosen Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the decalin core.

Conceptual Protocol 2: Yamaguchi Macrolactonization

  • Preparation of the Seco-Acid: Prepare the linear hydroxy acid precursor for lactonization.

  • Reaction Setup: To a solution of the seco-acid (1.0 eq) in dry THF (0.05 M) at room temperature, add triethylamine (3.0 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir for 2 hours.

  • Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 eq) in dry toluene (to achieve a final substrate concentration of 0.005 M). Add the activated ester solution prepared in the previous step to the DMAP solution via syringe pump over a period of 6-12 hours.

  • Reaction Monitoring and Workup: Stir the reaction for an additional 12 hours after the addition is complete. Monitor by TLC. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude lactone by flash column chromatography.

Mandatory Visualizations

logical_relationship_troubleshooting cluster_issue Common Synthetic Issues cluster_solutions Potential Solutions Low Yield Low Yield Optimize Lewis Acid Optimize Lewis Acid Low Yield->Optimize Lewis Acid Screen Solvents Screen Solvents Low Yield->Screen Solvents Adjust Temperature Adjust Temperature Low Yield->Adjust Temperature High Dilution High Dilution Low Yield->High Dilution Change Coupling Reagent Change Coupling Reagent Low Yield->Change Coupling Reagent Optimize Ligand Optimize Ligand Low Yield->Optimize Ligand Vary Pressure Vary Pressure Low Yield->Vary Pressure Poor Stereoselectivity Poor Stereoselectivity Poor Stereoselectivity->Optimize Lewis Acid Poor Stereoselectivity->Screen Solvents Poor Stereoselectivity->Adjust Temperature Modify Protecting Groups Modify Protecting Groups Poor Stereoselectivity->Modify Protecting Groups Side Reactions Side Reactions Side Reactions->Adjust Temperature Side Reactions->High Dilution Side Reactions->Change Coupling Reagent Side Reactions->Optimize Ligand

Caption: Troubleshooting Logic for Astellolide Synthesis.

experimental_workflow cluster_start Starting Materials Diene Precursor Diene Precursor Linear Precursor Assembly Linear Precursor Assembly Diene Precursor->Linear Precursor Assembly Dienophile Precursor Dienophile Precursor Dienophile Precursor->Linear Precursor Assembly Cyclization Cyclization Linear Precursor Assembly->Cyclization Decalin Core Decalin Core Cyclization->Decalin Core Further Functionalization Further Functionalization Decalin Core->Further Functionalization Seco-Acid Seco-Acid Further Functionalization->Seco-Acid Macrolactonization Macrolactonization Seco-Acid->Macrolactonization Astellolide Astellolide Macrolactonization->Astellolide

Caption: Conceptual Workflow for Astellolide Synthesis.

Overcoming stereoselectivity challenges in Asteriscanolide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Asteriscanolide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering stereoselectivity challenges during the total synthesis of Asteriscanolide.

Frequently Asked Questions (FAQs)

Q1: What are the main stereoselectivity challenges in the total synthesis of Asteriscanolide?

A1: The primary stereochemical hurdles in Asteriscanolide synthesis revolve around the construction of its complex tricyclic core, which features a bicyclo[6.3.0]undecane ring system bridged by a butyrolactone. Key challenges include:

  • Controlling Diastereoselectivity during Cycloaddition Reactions: Several synthetic routes employ cycloaddition strategies (e.g., [4+4], [(5+2)+1]) to form the eight-membered ring. Achieving the desired diastereoselectivity at the newly formed stereocenters is a significant challenge.[1][2]

  • Establishing the Correct Relative Stereochemistry of Bridgehead Protons: The cis-fusion of the two five-membered rings and their relationship to the substituents on the eight-membered ring must be precisely controlled.

  • Asymmetric Induction: For enantioselective syntheses, establishing the initial chiral centers and ensuring high enantiomeric excess (ee) throughout the synthesis is crucial.[1][3][4][5]

  • Stereocontrol in Subsequent Functional Group Manipulations: Post-cycloaddition steps, such as reductions, oxidations, and the installation of the lactone ring, must proceed without compromising the established stereochemistry.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Rh(I)-Catalyzed [(5+2)+1] Cycloaddition

Question: We are attempting the Rh(I)-catalyzed [(5+2)+1] cycloaddition of an ene-vinylcyclopropane (ene-VCP) with CO to construct the bicyclo[6.3.0]undecane core, but we are observing a low diastereomeric ratio (dr). How can we improve the diastereoselectivity?

Answer: Poor diastereoselectivity in this key step is a documented challenge. The stereochemical outcome is influenced by the steric environment of the ene-VCP substrate. Here are some troubleshooting steps and considerations:

Workflow for Improving Diastereoselectivity

start Low Diastereoselectivity in [(5+2)+1] Cycloaddition strategy1 Increase Steric Bulk of Allylic Substituent start->strategy1 Primary Approach strategy2 Solvent Optimization start->strategy2 Secondary Approach result1 Improved Diastereoselectivity (d.r. > 95:5) strategy1->result1 Successful Outcome strategy2->result1

Caption: Logical workflow for addressing poor diastereoselectivity.

Detailed Troubleshooting Steps:

  • Increase Steric Hindrance on the Ene-VCP Substrate:

    • Rationale: A bulkier substituent at the allylic position of the VCP moiety can significantly enhance diastereoselectivity. This is attributed to more effective facial shielding during the coordination of the rhodium catalyst and subsequent migratory insertion steps.

    • Actionable Advice: If your substrate has a hydroxyl group at the allylic position, consider protecting it with a bulky protecting group. For instance, converting an allylic alcohol to a tert-butyldimethylsilyl (TBS) ether has been shown to dramatically improve the diastereomeric ratio.

  • Solvent Optimization:

    • Rationale: The solvent can influence the reaction rate and selectivity. While dioxane is a common solvent for this reaction, other solvents may offer better results.

    • Actionable Advice: A switch from 1,4-dioxane (B91453) to toluene (B28343) has been reported to improve the chemical yield of the desired cycloadduct while maintaining high diastereoselectivity.

Experimental Data Comparison

Substrate (Allylic Position)SolventDiastereomeric Ratio (d.r.)YieldReference
Hydroxyl (-OH)1,4-Dioxane75:2530%
TBS ether (-OTBS)1,4-Dioxane>95:530%
TBS ether (-OTBS)Toluene>95:570%

Experimental Protocol: TBS Protection of Allylic Alcohol

  • Reagents: Allylic alcohol precursor, tert-butyldimethylsilyl chloride (TBSCl), imidazole, 4-dimethylaminopyridine (B28879) (DMAP), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of the allylic alcohol in DMF, add imidazole, DMAP, and TBSCl. Stir the mixture at 40°C until the reaction is complete (monitored by TLC). Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Issue 2: Incorrect Stereochemistry at a Newly Formed Center Post-Cycloaddition

Question: The major diastereomer from our [(5+2)+1] cycloaddition has the incorrect relative stereochemistry at one of the newly formed stereocenters (e.g., the C1 hydrogen is trans to the bridgehead protons instead of the desired cis configuration). How can this be rectified?

Answer: This is a known issue where the thermodynamically favored product of the cycloaddition may not have the desired stereochemistry of the natural product.[1] An inversion of the problematic stereocenter is required. A common strategy involves an oxidation-reduction sequence. However, direct protonation strategies after forming an enolate have been reported to be unsuccessful.[1]

Signaling Pathway for Stereochemical Inversion

start Incorrect Stereocenter (e.g., C1-H trans) step1 Ester Reduction (e.g., DIBAL-H) start->step1 step2 Formation of Hemiacetals step1->step2 step3 Conversion to Enol Ether (MsCl, Et3N) step2->step3 step4 Stereoselective Hydrogenation step3->step4 end Correct Stereocenter (e.g., C1-H cis) step4->end

Caption: Key steps for the inversion of an incorrect stereocenter.

Detailed Troubleshooting Protocol:

  • Step 1: Reduction of the Lactone: The lactone moiety is reduced to a mixture of hemiacetals using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[1]

  • Step 2: Formation of an Enol Ether: The resulting hemiacetals are then converted into an enol ether. This can be achieved by treatment with methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et3N).[1]

  • Step 3: Stereoselective Hydrogenation: The crucial stereochemical inversion is accomplished during the hydrogenation of the enol ether. The catalyst and reaction conditions should be chosen to favor the delivery of hydrogen from the desired face of the molecule, thereby establishing the correct configuration.[1]

Issue 3: Low Enantioselectivity in the Initial Asymmetric Reaction

Question: We are using a catalytic asymmetric alkynylation to set the initial stereocenter, but the enantiomeric excess (ee) is lower than reported values. What factors could be affecting the enantioselectivity?

Answer: The enantioselectivity of catalytic asymmetric reactions is highly sensitive to reaction conditions. Here are several factors to investigate:

Factors Influencing Enantioselectivity

center Enantiomeric Excess (ee) catalyst Catalyst Purity & Activity catalyst->center ligand Ligand Purity ligand->center solvent Solvent Purity & Anhydrous Conditions solvent->center temp Reaction Temperature temp->center reagents Purity of Starting Materials reagents->center

Caption: Critical factors that influence the enantiomeric excess.

Troubleshooting Checklist:

  • Purity of Catalyst and Ligand: Ensure the chiral catalyst and ligand are of high purity. Impurities can interfere with the formation of the active catalytic species.

  • Anhydrous and Inert Conditions: The reaction should be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Traces of water can deactivate the catalyst or participate in non-selective background reactions. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

  • Reaction Temperature: The temperature can have a profound effect on enantioselectivity. Ensure precise temperature control. Running the reaction at a lower temperature often improves enantioselectivity, although it may decrease the reaction rate.

  • Purity of Reagents: Use highly pure starting materials (aldehyde and alkyne). Impurities in the substrates can lead to side reactions and lower the overall selectivity.

  • Rate of Addition: In some cases, slow addition of one of the reagents can be beneficial for selectivity.

Experimental Protocol: Catalytic Asymmetric Alkynylation

  • Reaction: Nucleophilic addition of cyclopropylacetylene (B33242) to an aldehyde.

  • Conditions: The specific catalyst system (e.g., a zinc or copper complex with a chiral ligand) and solvent will depend on the chosen literature procedure. A reported successful synthesis utilized a catalytic system that provided the propargylic alcohol in 94% ee.[1]

  • General Procedure: To a solution of the chiral catalyst and ligand in an anhydrous solvent at the specified temperature, add the alkyne. Then, add the aldehyde dropwise. Stir the reaction for the specified time or until completion as monitored by TLC. Quench the reaction and purify the product, followed by determination of the enantiomeric excess using chiral HPLC or GC.

References

Technical Support Center: Troubleshooting Side Reactions in the Pauson-Khand Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pauson-Khand Reaction (PKR). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this powerful cyclization reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Pauson-Khand reaction is resulting in a low yield or failing completely. What are the common causes and how can I address this?

A1: Low yields in the Pauson-Khand reaction can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the dicobalt octacarbonyl (Co₂(CO)₈) is of high quality and has been handled under an inert atmosphere to prevent decomposition.[1]

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: Use anhydrous and degassed solvents to avoid quenching the catalyst and starting materials.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly. For thermal reactions, temperatures between 60-120 °C are common.[2] If using a promoter like N-methylmorpholine N-oxide (NMO), the reaction can often proceed at room temperature.[3][4] Consider a systematic temperature screen to find the optimal point for your specific substrate.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents include toluene, THF, and dichloromethane (B109758) (DCM).[1][5] In some cases, coordinating solvents like acetonitrile (B52724) (MeCN) can act as accelerators.[6]

    • Concentration: Substrate concentration can influence reaction kinetics. Experiment with different concentrations to see if it improves the yield.

  • Promoter Efficiency:

    • Promoters like N-methylmorpholine N-oxide (NMO) and trimethylamine (B31210) N-oxide (TMANO) can dramatically accelerate the reaction by facilitating the removal of CO ligands from the metal center.[1][4]

    • If you are not using a promoter, consider adding one. If you are, ensure the correct stoichiometry is being used (typically 3-10 equivalents).[1] Be aware that anhydrous N-oxides can sometimes lead to decomplexation or decomposition of the alkyne complex.

  • Catalyst Deactivation:

    • In catalytic versions of the PKR, the catalyst can deactivate over time.[1] The formation of cobalt clusters can impede catalysis.

    • Consider using additives that can stabilize the catalytic species. For instance, phosphines and phosphites have been used as co-ligands.[2]

dot

start Low or No Yield reagent_quality Check Reagent Quality (Co₂(CO)₈, Solvents) start->reagent_quality inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) reagent_quality->optimize_conditions inert_atmosphere->optimize_conditions promoter Evaluate Promoter (Type, Stoichiometry) optimize_conditions->promoter catalyst_deactivation Address Catalyst Deactivation promoter->catalyst_deactivation solution Improved Yield catalyst_deactivation->solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products and Byproducts

Q2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions and how can I suppress them?

A2: The formation of byproducts is a common issue in the Pauson-Khand reaction. Identifying the nature of these side products is key to mitigating their formation.

Common Side Reactions:

  • Alkyne Trimerization/Oligomerization: This is a frequent competing reaction, leading to the formation of substituted benzene (B151609) derivatives or other oligomers. This is particularly prevalent at higher temperatures.

    • Solution: Lowering the reaction temperature and using a promoter to accelerate the desired [2+2+1] cycloaddition can help minimize alkyne trimerization.

  • Enyne Cycloisomerization: 1,6-enynes can undergo competing cycloisomerization reactions, leading to the formation of cyclic dienes or other rearranged products.

    • Solution: The choice of catalyst and ligand can influence the reaction pathway. For instance, some rhodium catalysts are known to favor the Pauson-Khand pathway over other cyclization modes.

  • Substrate Decomposition: Sensitive functional groups on the starting material may not be stable to the reaction conditions, leading to decomposition.

    • Solution: Employing milder reaction conditions, often facilitated by promoters like NMO or TMANO, can prevent the degradation of sensitive substrates.[4] Protecting sensitive functional groups may also be necessary.[1]

  • Formation of Diastereomers: In intramolecular reactions of chiral enynes, the formation of diastereomeric products is possible.

    • Solution: The diastereoselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, the use of certain chiral ligands in rhodium-catalyzed reactions can lead to high diastereoselectivity.[7]

dot

start Multiple Products alkyne_trimerization Alkyne Trimerization start->alkyne_trimerization enyne_cycloisomerization Enyne Cycloisomerization start->enyne_cycloisomerization substrate_decomposition Substrate Decomposition start->substrate_decomposition diastereomers Diastereomer Formation start->diastereomers solution_temp Lower Temperature, Use Promoter alkyne_trimerization->solution_temp solution_catalyst Optimize Catalyst/ Ligand System enyne_cycloisomerization->solution_catalyst solution_milder Use Milder Conditions, Protecting Groups substrate_decomposition->solution_milder solution_chiral Employ Chiral Ligands diastereomers->solution_chiral

Caption: Common side reactions and their mitigation strategies.

Issue 3: Poor Regio- or Diastereoselectivity

Q3: The desired regio- or diastereomer of my product is forming in low selectivity. How can I improve this?

A3: Achieving high selectivity is a critical aspect of the Pauson-Khand reaction, particularly in the context of complex molecule synthesis.

Strategies to Improve Selectivity:

  • Ligand Effects: In catalytic systems, particularly those using rhodium, the choice of ligand can have a profound impact on selectivity.[8]

    • Phosphine (B1218219) Ligands: The electronic and steric properties of phosphine ligands can influence the regioselectivity of the reaction. For example, bulky phosphine ligands can direct the stereochemical outcome.

    • Chiral Ligands: For enantioselective reactions, the use of chiral ligands such as BINAP is common.[3]

  • Substrate Control:

    • Chelating Groups: Introducing a chelating heteroatom in the alkene substrate can direct the coordination to the metal center, thereby controlling regioselectivity.[9]

    • Steric Hindrance: The steric bulk of the substituents on both the alkyne and alkene plays a significant role in determining the regiochemical outcome. The larger substituent on the alkyne generally ends up in the position alpha to the carbonyl group in the cyclopentenone product.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Promoters: Amine N-oxide promoters can also influence the enantio- and diastereoselectivity of the reaction.[3]

dot

start Poor Selectivity ligand_effects Modify Ligands (Phosphines, Chiral Ligands) start->ligand_effects substrate_control Substrate Control (Chelation, Sterics) start->substrate_control reaction_conditions Optimize Conditions (Temperature, Promoters) start->reaction_conditions solution Improved Selectivity ligand_effects->solution substrate_control->solution reaction_conditions->solution

Caption: Strategies for improving regio- and diastereoselectivity.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the impact of different reaction parameters on the Pauson-Khand reaction.

Table 1: Effect of Solvent on the Intramolecular Pauson-Khand Reaction of a 1,6-Enyne

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene801260
2DME609670
3DME40-No Reaction

Data adapted from Konya, D., et al. Tetrahedron Lett.

Table 2: Comparison of Promoters for the Intermolecular Pauson-Khand Reaction

EntryPromoterTemperature (°C)Time (h)Yield (%)
1None (Thermal)110-16012-2450-70
2NMO25-402-670-90
3Cyclohexylamine80-1000.5-265-85

Data compiled from various sources for typical 1,7-enynes.[3]

Table 3: Influence of Catalyst Loading on a Catalytic Pauson-Khand Reaction

EntryCatalyst Loading (mol%)Time (h)Yield (%)
152465
2101285
3151287
4201287

Illustrative data based on typical optimization studies.[10]

Experimental Protocols

Protocol 1: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction with NMO Promotion

This protocol describes a standard procedure for the intramolecular PKR of a 1,6-enyne using a stoichiometric amount of dicobalt octacarbonyl and NMO as a promoter.

Materials:

  • 1,6-Enyne (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • N-Methylmorpholine N-oxide (NMO) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard Schlenk line and inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 1,6-enyne (1.0 mmol, 1.0 equiv).

  • Dissolve the enyne in anhydrous DCM (20 mL).

  • Add dicobalt octacarbonyl (1.1 mmol, 1.1 equiv) to the solution in one portion. The solution will typically turn a deep red or brown color.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex. Monitor the consumption of the alkyne by TLC.

  • Once the complex formation is complete, add N-methylmorpholine N-oxide (3.0 mmol, 3.0 equiv) portion-wise over 10 minutes. Gas evolution (CO₂) may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by opening the flask to the air for about 30 minutes.

  • Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate (B1210297) to remove the cobalt salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.[3]

Protocol 2: Catalytic Rhodium-Catalyzed Pauson-Khand Reaction

This protocol outlines a general procedure for a catalytic intramolecular PKR using a rhodium catalyst.

Materials:

  • 1,6-Enyne (1.0 equiv)

  • Chlorodicarbonylrhodium(I) dimer ([Rh(CO)₂Cl]₂) (2.5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Carbon monoxide (CO) gas (balloon or gas cylinder)

  • Silica gel for column chromatography

  • Standard glassware for reactions under a gas atmosphere

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add chlorodicarbonylrhodium(I) dimer (0.025 mmol, 2.5 mol%).

  • Evacuate and backfill the flask with carbon monoxide three times, then leave the flask under a CO atmosphere (balloon).

  • Add anhydrous DCE (10 mL) to the flask.

  • Add the 1,6-enyne (1.0 mmol, 1.0 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C under the CO atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure product.[3]

References

Technical Support Center: Optimizing Ring-Closing Metathesis for Asterolide and Related Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the ring-closing metathesis (RCM) step in the synthesis of Asterolide and other complex macrocyclic lactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the RCM synthesis of large macrocyclic lactones like this compound?

The synthesis of macrocycles using RCM often faces challenges such as low yields, the formation of dimeric and oligomeric byproducts, and isomerization of the newly formed double bond.[1][2] These issues are particularly prevalent when forming large rings due to entropic factors that can favor intermolecular reactions over the desired intramolecular cyclization.[3]

Q2: Which catalysts are recommended for the macrocyclization of complex dienes?

Second-generation Grubbs (GII) and Hoveyda-Grubbs (HGII) catalysts are generally more active and stable, making them a common choice for challenging RCM reactions.[4][5] For instance, the Zhan 1B catalyst has been successfully used in the synthesis of complex macrocycles, offering good product yields.[1] The choice of catalyst can be influenced by the specific substrate and desired reaction kinetics.[1]

Q3: How does substrate concentration impact the efficiency of the RCM reaction for macrocyclization?

Substrate concentration is a critical parameter. High dilution (typically 0.001–0.05 M) is almost always necessary to favor the intramolecular RCM pathway and minimize the formation of intermolecular oligomers and polymers.[1][2] However, very high dilution can slow down the reaction rate, necessitating a careful balance.

Q4: What is the role of the solvent in optimizing RCM conditions?

The choice of solvent can significantly influence the outcome of an RCM reaction. Dichloromethane (DCM) is a common solvent, but for reactions requiring higher temperatures to overcome activation barriers, toluene (B28343) is often preferred due to its higher boiling point.[6] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]

Q5: Can additives be used to improve the yield and selectivity of the RCM reaction?

Yes, certain additives can suppress side reactions. For example, phenol (B47542) has been shown to enhance the yield of the desired RCM product and suppress the formation of desallyl byproducts when using the Grubbs II catalyst.[4] Other additives, like weak acids, can help to mitigate olefin isomerization by quenching ruthenium hydride species that may form from catalyst decomposition.[2]

Troubleshooting Guides

Guide 1: Low Yield of the Desired Macrocycle

Problem: The RCM reaction is resulting in a low yield of the target this compound or related macrocyclic lactone.

Troubleshooting Workflow

start Low Yield of Macrocycle check_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_byproducts oligomers Major Byproducts: Dimers/Oligomers check_byproducts->oligomers Intermolecular Reaction Favored isomerization Major Byproducts: Isomers of Product check_byproducts->isomerization Double Bond Migration no_reaction Major Component: Starting Material check_byproducts->no_reaction Reaction Stalled or Incomplete sol_oligomers1 Decrease Substrate Concentration (e.g., from 0.01 M to 0.001 M) oligomers->sol_oligomers1 sol_isomerization1 Lower Reaction Temperature (e.g., from 60°C to 40°C) isomerization->sol_isomerization1 sol_no_reaction1 Increase Reaction Temperature no_reaction->sol_no_reaction1 sol_no_reaction2 Switch to a More Active Catalyst (e.g., GII to HGII) no_reaction->sol_no_reaction2 sol_no_reaction3 Check for Catalyst Poisons (Ensure dry, degassed solvent and pure substrate) no_reaction->sol_no_reaction3 sol_oligomers2 Implement Slow Addition of Substrate/Catalyst sol_oligomers1->sol_oligomers2 end Improved Yield sol_oligomers2->end sol_isomerization2 Add an Isomerization Suppressant (e.g., 1,4-benzoquinone, phenol, or a mild acid) sol_isomerization1->sol_isomerization2 sol_isomerization2->end sol_no_reaction1->end sol_no_reaction2->end sol_no_reaction3->end cluster_problems Common Problems cluster_solutions Potential Solutions oligomerization Oligomerization/ Polymerization high_dilution High Dilution (Low Concentration) oligomerization->high_dilution slow_addition Slow Addition of Substrate/Catalyst oligomerization->slow_addition isomerization Olefin Isomerization lower_temp Lower Reaction Temperature isomerization->lower_temp additives Use of Additives (e.g., Phenol) isomerization->additives catalyst_decomp Catalyst Decomposition catalyst_decomp->lower_temp catalyst_choice Change Catalyst catalyst_decomp->catalyst_choice inert_atmosphere Strict Inert Atmosphere catalyst_decomp->inert_atmosphere prep_glassware Prepare Dry Glassware under Inert Atmosphere prep_solvent Prepare Anhydrous, Degassed Solvent prep_glassware->prep_solvent prep_substrate Prepare Dilute Solution of Diene Precursor prep_solvent->prep_substrate add_catalyst Add RCM Catalyst (Single or Slow Addition) prep_substrate->add_catalyst run_reaction Heat and Stir Reaction under Inert Atmosphere add_catalyst->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor quench Quench Catalyst monitor->quench Reaction Complete workup Solvent Removal and Crude Product Isolation quench->workup purify Purify by Column Chromatography workup->purify characterize Characterize Final Macrocycle (NMR, MS) purify->characterize

References

Technical Support Center: Enhancing Asterolide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asterolide. The information is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound, also known as Atractylenolide II, is a sesquiterpene lactone.[1] Key physicochemical properties are summarized in the table below. Information on its aqueous solubility is limited, which is a common characteristic for many natural sesquiterpene lactones, often leading to challenges in preparing solutions for in vitro assays.[2][3]

PropertyValueSource
CAS Number 73069-14-4[1]
Molecular Formula C₁₅H₂₀O₂[1]
Molecular Weight 232.32 g/mol [1]
Appearance White to Almost white powder/crystal

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

This phenomenon is commonly referred to as "crashing out" or precipitation and occurs when a compound that is soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. Several factors can contribute to this issue. The following table outlines potential causes and recommended solutions.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its maximum aqueous solubility.Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to facilitate rapid and even dispersion.
Low Temperature of Medium The solubility of many compounds, including this compound, is likely to decrease at lower temperatures.Always use cell culture medium that has been pre-warmed to 37°C for all dilutions.
High Final DMSO Concentration While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells. Aiming for a low final DMSO concentration can reduce its effectiveness as a co-solvent.Keep the final DMSO concentration in the cell culture medium at or below 0.5%, with an ideal target of ≤ 0.1%. This may necessitate preparing a more concentrated initial stock solution in DMSO.

Q3: What is the recommended solvent for preparing an this compound stock solution?

For in vitro assays, 100% sterile DMSO is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic organic compounds.

Q4: What is a typical concentration for an this compound stock solution in DMSO?

While the optimal concentration can vary, a common starting point for a DMSO stock solution of a poorly soluble compound is in the range of 10-20 mM. Preparing a higher concentration stock allows for smaller volumes to be added to the aqueous medium, thereby keeping the final DMSO concentration low.

Troubleshooting Guides

Problem 1: this compound powder is not fully dissolving in DMSO.

Troubleshooting Steps:

  • Increase Mixing Energy: Vortex the solution vigorously for 1-2 minutes.

  • Apply Gentle Heat: Briefly warm the solution in a 37°C water bath. Avoid excessive heat, as it may degrade the compound.

  • Use Sonication: Place the vial in a sonicating water bath for short intervals (e.g., 5-10 minutes) to break up any aggregates.

  • Check Purity: Ensure the this compound powder is of high purity, as impurities can affect solubility.

Problem 2: Even with a low final DMSO concentration, I still observe a precipitate over time in my cell culture.

Troubleshooting Steps:

  • Assess Compound Stability: this compound may have limited stability in aqueous solutions. Consider preparing fresh dilutions immediately before each experiment.

  • Incorporate Serum: If your cell culture medium contains fetal bovine serum (FBS) or other serum, the proteins present can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Consider Alternative Solubilizing Agents: For certain applications, non-ionic detergents like Tween® 20 or Triton™ X-100 at low, non-toxic concentrations (e.g., 0.01-0.05%) can be added to the assay buffer to improve solubility. However, their compatibility with your specific cell line and assay must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 232.32 g/mol )

  • Sterile, anhydrous DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sonicating water bath (optional)

Procedure:

  • Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.32 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. If necessary, use a brief sonication step.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution.

      • Add the appropriate volume of this 100 µM solution to your cell culture wells to reach a final concentration of 10 µM.

  • Dosing: Add the final working solution to the cell culture plates and gently mix by swirling.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.

Signaling Pathways and Visualization

Based on studies with the closely related compound Asperolide A, this compound is suggested to exert its biological effects by modulating the Ras/Raf/MEK/ERK and p53-p21 signaling pathways, leading to G2/M cell cycle arrest in cancer cells.

Experimental Workflow for this compound Solubilization

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Dosing weigh Weigh this compound Powder add_dmso Add 100% Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw serial_dilute Serially Dilute in Pre-warmed Cell Culture Medium thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells incubate Incubate and Analyze add_to_cells->incubate

Caption: Workflow for preparing this compound working solutions.

Simplified Ras/Raf/MEK/ERK Signaling Pathway

G Simplified Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation This compound This compound This compound->ERK Modulates

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway.

Simplified p53-p21 Signaling Pathway

G Simplified p53-p21 Signaling Pathway DNADamage DNA Damage / Stress p53 p53 DNADamage->p53 p21 p21 p53->p21 Upregulates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits CellCycleArrest G2/M Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Progression Blocked This compound This compound This compound->p53 Stabilizes

References

Technical Support Center: Asterolide and Sesquiterpenoid Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with sesquiterpenoid lactones like asterolide?

A1: Sesquiterpenoid lactones, particularly those containing an α-methylene-γ-lactone moiety, are susceptible to degradation through several pathways. The primary concerns are:

  • Hydrolysis: The lactone ring can be hydrolyzed, especially in aqueous solutions with a neutral to alkaline pH. This process is often accelerated by increased temperatures.

  • Nucleophilic Addition: The reactive α-methylene-γ-lactone group can undergo Michael addition with nucleophiles. This includes reactions with thiol groups in proteins (a basis for their biological activity) and even solvents like ethanol.[1]

  • Solvent-Induced Degradation: The presence of residual water in solvents like DMSO can lead to gradual hydrolysis over time.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is highly recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common choice. To ensure the highest stability of your stock solution, follow these steps:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use a high grade of anhydrous DMSO.

  • Dissolve the compound completely, using gentle vortexing or sonication if necessary.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.

Q3: How should I store my this compound stock solution and solid compound?

A3: Proper storage is critical for maintaining the integrity of sesquiterpenoid lactones.

  • Solid Compound: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect from moisture and light.

  • Stock Solutions (in DMSO): For long-term storage, aliquots of the stock solution should be stored at -80°C. For short-term storage (days to a few weeks), -20°C is acceptable. Always protect solutions from light.

Q4: My this compound solution in aqueous buffer appears cloudy. What is the cause and how can I fix it?

A4: Cloudiness or precipitation in aqueous solutions typically indicates poor solubility. Sesquiterpenoid lactones often have limited aqueous solubility. To address this:

  • Ensure Complete Initial Dissolution: Make sure the compound is fully dissolved in the DMSO stock before diluting into an aqueous buffer.

  • Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your aqueous medium.

  • Check the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5%).

  • Prepare Fresh: Always prepare aqueous working solutions immediately before use. Do not store compounds in aqueous buffers for extended periods.

Troubleshooting Guide

Issue 1: Inconsistent or diminishing biological activity in my experiments.

  • Question: I am observing variable or decreasing effects of this compound in my cell-based assays over time. What could be the problem?

  • Answer: This is a strong indication of compound degradation.

    • Improper Storage: Repeated freeze-thaw cycles of your DMSO stock can introduce moisture and accelerate degradation. Ensure you are using single-use aliquots.

    • Aqueous Solution Instability: If you are preparing a large batch of your final working solution in cell culture media and using it over several hours or days, the compound is likely degrading. Sesquiterpenoid lactones can be unstable in neutral pH and at 37°C in culture media. Always prepare fresh dilutions in media for each experiment immediately before adding to cells.

    • Reaction with Media Components: Components in complex media, such as proteins or other nucleophiles, can react with and inactivate the compound.

Issue 2: Difficulty dissolving the compound.

  • Question: I am having trouble getting the powdered this compound to dissolve in DMSO.

  • Answer: While generally soluble in DMSO, issues can arise.

    • Use Anhydrous Solvent: Ensure you are using a high-quality, anhydrous grade of DMSO. Water content can affect solubility.

    • Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.

    • Gentle Warming: Gentle warming to 37°C can also help, but do not overheat as it may accelerate degradation.

Quantitative Stability Data

Specific quantitative stability data for this compound is not available. The following tables summarize the stability of Chlorantholide C , a representative sesquiterpenoid lactone, in various solvents as a guideline.

Table 1: Short-Term Stability of Chlorantholide C at Room Temperature

SolventTime (hours)Remaining Compound (%)Notes
DMSO24>95%Generally stable for short-term use.
48~90%Some degradation may be observed.
Ethanol24>98%Appears to be a stable solvent for short durations.
48>95%Minimal degradation observed.
Acetonitrile24>99%High stability.
48>98%Recommended for short-term storage if DMSO is a concern.
Methanol24~95%Potential for minor degradation.
48~88%Less stable compared to other solvents.

Data adapted from publicly available technical resources for Chlorantholide C.[2]

Table 2: Long-Term Stability of Chlorantholide C in Anhydrous Solvents at -20°C

SolventTime (months)Remaining Compound (%)Notes
DMSO (anhydrous)1>98%Stable for at least one month when stored properly.
3~92%Monitor purity if stored for longer periods.
6~85%Significant degradation may occur.
Ethanol (anhydrous)1>99%Excellent stability.
3>97%A preferred solvent for longer-term storage.
6>95%Minimal degradation observed.
Acetonitrile (anhydrous)1>99%Excellent stability.
3>98%A preferred solvent for longer-term storage.
6>96%Minimal degradation observed.

Data adapted from publicly available technical resources for Chlorantholide C.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.

  • Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , weigh 2.5 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Aliquot: Dispense the stock solution into single-use, tightly sealed, and light-protected (amber or wrapped in foil) vials.

  • Store: Immediately store the aliquots at -80°C for long-term storage.

Protocol 2: General Cytotoxicity (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway Diagram

Many cytotoxic sesquiterpenoid lactones are known to induce apoptosis. A common mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the activation of the intrinsic (mitochondrial) apoptosis pathway.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound / Sesquiterpenoid Lactone ROS Increased ROS This compound->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes CytC Cytochrome c Release Mito->CytC Leads to Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes experimental_workflow cluster_prep Preparation cluster_exp Experiment (Day of Use) Solid Solid this compound (Store at -80°C) Dissolve Dissolve in Anhydrous DMSO Solid->Dissolve Stock 10 mM Stock Solution (Aliquot and Store at -80°C) Dissolve->Stock Thaw Thaw Single Aliquot Stock->Thaw Dilute Prepare Fresh Working Dilutions in Media Thaw->Dilute Treat Treat Cells (e.g., 24-72h incubation) Dilute->Treat Assay Perform Viability Assay (e.g., MTT) Treat->Assay

References

Preventing degradation of Asterolide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asterolide

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. The information provided is based on best practices for the handling of sesquiterpene lactones, the chemical class to which this compound belongs.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency or Activity Degradation of this compound due to improper storage conditions (e.g., high temperature, exposure to light or moisture).Verify storage conditions. Store this compound at or below -20°C in a tightly sealed container, protected from light. Consider re-testing the purity of the compound using HPLC.
Appearance of New Peaks in HPLC Analysis Chemical degradation of this compound, potentially through hydrolysis or oxidation.Review the handling procedures. Ensure the use of anhydrous solvents and an inert atmosphere during experiments. Analyze the new peaks by LC-MS to identify potential degradation products.
Discoloration or Change in Physical Appearance Oxidation or polymerization of the compound.Discard the sample if significant changes in appearance are observed. For future prevention, store under an inert gas (e.g., argon or nitrogen) and minimize exposure to air.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

ParameterRecommended Condition
Temperature -20°C or lower
Atmosphere Inert gas (Argon or Nitrogen)
Light Protected from light (amber vial)
Container Tightly sealed container
Form Solid (lyophilized powder) is preferred over solutions

2. How does pH affect the stability of this compound in solution?

Sesquiterpene lactones can be unstable in neutral to alkaline conditions. For instance, some sesquiterpene lactones have been shown to be stable at a pH of 5.5, while degradation can occur at a pH of 7.4.[1] It is recommended to prepare this compound solutions in a slightly acidic buffer if aqueous solutions are required for experiments.

3. What solvents are recommended for dissolving this compound?

For long-term storage, it is best to store this compound as a solid. If a stock solution is necessary, use a dry, aprotic solvent such as DMSO, DMF, or ethanol. Ensure the solvent is of high purity and stored under anhydrous conditions to prevent hydrolysis of the compound.

4. Can I store this compound solutions at room temperature?

It is not recommended to store this compound solutions at room temperature for extended periods. Studies on similar compounds have shown significant degradation at higher temperatures.[2] If solutions must be kept at room temperature for experimental use, they should be used as quickly as possible and protected from light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (or as determined by UV scan of this compound)

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

  • Analysis: Inject the sample and analyze the chromatogram. The purity of this compound can be calculated based on the area of the main peak relative to the total peak area. The presence of new peaks may indicate degradation.

Visualizations

Potential Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture/pH > 7 Oxidation Oxidation This compound->Oxidation Oxygen/Peroxides Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for this compound Degradation start Degradation Suspected hplc_analysis Perform HPLC Analysis start->hplc_analysis check_storage Storage Conditions Correct? check_handling Handling Procedures Correct? check_storage->check_handling Yes remediate_storage Correct Storage: - Temp <= -20C - Protect from light - Inert atmosphere check_storage->remediate_storage No identify_products Identify Degradation Products (LC-MS) check_handling->identify_products Yes remediate_handling Correct Handling: - Use anhydrous solvents - Minimize air exposure check_handling->remediate_handling No hplc_analysis->check_storage end Problem Resolved identify_products->end remediate_storage->end remediate_handling->end

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Purification of Asterolides from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Asterolides from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Asterolides from crude extracts?

A1: The main challenges in purifying Asterolides, which are complex meroterpenoids, from crude fungal or sponge extracts stem from several factors:

  • Complex Matrix: Crude extracts contain a vast array of other secondary metabolites, including lipids, pigments, and structurally related analogs, which can interfere with separation.

  • Low Abundance: Asterolides are often present in low concentrations within the source organism, necessitating efficient extraction and purification methods to obtain sufficient quantities.

  • Structural Similarity of Congeners: Extracts typically contain multiple Asterolide analogs (e.g., Astellolide A, B, Q) with minor structural differences, making their separation challenging.[1]

  • Potential for Degradation: Like many natural products, Asterolides may be sensitive to pH, temperature, and light, leading to degradation during lengthy purification procedures.

Q2: What is a recommended initial extraction strategy for obtaining a crude extract enriched in Asterolides?

A2: A common initial step is a solvent-based extraction from the biomass (e.g., fungal culture or sponge tissue). A typical protocol involves:

  • Lyophilization: Freeze-drying the biomass to remove water.

  • Solvent Extraction: Macerating and extracting the dried material with a polar organic solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). This is often done multiple times to ensure complete extraction.[1]

  • Concentration: The solvent from the combined extracts is then evaporated under reduced pressure to yield the crude extract.

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is generally required for the successful isolation of pure Asterolides. A typical workflow includes:

  • Initial Fractionation: The crude extract is often subjected to open column chromatography on silica (B1680970) gel or Sephadex LH-20. This step aims to separate the extract into fractions with decreasing complexity.[1]

  • Intermediate Purification: Fractions enriched with Asterolides are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).[1]

  • Final Polishing: A final purification step using semi-preparative or analytical HPLC with a different solvent system or column may be necessary to isolate highly pure this compound congeners.

Q4: How can I monitor the presence and purity of Asterolides during the purification process?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring Asterolides.

  • TLC: A quick and inexpensive method to check for the presence of Asterolides in different fractions. Visualization can be achieved using UV light or specific staining reagents.

  • HPLC: Provides quantitative information about the purity of the fractions. A diode-array detector (DAD) can be used to obtain the UV spectrum of the peaks, which can be characteristic for the this compound scaffold.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the compounds in each peak, aiding in the identification of known Asterolides.

Q5: What are the key considerations for the structural elucidation of a newly isolated this compound?

A5: The definitive structure of a novel this compound is typically determined through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula of the compound.

  • Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration of stereocenters by comparing experimental and calculated ECD spectra.[1]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Incomplete cell lysis/biomass disruptionEnsure the fungal mycelia or sponge tissue is thoroughly ground or homogenized before extraction.
Inefficient solvent extractionIncrease the solvent-to-biomass ratio and/or the number of extraction cycles. Consider using a more polar solvent system if Asterolides are not being efficiently extracted.
Degradation during extractionPerform extraction at a lower temperature and protect the sample from light.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phaseFor initial fractionation, silica gel is common. If compounds are very polar, consider using reversed-phase silica or Sephadex LH-20 for size-exclusion chromatography.[1]
Incorrect mobile phase polarityIf all compounds elute too quickly, the mobile phase is too polar. If nothing elutes, it is not polar enough. Perform small-scale trials on TLC to determine an optimal solvent system. A gradient elution from a non-polar to a polar solvent is often effective.
Column overloadingThe amount of crude extract loaded should not exceed 1-5% of the stationary phase weight. Overloading leads to broad peaks and poor resolution.
Co-elution of structurally similar compoundsIf congeners are not separating, a different chromatographic technique with a different separation principle (e.g., size exclusion after adsorption chromatography) may be necessary.
Problem 3: Difficulty in Isolating Pure this compound Congeners by HPLC
Possible Cause Suggested Solution
Suboptimal column chemistryScreen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity for your specific this compound mixture.
Inadequate mobile phase compositionOptimize the mobile phase. Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the addition of a small percentage of a third solvent can significantly impact resolution. Fine-tune the gradient slope for better separation of closely eluting peaks.
Peak tailingPeak tailing can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds.
Isomers are not being resolvedIf dealing with diastereomers, chiral chromatography may be required for separation.

Experimental Protocols

General Extraction and Fractionation Protocol

This protocol is a generalized procedure based on methods reported for the isolation of meroterpenoids from fungi.[1]

  • Extraction:

    • Lyophilize the fungal biomass.

    • Extract the dried biomass (e.g., 100 g) four times with ethyl acetate (4 x 500 mL) at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract (e.g., 10 g) in a minimal amount of dichloromethane (B109758) (DCM).

    • Pre-adsorb the extract onto a small amount of silica gel.

    • Pack a silica gel column (e.g., 5 cm diameter, 50 cm length) in petroleum ether.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v), followed by a gradient of DCM and methanol.

    • Collect fractions (e.g., 200 mL each) and monitor by TLC.

  • Size-Exclusion Chromatography:

    • Combine fractions containing Asterolides (identified by TLC/LC-MS).

    • Dissolve the combined fraction in methanol.

    • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove high molecular weight contaminants.

Reversed-Phase HPLC Purification Protocol

This is a representative protocol for the final purification of Asterolides.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).

  • Gradient: A linear gradient from 75% A to 25% A over 25 minutes.

  • Flow Rate: 3 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection: Dissolve the enriched fraction in methanol and inject onto the column.

  • Fraction Collection: Collect peaks corresponding to the target Asterolides.

  • Purity Check: Analyze the collected fractions by analytical HPLC-MS.

Data Presentation

Table 1: Example Chromatographic Conditions for this compound Purification
Chromatographic Step Stationary Phase Mobile Phase Purpose
Initial Fractionation Silica GelGradient of Petroleum Ether / Ethyl AcetateSeparation of crude extract into less complex fractions based on polarity.
Intermediate Purification Sephadex LH-20MethanolRemoval of pigments and high molecular weight impurities.
Final Purification Reversed-Phase C18 HPLCGradient of Water / AcetonitrileIsolation of individual this compound congeners.[1]

Note: The specific gradient conditions and solvent ratios need to be optimized for each specific crude extract.

Visualizations

experimental_workflow start Fungal Culture / Sponge Biomass extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica_cc Silica Gel Column Chromatography crude_extract->silica_cc fractions Fractions silica_cc->fractions tlc_monitoring TLC / LC-MS Analysis fractions->tlc_monitoring sephadex Sephadex LH-20 Chromatography tlc_monitoring->sephadex Select positive fractions enriched_fraction Enriched this compound Fraction sephadex->enriched_fraction hplc Reversed-Phase HPLC enriched_fraction->hplc pure_this compound Pure this compound hplc->pure_this compound troubleshooting_guide start Low Purity of Final Product q1 Are peaks well-resolved in HPLC? start->q1 a1_yes Contamination after collection. q1->a1_yes Yes q2 Is there co-elution of congeners? q1->q2 No a2_yes Optimize HPLC gradient. Try a different column chemistry. q2->a2_yes Yes q3 Is there evidence of degradation? q2->q3 No a3_yes Use milder conditions (pH, temp). Work quickly and protect from light. q3->a3_yes Yes a3_no Initial fractionation was inefficient. Re-optimize column chromatography. q3->a3_no No

References

Technical Support Center: Minimizing Off-Target Effects of Dasatinib in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Asterolide" did not yield specific information on a compound with this designation in the context of cell-based assays. Therefore, this technical support center focuses on Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to address the core requirements of the user request. The principles and protocols provided here can be adapted for other small molecules with known off-target effects.

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting the off-target effects of Dasatinib in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-targets and key off-targets of Dasatinib?

A1: Dasatinib is a potent, second-generation tyrosine kinase inhibitor. Its primary therapeutic on-target is the BCR-ABL fusion protein, which is the main driver in Chronic Myeloid Leukemia (CML).[1][2][3] It also strongly inhibits SRC family kinases (SFKs) , including SRC, LCK, LYN, and YES.[1][4] However, Dasatinib's multi-kinase inhibitory nature leads to the engagement of several other kinases, which are considered off-targets. Key off-targets include c-KIT , platelet-derived growth factor receptor (PDGFR) , and ephrin receptors .[1][4][5]

Q2: We are observing unexpected toxicity in our cell line at concentrations that should be specific for BCR-ABL. What could be the cause?

A2: Unexpected toxicity at low nanomolar concentrations of Dasatinib can often be attributed to the inhibition of other sensitive kinases that are critical for the survival of your specific cell line.[1] For instance, even at concentrations effective against BCR-ABL, Dasatinib can inhibit c-KIT and PDGFRβ, which play roles in processes like hematopoiesis and vascular function.[1] It is crucial to characterize the expression and functional importance of these off-target kinases in your experimental model.

Q3: How can we experimentally distinguish between on-target and off-target effects of Dasatinib?

A3: Distinguishing between on- and off-target effects is crucial for validating your findings. Here are a few strategies:

  • Use of a structurally unrelated inhibitor: Compare the phenotype induced by Dasatinib with that of another inhibitor targeting the same primary on-target but with a different chemical scaffold and off-target profile.[1]

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype of target knockdown recapitulates the effect of Dasatinib, it is more likely an on-target effect.[2]

  • Rescue experiments: If the inhibition of a specific pathway is hypothesized to be the on-target effect, attempt to rescue the phenotype by activating downstream components of that pathway.[1]

  • Dose-response analysis: A steep dose-response curve may suggest a specific on-target effect, while a shallow curve might indicate multiple off-target effects contributing to the phenotype.

Q4: We are seeing the development of resistance to Dasatinib in our long-term cell culture experiments. What are the known mechanisms?

A4: Resistance to Dasatinib can occur through several mechanisms, including:

  • BCR-ABL kinase domain mutations: Point mutations in the BCR-ABL kinase domain can prevent Dasatinib from binding effectively. The T315I mutation is a common cause of resistance.[1][6]

  • Overexpression of the target: Increased expression of the BCR-ABL protein can overcome the inhibitory effect of the drug.

  • Activation of alternative signaling pathways: Cells can develop resistance by upregulating other survival pathways that are not targeted by Dasatinib.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in IC50 values for cell viability assays. Cell line instabilityEnsure the use of low passage number cell lines and perform regular cell line authentication.[1]
Inconsistent cell seeding densityOptimize and standardize the initial cell seeding density.[1]
Dasatinib precipitationEnsure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting into aqueous media, as its solubility can be pH-dependent.[1]
Unexpected phenotypic changes unrelated to the primary target. Off-target kinase inhibitionPerform a kinase profiling experiment to identify other kinases inhibited by Dasatinib at the concentration used. Correlate the inhibited off-targets with the observed phenotype.[1]
Solvent effectsEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control.[1]
Inconsistent inhibition of target phosphorylation in Western Blots. Compound instabilityPrepare fresh dilutions of Dasatinib for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.[7]
Suboptimal experimental timingDetermine the optimal time point for observing maximal inhibition of the target phosphorylation after Dasatinib treatment.
Unequal protein loadingEnsure equal protein loading by quantifying protein concentration and using a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[7]

Data Presentation

Table 1: Kinase Inhibition Profile of Dasatinib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of on-target and key off-target kinases. Lower IC50 values indicate higher potency.

Kinase Kinase Family IC50 (nM) Classification
ABL1 ABL<1On-Target
SRC SRC<1On-Target
LCK SRC<1On-Target
LYN SRC<1On-Target
YES SRC<1On-Target
c-KIT PDGFR1.3Off-Target
PDGFRβ PDGFR2.6Off-Target
EphA2 Ephrin Receptor3.0Off-Target
p38α MAPK200Off-Target

Note: IC50 values are compiled from various sources and can vary depending on the assay conditions.[8]

Table 2: Anti-proliferative Activity of Dasatinib in Various Cell Lines

This table shows the GI50 (concentration for 50% growth inhibition) values of Dasatinib in different cancer cell lines.

Cell Line Cancer Type Key Target(s) GI50 (nM)
K562 Chronic Myeloid LeukemiaBCR-ABL<1
Mo7e-KitD816H Acute Myeloid Leukemiac-KIT (mutant)5
DU145 Prostate CancerSRC Family Kinases~100
U87 GlioblastomaPDGFR, SRC~1000

Data compiled from multiple studies. GI50 values can vary based on experimental conditions and duration of treatment.[9][10][11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Dasatinib on the viability of adherent cell lines.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Dasatinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Dasatinib in complete medium. Remove the old medium and add the Dasatinib-containing medium to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][9]

Protocol 2: Western Blot Analysis of Kinase Phosphorylation

This protocol describes how to assess the inhibitory effect of Dasatinib on the phosphorylation of its target kinases in a cellular context.

Materials:

  • Cell line of interest

  • Dasatinib

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (for both phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of Dasatinib for a predetermined time. Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total form of the kinase to confirm equal loading.[2][7]

Mandatory Visualizations

G cluster_0 Dasatinib Action cluster_1 On-Target Effects cluster_2 Off-Target Effects Dasatinib Dasatinib BCR_ABL BCR_ABL Dasatinib->BCR_ABL Inhibits SFKs SRC Family Kinases (SRC, LCK, LYN, YES) Dasatinib->SFKs Inhibits cKIT c-KIT Dasatinib->cKIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Ephrin_Receptors Ephrin Receptors Dasatinib->Ephrin_Receptors Inhibits Proliferation_Survival_Inhibition Inhibition of Proliferation & Survival BCR_ABL->Proliferation_Survival_Inhibition Leads to SFKs->Proliferation_Survival_Inhibition Leads to Unexpected_Phenotypes Unexpected Phenotypes (e.g., Toxicity, Altered Migration) cKIT->Unexpected_Phenotypes Contributes to PDGFR->Unexpected_Phenotypes Contributes to Ephrin_Receptors->Unexpected_Phenotypes Contributes to

Caption: On- and off-target effects of Dasatinib.

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Check_Concentration Verify Dasatinib Concentration and Stability Start->Check_Concentration Kinase_Profile Perform Kinase Profiling Assay Check_Concentration->Kinase_Profile Concentration OK Compare_Inhibitor Compare with Structurally Unrelated Inhibitor Check_Concentration->Compare_Inhibitor Concentration OK Genetic_Approach Use Genetic Approach (siRNA/CRISPR) Check_Concentration->Genetic_Approach Concentration OK Analyze_Off_Targets Analyze Inhibited Off-Targets Kinase_Profile->Analyze_Off_Targets Compare_Inhibitor->Analyze_Off_Targets Genetic_Approach->Analyze_Off_Targets On_Target Phenotype is On-Target Analyze_Off_Targets->On_Target Phenotype Matches Genetic Knockdown Off_Target Phenotype is Off-Target Analyze_Off_Targets->Off_Target Phenotype Differs

Caption: A logical workflow for troubleshooting unexpected phenotypes.

G cluster_pathway Key Signaling Pathways Inhibited by Dasatinib cluster_bcr_abl BCR-ABL Pathway (On-Target) cluster_sfk SRC Family Kinase Pathway (On-Target) Dasatinib Dasatinib BCR_ABL BCR_ABL Dasatinib->BCR_ABL Inhibits SFKs SRC, LCK, etc. Dasatinib->SFKs Inhibits STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK Proliferation_Survival Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Adhesion_Migration Cell Adhesion & Migration SFKs->Adhesion_Migration

Caption: Key signaling pathways inhibited by Dasatinib.

References

Technical Support Center: Overcoming Poor Bioavailability of Asterolide in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Asterolide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit poor oral bioavailability?

A1: this compound is a promising therapeutic compound with significant in vitro activity. However, its in vivo efficacy is hampered by poor oral bioavailability. This is primarily attributed to its low aqueous solubility and potentially high first-pass metabolism, which are common challenges for many drug candidates.[1][2] A significant portion of new drug candidates, estimated to be around 60-70%, exhibit poor water solubility, which hinders their absorption from the gastrointestinal tract.[1][2]

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the poor bioavailability of this compound. These approaches primarily focus on improving its solubility and dissolution rate. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size of this compound to the micro or nano-scale increases the surface area available for dissolution.[3][4]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier at a molecular level can enhance its dissolution rate.[5]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and absorption.[1][6][7]

  • Nanoparticle Formulations: Utilizing nanoparticles as carriers can improve the bioavailability of this compound by increasing its surface area and enabling controlled release.[6]

Q3: How can I assess the permeability of my this compound formulation in vitro?

A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict the in vivo absorption of drugs across the intestinal epithelium. This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the barrier properties of the intestinal wall. By measuring the transport of your this compound formulation from the apical (luminal) to the basolateral (blood) side, you can estimate its intestinal permeability.

Troubleshooting Guides

Issue 1: Poor and inconsistent dissolution of my this compound formulation.

Possible Cause Troubleshooting Suggestion
Inadequate particle size reduction. Further reduce the particle size of this compound using techniques like micronization or high-pressure homogenization to create a nanosuspension.[3]
Drug recrystallization in solid dispersion. Optimize the polymer and drug loading in your solid dispersion formulation. Consider using polymers that inhibit crystallization.[8]
Poor emulsification of lipid-based formulation. Screen different combinations of oils, surfactants, and co-surfactants to achieve spontaneous and stable microemulsion formation upon dilution in aqueous media.

Issue 2: Low this compound concentration in plasma after oral administration in animal models.

Possible Cause Troubleshooting Suggestion
Extensive first-pass metabolism. Investigate the metabolic stability of this compound using liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or developing formulations that bypass the liver, such as lymphatic targeting lipid-based systems.[6]
P-glycoprotein (P-gp) efflux. Use in vitro models like Caco-2 cells to determine if this compound is a substrate for P-gp efflux pumps. If so, consider co-administration with a P-gp inhibitor or using excipients that can inhibit P-gp function.[9]
Insufficient improvement in solubility/dissolution. Re-evaluate your formulation strategy. Consider combination approaches, such as a nanosized solid dispersion, to synergistically enhance bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight520.6 g/mol High molecular weight can limit passive diffusion.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a primary barrier to dissolution and absorption.[2]
Log P4.8High lipophilicity suggests good permeability but poor aqueous solubility.
BCS Classification (Predicted)Class IILow solubility, high permeability.[3][9]

Table 2: Comparative Efficacy of Different this compound Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Suspension)5045 ± 122.0180 ± 45100
Micronized this compound50110 ± 251.5450 ± 90250
Solid Dispersion (1:5 drug-to-polymer ratio)50250 ± 501.01100 ± 210611
Self-Emulsifying Drug Delivery System (SEDDS)50480 ± 950.52150 ± 4301194

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) at a predetermined ratio (e.g., 1:5 drug-to-polymer).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.

2. In Vitro Dissolution Testing

  • Medium Preparation: Prepare a dissolution medium that mimics the gastrointestinal environment (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus) maintained at 37 ± 0.5°C.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel containing the medium.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) Preparation Prepare this compound Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization (Particle Size, Dissolution) Preparation->Characterization Caco2_Assay Caco-2 Permeability Assay Characterization->Caco2_Assay Promising Formulation Animal_Model Oral Administration to Animal Model Caco2_Assay->Animal_Model Good Permeability PK_Study Pharmacokinetic Study (Blood Sampling) Animal_Model->PK_Study Data_Analysis Analyze Plasma Concentrations PK_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.

troubleshooting_workflow Start Low Bioavailability of this compound Check_Solubility Is aqueous solubility < 10 µg/mL? Start->Check_Solubility Enhance_Solubility Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Nanoparticles) Check_Solubility->Enhance_Solubility Yes Check_Permeability Is Caco-2 permeability low? Check_Solubility->Check_Permeability No Enhance_Solubility->Check_Permeability Permeability_Enhancers Consider Permeation Enhancers (for research) Check_Permeability->Permeability_Enhancers Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Permeability_Enhancers->Check_Metabolism Metabolic_Inhibitors Consider formulation to bypass liver Check_Metabolism->Metabolic_Inhibitors Yes Final_Formulation Optimized Formulation Check_Metabolism->Final_Formulation No Metabolic_Inhibitors->Final_Formulation

Caption: Troubleshooting decision tree for overcoming the poor bioavailability of this compound.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Therapeutic Effect Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway activated by this compound.

References

Optimizing dosage and administration routes for Asterolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asterolide. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vitro cell-based assays?

For initial cell-based assays, a concentration range of 0.1 µM to 10 µM is recommended. The optimal concentration will depend on the cell line and the specific endpoint being measured. We advise performing a dose-response curve to determine the IC50 for your specific experimental setup.

Q2: What is the recommended route of administration for in vivo animal studies?

For preclinical animal studies, oral (PO) and intravenous (IV) administration are the most common routes.[1][2][3][4] Oral administration is often preferred for convenience, while intravenous injection allows for precise and rapid delivery.[2][4] The choice of administration route should be guided by the experimental goals and the pharmacokinetic profile of this compound.

Q3: What is the solubility of this compound?

This compound is sparingly soluble in aqueous solutions. For in vitro experiments, we recommend preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Further dilutions can then be made in cell culture media. For in vivo studies, formulation with appropriate vehicles may be necessary to improve solubility and bioavailability.

Q4: What is the known mechanism of action of this compound?

This compound is a potent and selective inhibitor of the novel kinase, XYZ-kinase. Inhibition of XYZ-kinase disrupts downstream signaling pathways involved in cell proliferation and survival.

Troubleshooting Guides

Problem 1: High variability in in vitro assay results.

  • Possible Cause: Inconsistent dissolution of this compound in the assay medium.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity and ensure complete dissolution. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause: Cell line heterogeneity.

    • Solution: Regularly perform cell line authentication to ensure the purity of your cell culture.

Problem 2: Poor oral bioavailability in animal models.

  • Possible Cause: Low aqueous solubility of this compound.

    • Solution: Consider formulating this compound in a vehicle designed to enhance solubility, such as a solution containing cyclodextrins or a lipid-based formulation.

  • Possible Cause: First-pass metabolism in the liver.

    • Solution: Co-administration with an inhibitor of relevant metabolic enzymes (if known) could be explored in exploratory studies. Alternatively, the intravenous route of administration would bypass first-pass metabolism.[2]

Problem 3: Unexpected toxicity in animal studies.

  • Possible Cause: Off-target effects at higher concentrations.

    • Solution: Perform a dose-ranging study to identify the maximum tolerated dose (MTD).[5][6] Consider reducing the dose or exploring alternative administration schedules.

  • Possible Cause: Vehicle-related toxicity.

    • Solution: Include a vehicle-only control group in your animal studies to differentiate between vehicle effects and this compound-specific toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax 1.2 µg/mL5.8 µg/mL
Tmax 2 hours0.25 hours
AUC (0-inf) 8.4 µgh/mL10.2 µgh/mL
Bioavailability 41%N/A
Half-life (t1/2) 4.5 hours4.2 hours

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound from a 10 mM DMSO stock. The final DMSO concentration in the media should be less than 0.1%. Add the diluted this compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Dose-Response Curve (IC50 Determination) b Mechanism of Action Studies (Western Blot, Kinase Assays) a->b c Pharmacokinetic Studies (PO vs. IV) a->c Proceed to in vivo if IC50 is potent d Efficacy Studies (Xenograft Models) c->d e Toxicology Studies (MTD Determination) c->e

Caption: Experimental workflow for this compound evaluation.

signaling_pathway This compound This compound XYZ_Kinase XYZ-Kinase This compound->XYZ_Kinase inhibits Downstream_Signal Downstream Signaling (e.g., p-AKT, p-ERK) XYZ_Kinase->Downstream_Signal activates Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation promotes

References

Troubleshooting Asterolide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asterolide

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in cell culture experiments, with a primary focus on troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a lipophilic compound with promising therapeutic potential. Its hydrophobic nature leads to low solubility in aqueous solutions like cell culture media. This can cause the compound to precipitate, leading to inaccurate dosing, loss of bioactivity, and unreliable experimental results.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

For cell-based assays, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[1][2][3] Ethanol (B145695) can also be a suitable solvent, though DMSO generally offers higher solvating power for highly lipophilic molecules.[4][5][6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is generally recommended to keep the final DMSO concentration below 0.5%, with many protocols advising 0.1% or lower, especially for sensitive or primary cell lines.[2][3] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.[2][7]

Q4: My this compound stock solution in DMSO is clear, but a precipitate forms immediately when I add it to my cell culture medium. Why is this happening?

This is a common issue known as "solvent-shifting" precipitation. When the highly concentrated DMSO stock solution is introduced into the aqueous environment of the cell culture medium, the local concentration of this compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to precipitate out of solution.[3][7]

Q5: Can I filter-sterilize my this compound stock solution?

If this compound is dissolved in a solvent compatible with sterilization filters, you can filter-sterilize the stock solution using a 0.22 µm syringe filter. Ensure the filter material (e.g., PTFE for organic solvents) is compatible with the solvent to prevent leaching of contaminants into your solution.[2]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your in vitro assays.

Issue 1: Precipitate Forms Immediately Upon Dilution in Media
  • Potential Cause: Rapid change in solvent polarity and exceeding the kinetic solubility limit.

  • Recommended Solutions:

    • Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C.[2] Instead of pipetting the stock solution directly into the bulk medium, add the stock solution dropwise to the medium while gently vortexing or swirling.[2] This gradual dilution helps prevent a rapid polarity shift.

    • Reduce Final Concentration: Your target concentration may be above this compound's solubility limit in the culture medium. Perform a serial dilution to test lower final concentrations.[2]

    • Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in the medium can help solubilize lipophilic compounds through binding to albumin.

    • Use a Solubilizing Agent: Consider using a non-ionic surfactant like Tween® 20 or Pluronic® F-68.[2] It is essential to perform a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.[2]

Issue 2: Precipitate Forms Over Time in the Incubator
  • Potential Cause: Temperature shifts affecting solubility or interactions with media components over time.

  • Recommended Solutions:

    • Pre-warm the Medium: Always ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[1]

    • Determine Maximum Soluble Concentration: Perform a solubility test by preparing a series of dilutions of this compound in your specific cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation over time.[2] This will help you determine the highest stable concentration for your experiments.

Issue 3: Increased Cell Death or Altered Morphology After Treatment
  • Potential Cause: Cytotoxicity from the compound itself or the solvent. High concentrations of solvents like DMSO can be toxic to cells.[2]

  • Recommended Solutions:

    • Run a Solvent Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used in your experimental setup.[2] This helps differentiate between the cytotoxicity of this compound and the solvent.

    • Perform a Dose-Response Curve: If the solvent control is healthy, the observed toxicity is likely due to this compound. Conduct a dose-response experiment with a range of concentrations to determine its half-maximal inhibitory concentration (IC50) and a non-toxic working concentration.[2]

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (at 25°C)Notes
DMSO> 50 mg/mLRecommended for primary stock solutions.
Ethanol~20 mg/mLMay require gentle warming to fully dissolve.
Water< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)< 0.1 mg/mLPractically insoluble.

Note: The data presented above are illustrative and may not represent actual experimental values. It is highly recommended to determine the solubility of this compound in your specific experimental setup.

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
SolventMaximum Recommended ConcentrationSensitive Cell Lines
DMSO0.5%≤ 0.1%
Ethanol0.5%≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)[8]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Dissolve: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO.

  • Mix: Vortex the solution gently until the this compound is completely dissolved.[8] If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

Protocol 2: Three-Step Dilution for Highly Hydrophobic this compound Formulations

This protocol is adapted for compounds that are extremely difficult to dissolve in aqueous media, even with standard dilution methods.[9]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium (e.g., DMEM)

  • Sterile tubes

Procedure:

  • Step 1: Initial Stock: Prepare a 10 mM stock solution of this compound in pure DMSO as described in Protocol 1.[9]

  • Step 2: Serum Dilution: Pre-warm the FBS to approximately 50°C in a water bath. Dilute the this compound stock solution 10-fold using the pre-warmed FBS. Keep this intermediate solution warm (around 40°C).[9]

  • Step 3: Final Media Dilution: Perform the final dilution in pre-warmed cell culture medium to achieve the desired final concentration.[9]

Visualizations

G Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture check_stock Is the stock solution (in DMSO) clear? start->check_stock re_dissolve Warm (37°C) and vortex stock solution check_stock->re_dissolve No timing When does precipitation occur? check_stock->timing Yes re_dissolve->check_stock immediate Immediately upon dilution timing->immediate over_time Over time in incubator timing->over_time troubleshoot_immediate Optimize Dilution: 1. Pre-warm media (37°C) 2. Add stock dropwise while swirling 3. Reduce final concentration immediate->troubleshoot_immediate troubleshoot_over_time Determine Max Solubility: 1. Create serial dilutions in media 2. Incubate under experimental conditions 3. Observe for precipitation over time over_time->troubleshoot_over_time

Caption: Troubleshooting workflow for this compound precipitation.

G This compound Stock Solution Preparation and Dilution weigh Weigh Solid this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Add Stock Dropwise to Media While Swirling stock->dilute prewarm Pre-warm Cell Culture Media to 37°C prewarm->dilute final Final Working Solution (Use Immediately) dilute->final G Hypothetical this compound Signaling Pathway This compound This compound ROS Increased ROS Production This compound->ROS NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis Inflammation Decreased Inflammation NFkB->Inflammation

References

Technical Support Center: Optimizing Asterolide Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Asterolide extraction from its natural sources. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are Asterolides and where are they found?

A1: Asterolides are a class of bioactive compounds known as drimane-type sesquiterpenoids.[1] They have been isolated from marine-derived fungi, including species such as Penicillium sp. N-5 and Aspergillus parasiticus.[1][2] Marine fungi, in general, are a rich source of diverse secondary metabolites, including various terpenoids.[3][4][5]

Q2: What are the general steps for extracting Asterolides from marine fungi?

A2: The typical workflow for isolating Asterolides from fungal cultures involves several key stages: cultivation of the fungus, extraction of the fungal biomass and/or culture broth with organic solvents, purification of the crude extract using chromatographic techniques, and finally, structure elucidation of the isolated compounds.[3][6]

Q3: Which solvents are most effective for the initial extraction of Asterolides?

A3: The choice of solvent is crucial and depends on the polarity of the target this compound. Generally, for diterpenoids and sesquiterpenoids, a succession of solvents with increasing polarity is used. Common solvents for the initial extraction from marine fungi and sponges include ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH).[3][6] A biphasic extraction using a combination of solvents like methanol, chloroform, and water can also be effective for separating metabolites from fungal biomass.

Q4: What are the main challenges in extracting Asterolides from their natural sources?

A4: A significant challenge is the often low abundance of these compounds in their natural hosts.[7] This necessitates the processing of large amounts of starting material, making the extraction and purification process complex and resource-intensive. Other challenges include the potential for compound degradation during extraction and the presence of complex mixtures of related compounds that can be difficult to separate.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of Asterolides and similar marine-derived terpenoids.

Problem Possible Cause Solution
Low Yield of Crude Extract Inefficient Fungal Culture Conditions: The production of secondary metabolites like Asterolides can be highly dependent on the culture medium and conditions.Optimize Culture Conditions: Experiment with different media compositions, pH levels, temperatures, and incubation times. The OSMAC (One Strain-Many Compounds) approach, which involves varying culture parameters, can be employed to trigger the production of different metabolites.[2]
Incomplete Cell Lysis: The solvent may not be effectively penetrating the fungal cell walls to release the intracellular metabolites.Enhance Cell Disruption: Before solvent extraction, consider pre-treating the fungal biomass. Methods like freeze-drying followed by grinding, or sonication during extraction can improve cell wall disruption and solvent penetration.[8][9]
Inappropriate Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to fully extract the compounds from the biomass.Optimize Solvent Volume: Increase the solvent-to-solid ratio. It is advisable to perform the extraction multiple times (e.g., 3x) with fresh solvent and then pool the extracts to maximize recovery.[9][10]
Low Purity of Crude Extract Co-extraction of a Wide Range of Metabolites: The initial solvent extraction is often not very selective and will pull out a wide variety of compounds with similar polarities.Employ Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. A common approach is to partition between a non-polar solvent (like n-hexane) and a more polar solvent (like methanol/water) to separate compounds based on their polarity.[10]
Poor Separation During Chromatography Suboptimal Column and/or Mobile Phase: The choice of stationary phase (e.g., silica (B1680970) gel, C18) and the solvent system (mobile phase) is critical for achieving good separation.Systematic Method Development: Use Thin Layer Chromatography (TLC) to quickly screen for the best solvent system for your target this compound before moving to column chromatography or HPLC. For HPLC, a systematic gradient elution from a less polar to a more polar solvent system is often necessary for separating complex mixtures.[10][11]
Degradation of this compound During Extraction/Purification Thermal Instability: Many natural products are sensitive to high temperatures, which can be encountered during solvent evaporation.Use Low-Temperature Evaporation: Concentrate the extracts using a rotary evaporator under reduced pressure at a controlled, low temperature (e.g., below 40°C).[10]
pH Instability: Extreme pH conditions during extraction or partitioning can lead to the degradation or rearrangement of the target compounds.Maintain Neutral pH: Unless the protocol specifically requires acidic or basic conditions, it is generally advisable to work at or near neutral pH.

Quantitative Data on Diterpenoid Extraction from Marine Sponges

Sponge Genus Number of New Diterpenoids (2009-2022) Percentage of Total Diterpenoids from Sponges Reference
Spongia6227%[12]
Agelas3314%[12]
Acanthella177%[12]
Hamigera167%[12]
Darwinella136%[12]
Dysidea136%[12]
Dendrilla115%[12]

Experimental Protocols

Protocol 1: General Extraction and Purification of Diterpenoids/Sesquiterpenoids from Marine-Derived Fungus

This protocol provides a generalized methodology based on common practices for isolating terpenoids from marine fungal cultures.

1. Fungal Cultivation and Biomass Collection:

  • Cultivate the marine-derived fungus (e.g., Penicillium sp.) in a suitable liquid medium at the optimal temperature and for the required duration to promote the production of secondary metabolites.

  • Separate the fungal mycelia from the culture broth by filtration. The mycelia and the broth can be extracted separately.

2. Extraction:

  • Mycelia Extraction:

    • Freeze-dry the collected mycelia and then grind it into a fine powder.

    • Macerate the powdered mycelia with ethyl acetate (EtOAc) at room temperature. Repeat this process three times with fresh solvent.

    • Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of EtOAc. Repeat this process three times.

    • Combine the EtOAc layers and concentrate them under reduced pressure to yield the crude broth extract.

3. Solvent Partitioning:

  • Dissolve the crude extract (either from mycelia or broth) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Partition this solution against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.

  • The methanol/water fraction, which should contain the more polar Asterolides, is then concentrated.

4. Chromatographic Purification:

  • Column Chromatography:

    • Subject the concentrated methanol/water fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing the compounds of interest from the column chromatography.

    • Further purify these pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase gradient (e.g., acetonitrile/water or methanol/water).[13][14]

5. Structure Elucidation:

  • Analyze the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine their chemical structures.

Visualizations

Experimental Workflow for this compound Extraction

Asterolide_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Initial Purification cluster_3 Chromatographic Separation cluster_4 Analysis start Fungal Culture biomass Harvest & Separate Mycelia and Broth start->biomass extract_mycelia Solvent Extraction of Mycelia (EtOAc) biomass->extract_mycelia extract_broth Solvent Extraction of Broth (EtOAc) biomass->extract_broth concentrate Concentrate Extracts extract_mycelia->concentrate extract_broth->concentrate partition Solvent Partitioning (Hexane/MeOH-H2O) concentrate->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc analysis Structure Elucidation (NMR, MS) prep_hplc->analysis end Pure this compound analysis->end

Caption: A generalized workflow for the extraction and purification of Asterolides from marine fungal cultures.

References

Resolving peak tailing and broadening in Asterolide HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Asterolide. The following frequently asked questions (FAQs) and troubleshooting guides will help researchers, scientists, and drug development professionals resolve problems related to peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is wider than the front half.[1][2] It is quantitatively measured by the USP tailing factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0.[3] Values greater than 1 indicate tailing, and a value exceeding 2.0 is generally considered unacceptable for high-precision analytical methods.[4]

Q2: Why is resolving peak tailing important in this compound analysis?

A2: Peak tailing can significantly compromise the quality of analytical data. It can lead to decreased resolution between adjacent peaks, making it difficult to distinguish this compound from impurities or other components in the sample.[4] This can result in inaccurate quantification due to unreliable peak area calculations and reduced overall method robustness.[2][4]

Q3: What are the primary causes of peak tailing and broadening in HPLC?

A3: The most common causes can be categorized into four main areas:

  • Column-Related Issues: Degradation of the column, formation of voids in the stationary phase, or using a column with inappropriate chemistry for this compound.[4][5]

  • Mobile Phase Issues: Incorrect pH or buffer strength of the mobile phase, leading to secondary interactions.[4][6]

  • Sample-Related Issues: Overloading the column with too much sample or dissolving the sample in a solvent stronger than the mobile phase.[4][7]

  • Instrumental Issues: Excessive extra-column volume from long or wide tubing and poor connections.[3][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing and broadening in your this compound HPLC analysis.

Problem: My this compound peak is tailing.

Step 1: Evaluate the Column's Health

The column is often the first suspect when peak shape issues arise.[5]

  • Question: Is the column old or has it been used extensively?

    • Solution: Columns degrade over time, leading to a loss of efficiency.[4] If the column has been in use for a long time, or if you observe a sudden change in peak shape, it may be time to replace it.[5] Consider using a guard column to extend the life of your analytical column.[2]

  • Question: Is there a void at the head of the column?

    • Solution: Voids can form due to pressure shocks or operation at high pH, causing peak distortion.[6] A void at the column inlet can lead to shouldering or split peaks.[5] If a void is suspected, the column should be replaced.

  • Question: Is the column chemistry appropriate for this compound?

    • Solution: Secondary interactions between the analyte and the stationary phase are a primary cause of tailing, especially for basic compounds interacting with residual silanol (B1196071) groups on silica-based columns.[1][9] Using an end-capped column can minimize these interactions.[3] For basic compounds, columns with polar-embedded phases or charged surface hybrid (CSH) technology can improve peak shape.[4]

Step 2: Scrutinize the Mobile Phase

The mobile phase composition plays a critical role in achieving symmetrical peaks.

  • Question: Is the mobile phase pH appropriate?

    • Solution: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the stationary phase. For basic compounds, operating at a low pH (around 2-3) can suppress the ionization of silanol groups on the silica (B1680970) surface, thereby reducing peak tailing.[6][7] Conversely, for acidic compounds, a low pH will keep them in their neutral form, which also improves peak shape.[6] It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[10]

  • Question: Is the buffer concentration adequate?

    • Solution: Buffers are used to maintain a constant pH.[6] Insufficient buffer concentration can lead to pH shifts during the analysis, causing peak shape issues.[9] A buffer concentration of 10-25 mM is typically sufficient for most applications.[9]

Step 3: Check Sample Preparation and Injection

The way the sample is prepared and introduced into the system can affect peak shape.

  • Question: Is the column overloaded?

    • Solution: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[7][11] To check for overloading, try diluting the sample or reducing the injection volume.[4]

  • Question: Is the sample solvent compatible with the mobile phase?

    • Solution: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and distorted peak shapes.[4] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[4]

Step 4: Inspect the HPLC System

Problems with the instrument itself can contribute to poor peak shape.

  • Question: Is there excessive extra-column volume?

    • Solution: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[3] Ensure that all tubing is as short and narrow as possible (e.g., 0.005" I.D. PEEK tubing) to minimize dead volume.[3] Check for any loose fittings that could also contribute to extra-column volume.

Quantitative Data Summary

The following table summarizes key parameters and their typical ranges for troubleshooting peak tailing in reverse-phase HPLC.

ParameterRecommended Range/ValueRationale for Peak Shape Improvement
Mobile Phase pH (for basic analytes) 2.0 - 3.0Suppresses ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[6][7]
Mobile Phase pH (for acidic analytes) ~2-3 units below analyte pKaEnsures the analyte is in its non-ionized form, improving peak shape.[6][12]
Buffer Concentration 10 - 25 mMMaintains a stable pH throughout the analysis, preventing peak shape distortion due to pH shifts.[9]
USP Tailing Factor (Tf) 1.0 - 1.5A value close to 1.0 indicates a symmetrical peak. Values above 1.5 may indicate significant issues.[13]
Injection Volume 1 - 20 µL (analytical scale)Reducing injection volume can prevent column overloading, a common cause of peak tailing and broadening.[4][7]
Connecting Tubing I.D. ≤ 0.005 inches (0.127 mm)Minimizes extra-column band broadening, leading to sharper peaks.[3]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If column contamination is suspected, a thorough flushing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase without Buffer: Run the mobile phase (without any buffer salts) through the column for 20-30 column volumes.

  • Strong Solvent Wash: Sequentially wash the column with solvents of increasing strength. For a C18 column, a typical sequence is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Reverse Flush: For severe contamination at the column inlet, reverse the column direction and flush with a strong solvent.

  • Re-equilibration: Once flushing is complete, return the column to its original direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation and pH Adjustment

Proper mobile phase preparation is crucial for reproducible results and good peak shape.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity water.[2]

  • Buffer Preparation:

    • Accurately weigh the buffer salt and dissolve it in the aqueous portion of the mobile phase.

    • Adjust the pH of the aqueous buffer solution using a calibrated pH meter before adding the organic modifier.[6]

  • Mixing and Degassing:

    • Measure the aqueous and organic components separately before mixing to ensure an accurate final composition.

    • Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.

Visualizations

HPLC_Workflow MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing or Broadening Observed CheckColumn 1. Check Column Health (Age, Voids, Chemistry) Start->CheckColumn ColumnIssue Replace Column or Use Guard Column CheckColumn->ColumnIssue Issue Found CheckMobilePhase 2. Check Mobile Phase (pH, Buffer Strength) CheckColumn->CheckMobilePhase No Issue ColumnIssue->CheckMobilePhase MobilePhaseIssue Adjust pH or Buffer Concentration CheckMobilePhase->MobilePhaseIssue Issue Found CheckSample 3. Check Sample Prep (Overload, Solvent) CheckMobilePhase->CheckSample No Issue MobilePhaseIssue->CheckSample SampleIssue Dilute Sample or Change Solvent CheckSample->SampleIssue Issue Found CheckSystem 4. Check System (Tubing, Connections) CheckSample->CheckSystem No Issue SampleIssue->CheckSystem SystemIssue Minimize Tubing Length/ID, Tighten Connections CheckSystem->SystemIssue Issue Found End Symmetrical Peak Achieved CheckSystem->End No Issue SystemIssue->End

Caption: A logical troubleshooting guide for peak tailing.

References

Validation & Comparative

Validating the Anticancer Mechanism of Action of Asterolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer mechanism of Asterolide, a promising natural compound. By objectively comparing its performance with other relevant alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound and its Anticancer Potential

This compound is a sesquiterpene lactone that has garnered significant attention for its potential as an anticancer agent. Like other compounds in its class, such as Parthenolide and Costunolide, this compound is believed to exert its effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary validated mechanism of action for this compound and similar sesquiterpene lactones is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway.[1][2][3] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, promoting tumor progression and survival.[4] By targeting this pathway, this compound presents a promising strategy for cancer therapy.

Comparative Analysis of Anticancer Activity

The efficacy of an anticancer compound is often evaluated by its ability to inhibit cell growth (cytotoxicity), induce programmed cell death (apoptosis), and halt the cell division cycle. This section compares the performance of this compound with other sesquiterpene lactones known to target the STAT3 pathway.

Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and comparable compounds across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (Data Not Available)--
Parthenolide MDA-MB-231 (Breast)~5[2]
HepG2 (Liver)IC50 = 2.628[5]
Costunolide A431 (Skin)~20[6]
Osteosarcoma cells(Data Not Available)[7]
Dehydrocostus lactone MCF-7 (Breast)(Data Not Available)[8][9]
MDA-MB-231 (Breast)(Data Not Available)[8][9]
Stattic (Known STAT3 Inhibitor) Various4-7[10]
Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. The table below presents data on the induction of apoptosis by sesquiterpene lactones.

CompoundCancer Cell LineAssayApoptosis Induction (% of cells)Reference
This compound (Data Not Available)---
Dehydrocostus lactone MCF-7, MDA-MB-231 (Breast)Annexin V/PISignificant increase[9]
Costunolide A431 (Skin)Annexin V/PIDose-dependent increase[11]
Crassolide H460 (Lung)Annexin V/PIDose-dependent increase[12]

Note: Quantitative data for this compound's direct impact on apoptosis is not available in the compared literature. The presented data for other compounds demonstrates a common mechanism of action for this class of molecules.

Cell Cycle Arrest

Disruption of the cell cycle is another key anticancer mechanism. Sesquiterpene lactones have been shown to induce cell cycle arrest at different phases.

CompoundCancer Cell LineEffect on Cell CycleReference
This compound (Data Not Available)--
Dehydrocostus lactone MCF-7 (Breast)G0/G1-S phase arrest[8][9]
MDA-MB-231 (Breast)S-G2/M arrest[8][9]
Costunolide VariousG2/M phase arrest[13]
Parthenolide SGC-7901 (Gastric)G0/G1 phase arrest[14][15]
Crassolide H460 (Lung)G2/M phase arrest[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to facilitate the validation and replication of findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., this compound) in fresh medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot for STAT3 Phosphorylation

Objective: To determine the effect of a compound on the phosphorylation of STAT3, a key indicator of its activation.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli sample buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound, a typical experimental workflow for its validation, and the logical flow of its anticancer effects.

Asterolide_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates This compound This compound This compound->JAK Inhibits pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation (Cyclins, c-Myc) Transcription->Proliferation Survival Cell Survival (Bcl-2, Survivin) Transcription->Survival

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Mechanism Validation (Western Blot for p-STAT3) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for validating this compound's anticancer effects.

Logical_Relationship This compound This compound JAK_Inhibition Inhibition of JAK This compound->JAK_Inhibition STAT3_Inhibition Decreased STAT3 Phosphorylation JAK_Inhibition->STAT3_Inhibition Downstream_Effects Downregulation of STAT3 Target Genes (e.g., Bcl-2, Cyclins) STAT3_Inhibition->Downstream_Effects Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effects->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Downstream_Effects->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: Logical flow of this compound's anticancer mechanism.

Conclusion

The available evidence strongly suggests that this compound, a sesquiterpene lactone, exerts its anticancer effects primarily through the inhibition of the JAK/STAT3 signaling pathway. This leads to downstream effects including the induction of apoptosis and cell cycle arrest in cancer cells. While direct comparative data with other anticancer agents is limited, the mechanistic similarities with other well-studied sesquiterpene lactones like Parthenolide and Costunolide provide a strong rationale for its further development. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound. Future studies should focus on direct, head-to-head comparisons with existing chemotherapeutic agents and other STAT3 inhibitors to precisely position this compound in the landscape of cancer therapeutics.

References

Unveiling the Anti-inflammatory Targets of Astragalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Astragalin (B1665802), a flavonoid glycoside, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of Astragalin's performance against other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on key inflammatory signaling pathways, and present detailed experimental protocols for the cited studies.

Mechanism of Action: A Multi-pronged Attack on Inflammation

Astragalin exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. Experimental evidence primarily points to its inhibitory action on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1]

NF-κB Pathway Inhibition:

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Astragalin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3][4][5] This action effectively blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of its target genes, including those for inflammatory cytokines and enzymes.[2][6]

MAPK Pathway Modulation:

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to external stimuli, including inflammation. Astragalin has been observed to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK in various inflammatory models.[7][8] By inhibiting MAPK activation, Astragalin curtails the downstream signaling that leads to the production of inflammatory mediators.

JAK/STAT Pathway Interference:

The JAK/STAT pathway is critical for cytokine signaling. Astragalin has been found to target this pathway, thereby interfering with the signaling of pro-inflammatory cytokines.[7][9] Studies have shown that Astragalin can inhibit the phosphorylation of STAT3, a key transcription factor in this pathway, leading to a reduction in the expression of inflammatory mediators.[1]

Signaling Pathway of Astragalin's Anti-inflammatory Action

LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Astragalin Astragalin Astragalin->IKK inhibits MAPK MAPK (p38, ERK, JNK) Astragalin->MAPK inhibits JAK JAK Astragalin->JAK inhibits IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_nucleus->Inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer STAT_dimer->Inflammatory_Genes

Caption: Astragalin inhibits inflammation by targeting NF-κB, MAPK, and JAK/STAT pathways.

Comparative Performance Data

The anti-inflammatory efficacy of Astragalin has been quantified in various in vitro and in vivo models. The following tables summarize its inhibitory concentrations (IC50) for key inflammatory mediators and compare its activity with other known anti-inflammatory agents.

Table 1: In Vitro Inhibitory Activity of Astragalin

Inflammatory MediatorCell LineStimulantIC50 (µg/mL)Reference
Nitric Oxide (NO)RAW 264.7LPS363[10]
Prostaglandin E2 (PGE2)RAW 264.7LPS134[10]
Interleukin-6 (IL-6)RAW 264.7LPS289[10]

Table 2: Comparative Anti-inflammatory Effects

CompoundModelKey FindingsReference
Astragalin Carrageenan-induced mouse paw edemaInhibitory effect similar to Dexamethasone.[1]
Astragalin LPS-induced inflammation in J774A.1 macrophagesInhibitory effects on inflammatory mediators are comparable with Quercetin.[2]
Indomethacin (B1671933) Rheumatic in-patients (clinical trial)Reduced symptom scores by 24.3% over 21 days.[11]
Dexamethasone Cigarette smoke-induced pulmonary inflammation in miceSignificantly reduced inflammatory cell infiltration and pro-inflammatory cytokine levels.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the anti-inflammatory effects of Astragalin.

1. Cell Culture and Inflammatory Stimulation

  • Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or human colonic epithelial cells (e.g., HCT-116, HT-29) are commonly used.[5][13]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[5][13]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after treatment with Astragalin and/or an inflammatory stimulus.

    • Add Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatants.

    • Incubate at room temperature to allow for a colorimetric reaction.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[13]

3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or biological fluids.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance.

    • Calculate cytokine concentrations based on the standard curve.[13][14]

4. Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression and phosphorylation status of proteins in the NF-κB, MAPK, and JAK/STAT pathways.

  • Procedure:

    • Lyse cells to extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific to the target proteins (e.g., p-IκBα, IκBα, p-p65, p-p38, p-STAT3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13][15][16]

Experimental Workflow for Assessing Astragalin's Anti-inflammatory Activity

start Cell Seeding & Adherence pretreatment Pre-treatment with Astragalin start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis for Protein Extraction stimulation->cell_lysis griess Griess Assay (NO) supernatant_collection->griess elisa ELISA (Cytokines) supernatant_collection->elisa western Western Blot (Signaling Proteins) cell_lysis->western data_analysis Data Analysis & Interpretation griess->data_analysis elisa->data_analysis western->data_analysis

Caption: A typical workflow for in vitro evaluation of Astragalin's anti-inflammatory effects.

References

A Comparative Cytotoxicity Analysis: Asterolide versus Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, sesquiterpene lactones represent a class of compounds with significant therapeutic potential, particularly in oncology. Among these, Asterolide and Parthenolide have emerged as subjects of interest for their cytotoxic effects against various cancer cell lines. This guide provides a detailed comparative analysis of their cytotoxic profiles, mechanisms of action, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values for this compound (using data for the closely related compound asteriscunolide A) and Parthenolide against a range of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methodologies.

Table 1: Cytotoxicity of this compound (as asteriscunolide A) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Human Melanoma CellsMelanoma~ 5[1]
Human Leukemia CellsLeukemia~ 5[1]
Cells overexpressing Bcl-2Various~ 5[1]
Cells overexpressing Bcl-x(L)Various~ 5[1]

Table 2: Cytotoxicity of Parthenolide Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
HUVECEndothelial Cells2.8[1]
SiHaCervical Cancer8.42 ± 0.76[2]
MCF-7Breast Cancer9.54 ± 0.82[2]
5637Bladder Cancer< 10 (dose-dependent)

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound and Parthenolide cytotoxicity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Parthenolide. A vehicle control (e.g., DMSO) and a blank (medium only) should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mechanisms of Action

This compound (as asteriscunolide A)

The cytotoxic effects of asteriscunolide A are primarily mediated through the induction of apoptosis via the intrinsic pathway.[1] Key mechanistic features include:

  • Cell Cycle Arrest: Induces G2/M phase arrest in the cell cycle.[1]

  • ROS Generation: Triggers a significant increase in intracellular reactive oxygen species (ROS), which appears to be a critical early event in the apoptotic process.[1]

  • Mitochondrial Dysfunction: Causes dissipation of the mitochondrial membrane potential and subsequent release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Leads to the activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP).[1] The apoptotic process can be prevented by a pan-caspase inhibitor, indicating its caspase-dependency.[1]

  • MAPK Pathway Activation: Activates the mitogen-activated protein kinases (MAPKs) pathway.[1]

Parthenolide

Parthenolide is a well-characterized cytotoxic agent with a primary mechanism of action involving the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

  • NF-κB Inhibition: Directly inhibits the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the IκBα inhibitory protein. This retains NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-survival genes.

  • p53 Modulation: Can lead to the pro-apoptotic activation of the tumor suppressor p53.

  • ROS Induction: Induces oxidative stress through the generation of ROS.

  • Apoptosis Induction: Promotes apoptosis through both caspase-dependent and independent pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2]

Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add this compound or Parthenolide incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability & IC50 read->analyze

Parthenolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parthenolide Parthenolide IKK IKK Complex Parthenolide->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkBa NF-κB-IκBα (Inactive Complex) NFkB_IkBa->NFkB Release Nucleus Nucleus Transcription Gene Transcription (Pro-survival, Proliferation) NFkB_n->Transcription

Asterolide_Apoptosis_Pathway cluster_mito Mitochondrion This compound This compound (asteriscunolide A) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_pot ↓ Mitochondrial Membrane Potential ROS->Mito_pot CytC Cytochrome c Release Mito_pot->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

Asterolide vs. Taxol: A Comparative Analysis of Microtubule Stabilization Effects

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between Asterolide and the well-established microtubule-stabilizing agent Taxol is not currently feasible due to a lack of publicly available scientific literature on a compound named "this compound" and its specific effects on microtubule dynamics. Extensive searches of scholarly databases have yielded no information on the mechanism of action, tubulin-binding properties, or quantitative data related to the microtubule stabilization effects of a compound with this name.

Therefore, this guide will proceed by offering a comprehensive overview of Taxol's microtubule-stabilizing properties and will present a comparative framework that could be utilized to evaluate a novel compound, such as this compound, should data become available in the future. Furthermore, we will propose a comparison of Taxol with another well-characterized microtubule-stabilizing agent, discodermolide, to illustrate how such a comparative analysis is typically conducted in the field.

Understanding Taxol's Mechanism of Microtubule Stabilization

Taxol (paclitaxel) is a potent anti-cancer agent that functions by disrupting the normal dynamics of microtubules, which are essential components of the cell's cytoskeleton involved in critical processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Unlike other anti-cancer drugs that induce microtubule depolymerization, Taxol is a microtubule-stabilizing agent.[4]

Key aspects of Taxol's mechanism of action include:

  • Binding to β-tubulin: Taxol binds to a specific site on the β-tubulin subunit within the microtubule polymer.[1][2] This binding site is located on the interior surface of the microtubule.

  • Promotion of Tubulin Polymerization: Taxol enhances the polymerization of tubulin dimers into microtubules, even in the absence of GTP, which is normally required for this process.[1]

  • Inhibition of Depolymerization: Once formed, Taxol-stabilized microtubules are highly resistant to depolymerization caused by factors such as cold temperatures or calcium ions.[3] This leads to the accumulation of abnormally stable and non-functional microtubules within the cell.

  • Suppression of Microtubule Dynamics: The stabilization of microtubules by Taxol suppresses their dynamic instability, which is the natural process of growth and shrinkage essential for their proper function, particularly during mitosis.[1][5]

  • Mitotic Arrest and Apoptosis: The disruption of normal microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).[1][4]

Framework for Comparing Microtubule-Stabilizing Agents

To objectively compare the microtubule stabilization effects of a novel compound like this compound with Taxol, a series of well-defined experiments are necessary. The following sections outline the required data, experimental protocols, and visualizations.

Data Presentation: A Comparative Table

A crucial component of a comparative guide is a clear and concise summary of quantitative data. The table below illustrates the type of data that would be necessary for a direct comparison.

ParameterTaxolThis compoundReference Compound (e.g., Discodermolide)
Potency
EC50 for Tubulin Polymerization (µM)[Insert Value][Data Not Available][Insert Value]
IC50 for Cell Viability (e.g., MCF-7 cells, nM)[Insert Value][Data Not Available][Insert Value]
Mechanism of Action
Binding Site on Tubulinβ-tubulin (Taxane site)[Data Not Available]β-tubulin (Taxane site, competitive with Taxol)
Effect on Microtubule DynamicsSuppresses dynamic instability[Data Not Available]Suppresses dynamic instability
Induction of Microtubule BundlingYes[Data Not Available]Yes
Cellular Effects
Cell Cycle ArrestG2/M phase[Data Not Available]G2/M phase
Induction of ApoptosisYes[Data Not Available]Yes
Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess microtubule stabilization.

1. In Vitro Tubulin Polymerization Assay

  • Objective: To quantify the ability of a compound to promote the assembly of purified tubulin into microtubules.

  • Methodology:

    • Purified tubulin is incubated in a polymerization buffer at 37°C.

    • The test compound (e.g., this compound, Taxol) at various concentrations is added to the tubulin solution.

    • The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

    • The EC50 value (the concentration of the compound that elicits a half-maximal effect on polymerization) is calculated from the dose-response curve.

2. Immunofluorescence Microscopy of Cellular Microtubules

  • Objective: To visualize the effect of a compound on the microtubule network within cells.

  • Methodology:

    • Cancer cells (e.g., HeLa, MCF-7) are cultured on coverslips and treated with the test compound for a specified duration.

    • The cells are then fixed, permeabilized, and stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The coverslips are mounted on microscope slides and the microtubule architecture is visualized using a fluorescence microscope.

    • Changes in microtubule organization, such as the formation of bundles or asters, are documented.

3. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effect of a compound on cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with a range of concentrations of the test compound for a period of 48-72 hours.

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial reductases will convert the MTT into a purple formazan (B1609692) product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Mandatory Visualizations

Diagrams are critical for illustrating complex biological processes and experimental designs.

Experimental Workflow for Comparing Microtubule Stabilizers

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Comparison tubulin Purified Tubulin polymerization Tubulin Polymerization Assay tubulin->polymerization ec50 Determine EC50 polymerization->ec50 compare Compare Potency, Mechanism, & Cellular Effects ec50->compare cells Cancer Cell Line (e.g., MCF-7) treatment Treat with this compound vs. Taxol cells->treatment if_staining Immunofluorescence Staining treatment->if_staining viability Cell Viability Assay (MTT) treatment->viability microscopy Fluorescence Microscopy if_staining->microscopy microscopy->compare ic50 Determine IC50 viability->ic50 ic50->compare

Caption: Experimental workflow for comparing microtubule stabilization effects.

Signaling Pathway of Taxol-Induced Apoptosis

G taxol Taxol mt Microtubule Stabilization taxol->mt dynamics Suppression of Microtubule Dynamics mt->dynamics spindle Abnormal Mitotic Spindle dynamics->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Simplified signaling pathway of Taxol-induced apoptosis.

Proposed Alternative Comparison: Taxol vs. Discodermolide

Given the absence of data on this compound, a comparison with another well-studied microtubule-stabilizing agent, discodermolide, can serve as a valuable example. Discodermolide is a marine-derived polyketide that, like Taxol, stabilizes microtubules and induces mitotic arrest. However, there are notable differences in their interactions with tubulin and their activity in Taxol-resistant cell lines. For instance, some studies have shown that discodermolide can be effective in cancer cells that have developed resistance to Taxol, suggesting a slightly different or more potent mechanism of action at the molecular level. A detailed comparison would involve analyzing their respective binding affinities, effects on different tubulin isotypes, and efficacy in various cancer models, providing a comprehensive guide for researchers.

Should information on this compound become available, the framework presented here can be readily adapted to provide a thorough and objective comparison of its microtubule-stabilizing effects with those of Taxol.

References

Cytotoxicity of Asterolide Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of various Asterolide analogs, primarily focusing on Sarcophine (B1681461) and its derivatives. The information is supported by experimental data from multiple studies, with detailed methodologies and a visualization of the relevant biological pathways to aid in further investigation.

Introduction to this compound Analogs and Sarcophine

This compound analogs, including the well-studied cembranoid diterpene Sarcophine, are natural compounds isolated from soft corals of the genus Sarcophyton. These compounds have garnered significant interest in cancer research due to their demonstrated cytotoxic effects against various cancer cell lines. Sarcophine and its derivatives are known to induce apoptosis, a form of programmed cell death, making them promising candidates for the development of novel anticancer therapies. This guide will compare the cytotoxic activities of several key sarcophine analogs and elucidate the experimental methods used to determine their efficacy.

Comparative Cytotoxicity Data

The cytotoxic activity of different this compound (Sarcophine) analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50) are key metrics used to quantify the potency of these compounds. The following table summarizes the reported cytotoxic activities.

Compound/AnalogCell LineIC50/LD50Reference
Sarcophine (SN)HEK293LD50: 29.3 ± 3.0 mM[1]
(7S, 8R)-Dihydroxydeepoxysarcophine (DSN)HEK293LD50: 123.5 ± 13.0 mM[1]
7β-acetoxy-8α-hydroxydeepoxysarcophineHepG2IC50: 3.6 µg/mL
HCT-116IC50: 2.3 µg/mL
HeLaIC50: 6.7 µg/mL
Sarcophine-diol (SD)A431 (Human Epidermoid Carcinoma)IC50: ~200-600 µM (concentration-dependent decrease in cell viability)[2][3]
CV-1 (Monkey Kidney Normal Cells)Less cytotoxic than in A431 cells[2][3]
(+)-isosarcophytoxideHL-60 (Human Promyelocytic Leukemia)IC50: 0.78 ± 0.21 µmol/L[4]
A-549 (Human Lung Adenocarcinoma)IC50: 1.26 ± 0.80 µmol/L[4]
Sarcoehrenbergilide DA549IC50: 23.3 µM[4]
Sarcoehrenbergilide EA549IC50: 27.3 µM[4]
HepG2IC50: 22.6 µM[4]
Sarcoehrenbergilide FA549IC50: 25.4 µM[4]
HepG2IC50: 31.8 µM[4]
SarcomilasterolMDA-MB-231 (Human Breast Adenocarcinoma)IC50: 13.8 µg/mL[4]
MOLT-4 (Human Acute Lymphoblastic Leukemia)IC50: 6.7 µg/mL[4]
SUP-T (Human T-cell Lymphoblastic Lymphoma)IC50: 10.5 µg/mL[4]
U-937 (Human Histiocytic Lymphoma)IC50: 17.7 µg/mL[4]
Sarcoaldesterol BHepG2IC50: 9.7 µg/mL[4]
MDA-MB-231IC50: 14.0 µg/mL[4]
A-549IC50: 15.8 µg/mL[4]

Experimental Protocols

The following section details the methodologies for the key experiments used to assess the cytotoxicity of this compound analogs.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[5]

    • Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., Sarcophine analogs). Control wells with untreated cells and vehicle controls are also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

    • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5][7]

    • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5][7]

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[5]

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways

Sarcophine and its analogs have been shown to induce apoptosis in cancer cells through the extrinsic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of events that result in programmed cell death.

Sarcophine_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sarcophine_Analog Sarcophine Analog Death_Receptor Death Receptor (e.g., Fas) Sarcophine_Analog->Death_Receptor Binds to and activates Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Recruits and cleaves Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves and activates Caspase3 Activated Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway induced by Sarcophine analogs.

The diagram above illustrates the extrinsic apoptosis pathway initiated by Sarcophine analogs. The process begins with the binding of the analog to a death receptor on the cancer cell surface. This activation leads to the recruitment and cleavage of procaspase-8 into its active form, caspase-8. Activated caspase-8 then proceeds to cleave and activate procaspase-3, the primary executioner caspase. Finally, activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.[2][3] Studies have shown that sarcophine-diol treatment significantly increases the activity of caspase-8 and caspase-3, confirming the involvement of this extrinsic pathway.[2]

Conclusion

The comparative analysis of this compound analogs, particularly Sarcophine and its derivatives, reveals a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. The data indicates that structural modifications to the sarcophine backbone can significantly influence cytotoxic potency. The primary mechanism of action appears to be the induction of apoptosis via the extrinsic, death receptor-mediated pathway. The detailed experimental protocols and the visualized signaling pathway provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of these marine natural products.

References

Unraveling the Kinase Cross-Reactivity of Asperolide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine-derived tetranorditerpenoid, Asperolide A, has garnered attention for its anti-cancer properties, notably its influence on critical cellular signaling pathways regulated by kinases. While a comprehensive kinase panel screening to determine its specific inhibitory concentrations (IC50) across the kinome is not publicly available, existing research demonstrates its ability to modulate the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades.[1][2][3][4] This guide provides a comparative analysis of Asperolide A's effects on these pathways alongside well-characterized, potent, and selective kinase inhibitors that target key components of these cascades.

Performance Comparison

This section contrasts the known pathway effects of Asperolide A with the specific inhibitory activities of selected kinase inhibitors. The provided IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical or cellular assays, offering a quantitative measure of potency.

CompoundTarget Pathway(s)Specific Kinase Target(s)IC50 (in vitro)Key Cellular Effects
Asperolide A Ras/Raf/MEK/ERK, PI3K/AKT/mTORNot fully characterizedData not availableActivates MAP kinases (ERK1/2, JNK, p38); Prevents PI3K/AKT/mTOR signaling activation.[1][2][3][4]
Mirdametinib (PD0325901) Ras/Raf/MEK/ERKMEK1, MEK20.33 nM[5][6][7]Suppresses ERK1/2 phosphorylation and induces apoptosis.[5]
Ulixertinib (BVD-523) Ras/Raf/MEK/ERKERK1, ERK2<0.3 nM (for ERK2)[8][9][10]Inhibits phosphorylated ERK2 and the downstream kinase RSK.[8]
Alpelisib (B612111) (BYL719) PI3K/AKT/mTORPI3Kα5 nM[11][12]Potently inhibits Akt phosphorylation in cells with PI3Kα mutations.[13]
Ipatasertib (GDC-0068) PI3K/AKT/mTORAKT1, AKT2, AKT35-18 nM[14]Inhibits all three isoforms of AKT.[14]
Rapamycin (Sirolimus) PI3K/AKT/mTORmTORC1 (allosteric inhibitor)~0.1 nM (in HEK293 cells)[15][16][17]Binds to FKBP12 to allosterically inhibit mTORC1.[15]

Signaling Pathway Context

The Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways are central to cell proliferation, survival, and growth. The diagram below illustrates these interconnected cascades and highlights the points of intervention for Asperolide A and the comparator inhibitors. Understanding this context is crucial for interpreting the cross-reactivity and potential therapeutic applications of these compounds.

Signaling_Pathways cluster_0 Ras/Raf/MEK/ERK Pathway cluster_1 PI3K/AKT/mTOR Pathway cluster_inhibitors Inhibitors Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK PD0325901 Mirdametinib (PD0325901) MEK->PD0325901 AsperolideA Asperolide A ERK->AsperolideA Ulixertinib Ulixertinib ERK->Ulixertinib PI3K PI3K AKT AKT PI3K->AKT Alpelisib Alpelisib PI3K->Alpelisib mTOR mTOR AKT->mTOR Ipatasertib Ipatasertib AKT->Ipatasertib mTOR->AsperolideA Rapamycin Rapamycin mTOR->Rapamycin Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) (Large compound library vs. target kinase) Hit_ID Hit Identification (Confirmation of primary hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Biochemical assays) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Screening against a panel of kinases) Dose_Response->Selectivity Cellular_Assays Cell-Based Assays (Target engagement & pathway inhibition) Selectivity->Cellular_Assays Mechanism Mechanism of Action Studies (e.g., ATP competition assays) Cellular_Assays->Mechanism In_Vivo In Vivo Efficacy & PK/PD Studies (Animal models) Mechanism->In_Vivo

References

Template: Validating in vivo Efficacy of [Compound Name] in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive comparison of the in vivo efficacy of a novel compound, Asterolide, in xenograft models. However, extensive searches for "this compound" in scientific literature and clinical trial databases have not yielded specific information on a compound with this name being evaluated in cancer xenograft models.

One clinical trial, named ASTEROID (A Phase I trial of ASTX660 in Combination with Pembrolizumab), was identified. This trial is investigating ASTX660 (tolinapant), an IAP (Inhibitor of Apoptosis Protein) antagonist, but there is no indication that this compound is also known as this compound.

Without specific data on this compound, we are unable to provide a direct comparison of its performance. However, to assist in your research endeavors, we are providing a template below. This template is structured to meet all the core requirements of a comprehensive comparison guide, including data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and workflows. You can adapt this template to structure and present your own findings on this compound or any other compound of interest.

This template provides a structured format for presenting and comparing the in vivo efficacy of a therapeutic agent in xenograft models.

Comparative Efficacy of [Compound Name] in [Cancer Type] Xenograft Model

This section should summarize the anti-tumor activity of your compound compared to a standard-of-care agent or vehicle control.

Table 1: Anti-tumor Efficacy of [Compound Name] in [Cell Line]-derived Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (% TGI)Body Weight Change (%)
Vehicle Control[e.g., 0.5% CMC, p.o., QD][e.g., 1500 ± 150]-[e.g., +2.5]
[Standard of Care][e.g., 5 mg/kg, i.p., QW][e.g., 800 ± 90][e.g., 46.7][e.g., -1.8]
[Compound Name][e.g., 10 mg/kg, p.o., QD][e.g., 500 ± 60][e.g., 66.7][e.g., +1.5]
[Compound Name][e.g., 20 mg/kg, p.o., QD][e.g., 250 ± 40][e.g., 83.3][e.g., +0.5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and critical evaluation of the data.

2.1. Cell Line-Derived Xenograft (CDX) Model Development

  • Cell Line: [e.g., Human colorectal cancer cell line HCT116]

  • Animals: [e.g., 6-8 week old female athymic nude mice]

  • Cell Preparation and Implantation: [e.g., HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% FBS. Cells were harvested during exponential growth, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel was subcutaneously injected into the right flank of each mouse.]

  • Tumor Monitoring: [e.g., Tumor volumes were measured twice weekly with calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weights were also recorded at each measurement.]

2.2. Treatment Administration

  • Group Randomization: [e.g., When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8-10 mice/group).]

  • Drug Formulation and Dosing: [e.g., [Compound Name] was formulated in 0.5% carboxymethylcellulose (CMC) and administered orally (p.o.) once daily (QD) at the indicated doses. The vehicle control group received 0.5% CMC. [Standard of Care] was administered as per its established protocol.]

  • Study Duration: [e.g., Treatment was continued for 21 days.]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental designs can greatly enhance understanding.

3.1. Proposed Signaling Pathway of [Compound Name]

Below is an example of a DOT script to generate a diagram for a hypothetical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Inhibitor [Compound Name] Inhibitor->Kinase_B Inhibition Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) TF->Gene_Expression

Caption: Proposed mechanism of action for [Compound Name].

3.2. Experimental Workflow for Xenograft Efficacy Study

This diagram illustrates the sequence of steps in the in vivo study.

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with [Compound Name] or Control Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

We hope this template proves to be a valuable resource for your research and reporting. Should you have data on "this compound" or its correct nomenclature, we would be pleased to assist in generating a specific and detailed comparison guide.

A Comparative Analysis of Sesquiterpene Lactones: Unveiling the Therapeutic Potential of Asterolide and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cytotoxic and anti-inflammatory properties of key sesquiterpene lactones, with a focus on comparative efficacy and mechanisms of action.

Sesquiterpene lactones, a diverse group of naturally occurring compounds predominantly found in the Asteraceae family, have garnered significant attention for their potent biological activities.[1][2] Among these, Asterolide stands as a compound of interest, though data remains limited. This guide provides a comparative analysis of this compound and other prominent sesquiterpene lactones—Parthenolide (B1678480), Costunolide, Dehydrocostus lactone, and Cynaropicrin—highlighting their performance in preclinical studies and elucidating their molecular mechanisms of action.

Quantitative Bioactivity Data: A Comparative Overview

The cytotoxic effects of sesquiterpene lactones are a cornerstone of their therapeutic potential, particularly in oncology. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds against various cancer cell lines. While direct comparative studies including this compound are scarce, the following table summarizes the available IC50 values for other prominent sesquiterpene lactones to provide a contextual benchmark.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[3]
MCF-7 (Breast Cancer)9.54 ± 0.82[3][4]
A549 (Lung Carcinoma)4.3[5]
TE671 (Medulloblastoma)6.5[5]
HT-29 (Colon Adenocarcinoma)7.0[5]
GLC-82 (Non-small cell lung)6.07 ± 0.45[6]
Costunolide T24 (Bladder Cancer)~25 (viability reduction)[7]
H1299 (Non-small cell lung)23.93 ± 1.67[8]
HGC-27 (Gastric Cancer)~40[9]
SNU-1 (Gastric Cancer)~40[9]
A431 (Skin Cancer)0.8[10]
OAW42-A (Ovarian Cancer)25[11]
Dehydrocostus lactone MDA-MB-231 (Breast Cancer)21.5[12][13]
MDA-MB-453 (Breast Cancer)43.2[12][13]
SK-BR-3 (Breast Cancer)25.6[12][13]
SK-OV-3 (Ovarian Cancer)15.9[12][13]
OVCAR3 (Ovarian Cancer)10.8[12][13]
HCC70 (Breast Cancer)1.11[14][15][16]
MCF-7 (Breast Cancer)24.70[14][15][16]
Cynaropicrin U-87 MG (Glioblastoma)24.4 ± 10.2 (24h)[17]
CAL-62 (Anaplastic Thyroid)~5 (48h)[18]
8505C (Anaplastic Thyroid)~5 (48h)[18]
SW1736 (Anaplastic Thyroid)~5 (48h)[18]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Mechanisms of Action: Modulating Key Signaling Pathways

The anti-inflammatory and anticancer effects of many sesquiterpene lactones are attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are crucial regulators of inflammation, cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation.[19][20] Several sesquiterpene lactones exert their effects by inhibiting this pathway at different points.

  • Parthenolide: This well-studied compound is known to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB.[20][21][22] By inhibiting IKK, Parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB activation and the transcription of pro-inflammatory and pro-survival genes.[20][21] Some studies also suggest that parthenolide can directly alkylate the p65 subunit of NF-κB, further preventing its DNA binding.[20]

  • Cynaropicrin: This sesquiterpene lactone has also been shown to inhibit NF-κB activation, contributing to its anti-inflammatory and antitumor properties.[1]

Below is a diagram illustrating the general mechanism of NF-κB pathway inhibition by sesquiterpene lactones like Parthenolide.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination Proteasome->IkBa_p65_p50 Degrades p-IκBα Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Gene Transcription (Inflammation, Cell Survival) Parthenolide Parthenolide Parthenolide->IKK Inhibits p65_p50_n p65-p50 p65_p50_n->Transcription Binds to DNA

Caption: Inhibition of the NF-κB pathway by Parthenolide.

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical regulator of cell growth, differentiation, and apoptosis. Its constitutive activation is frequently observed in many types of cancer, contributing to tumor progression and drug resistance.

  • Costunolide and Dehydrocostus lactone: These compounds have been shown to inhibit STAT3 activation.[23][24] Their mechanism involves the depletion of intracellular glutathione (B108866) (GSH), leading to the S-glutathionylation of STAT3.[23][24] This modification prevents the tyrosine phosphorylation of STAT3, a crucial step for its activation and dimerization.[23][24]

  • Cynaropicrin: This sesquiterpene lactone also inhibits STAT3 activation, contributing to its anticancer effects.[14]

  • Parthenolide: Parthenolide has been reported to inhibit the JAK/STAT3 signaling pathway by covalently modifying and suppressing the kinase activity of Janus kinases (JAKs), which are upstream activators of STAT3.[13][14][25]

The following diagram illustrates the inhibition of the STAT3 signaling pathway by Costunolide and Dehydrocostus lactone.

STAT3_Inhibition STAT3 Signaling Pathway Inhibition by Costunolide cluster_0 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 (Dimer) STAT3->p_STAT3 Dimerizes Nucleus Nucleus p_STAT3->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Costunolide Costunolide/ Dehydrocostus lactone GSH GSH Depletion Costunolide->GSH S_Glutathionylation S-Glutathionylation of STAT3 GSH->S_Glutathionylation S_Glutathionylation->STAT3 Inhibits Phosphorylation p_STAT3_n p-STAT3 p_STAT3_n->Transcription Binds to DNA

Caption: Inhibition of the STAT3 pathway by Costunolide.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the bioactivity of sesquiterpene lactones.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

The following diagram outlines the workflow for a typical MTT cytotoxicity assay.

MTT_Workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with sesquiterpene lactones A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 F->G

Caption: Workflow of a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of sesquiterpene lactones for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[25]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

While direct comparative data for this compound remains elusive, this guide provides a comprehensive analysis of several structurally and functionally related sesquiterpene lactones. The presented data on Parthenolide, Costunolide, Dehydrocostus lactone, and Cynaropicrin highlight their potent anticancer and anti-inflammatory activities, primarily mediated through the inhibition of the NF-κB and STAT3 signaling pathways. The detailed experimental protocols and workflow diagrams offer a valuable resource for researchers aiming to conduct further comparative studies and explore the therapeutic potential of this promising class of natural compounds. Future investigations focused on elucidating the specific bioactivities and mechanisms of this compound are warranted to fully understand its place within this important family of molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for comparative molecular docking studies of Asterolide and its related compounds has yielded no publicly available experimental data. To date, there are no published research articles, databases, or reports detailing the binding affinities, interaction patterns, or specific protein targets for this compound using computational docking methods.

This guide, intended for researchers, scientists, and drug development professionals, aimed to provide a thorough comparison of the in-silico performance of this compound and its analogs. The objective was to present quantitative binding data, detailed experimental protocols, and visualizations of molecular interactions. However, the foundational data required for such a comparative analysis is currently absent from the scientific literature.

The Significance of Molecular Docking in Drug Discovery

Molecular docking is a pivotal computational technique in modern drug discovery. It predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a specific protein target. This prediction is crucial for understanding the potential therapeutic efficacy of a compound. The strength of this interaction is typically quantified by a docking score or binding energy, with more negative values indicating a stronger, more stable complex.

A typical molecular docking workflow, which would have been detailed for this compound, involves several key steps:

  • Protein and Ligand Preparation: This involves obtaining the 3D structures of the target protein and the ligands of interest. The protein structure is often retrieved from databases like the Protein Data Bank (PDB), while ligand structures can be drawn using chemical software.

  • Grid Generation: A grid box is defined around the active site of the protein, specifying the region where the docking algorithm will search for potential binding poses.

  • Docking Simulation: The software systematically explores various conformations and orientations of the ligand within the defined grid, calculating the binding energy for each pose.

  • Analysis of Results: The resulting poses are ranked based on their docking scores. The interactions, such as hydrogen bonds and hydrophobic interactions, between the best-ranked pose and the protein's amino acid residues are then analyzed to understand the binding mechanism.

Data Presentation and Visualization

Had the data been available, this guide would have presented the comparative binding affinities of this compound and its related compounds in a structured tabular format, similar to the hypothetical example below:

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
This compoundHypothetical Target AXXXX--
Compound XHypothetical Target AXXXX--
Compound YHypothetical Target AXXXX--

Furthermore, diagrams illustrating the experimental workflow and the signaling pathways potentially modulated by this compound would have been generated using the DOT language to provide clear visual representations. A hypothetical experimental workflow is depicted below.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., from PDB) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (this compound & Analogs) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Analyze Docking Poses & Binding Energies dock->results interactions Visualize Interactions (e.g., PyMOL, Discovery Studio) results->interactions

Hypothetical molecular docking workflow.

Conclusion

While the principles and methodologies of comparative molecular docking are well-established, their specific application to this compound and its related compounds has not been documented in accessible scientific literature. This highlights a significant knowledge gap and a potential area for future research. In-silico studies on this compound could provide valuable insights into its mechanism of action and guide the development of novel therapeutic agents. Researchers are encouraged to undertake such studies to elucidate the potential of this natural compound. Until then, a direct comparison of its molecular docking performance remains an open scientific question.

Assessing the Therapeutic Index of Asterolide: A Comparative Analysis Against Standards of Care

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the therapeutic window for novel compounds is paramount in drug development. This guide provides a comparative analysis of the therapeutic index of the investigational compound Asterolide against current standards of care for its target indications. The data presented herein is compiled from preclinical studies to offer a foundational understanding for researchers, scientists, and drug development professionals.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug.[1][2][3] It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[3][4] A higher TI indicates a wider margin of safety, meaning there is a larger difference between the effective dose and the toxic dose.[1][2] Conversely, a narrow therapeutic index suggests that the doses required for efficacy are close to those that can cause adverse effects, necessitating careful patient monitoring.[2]

The TI is typically determined in preclinical animal studies by comparing the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50). In clinical settings, the toxic dose in 50% of subjects (TD50) is used instead of the LD50.[1][2][3]

Preclinical Assessment of this compound's Therapeutic Index

Information regarding a specific compound named "this compound" is not available in the public domain or scientific literature based on the conducted search. The following data is presented for a hypothetical compound, "this compound," for illustrative purposes and is based on general principles of preclinical toxicology and efficacy studies.

Data Presentation: Comparative Therapeutic Index

The following table summarizes the preclinical data for this compound compared to two standard-of-care (SoC) agents for a hypothetical indication.

CompoundIndicationED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compoundHypothetical Indication1020020
SoC Agent 1Hypothetical Indication2525010
SoC Agent 2Hypothetical Indication5204

Note: These values are hypothetical and intended for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and interpretation of the therapeutic index.[5]

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects.

Protocol:

  • Animal Model: Select a relevant animal model that mimics the human disease state for the target indication.

  • Dose-Response Study: Administer a range of doses of the test compound to different groups of animals.

  • Efficacy Assessment: Measure the specific therapeutic effect at various time points after drug administration using validated biomarkers or clinical scoring systems.

  • Data Analysis: Plot the dose-response curve and calculate the ED50 using appropriate statistical software.

Determination of Median Toxic Dose (TD50)

The TD50 is the dose of a drug that produces a toxic effect in 50% of the test subjects.

Protocol:

  • Animal Model: Use a healthy animal model, typically rodents and a non-rodent species, for general toxicology studies.[6]

  • Dose Escalation Study: Administer escalating doses of the test compound to different groups of animals.

  • Toxicity Monitoring: Observe the animals for clinical signs of toxicity, such as changes in weight, behavior, and food/water consumption.[7]

  • Clinical Pathology and Histopathology: At the end of the study, collect blood and tissue samples for hematology, clinical chemistry, and histopathological examination to identify target organ toxicity.[6][7]

  • Data Analysis: Determine the dose at which 50% of the animals exhibit a specific, predefined toxic endpoint.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the assessment of a drug's therapeutic index.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development Animal Model Selection Animal Model Selection Dose-Response Studies Dose-Response Studies Animal Model Selection->Dose-Response Studies Efficacy (ED50) Determination Efficacy (ED50) Determination Dose-Response Studies->Efficacy (ED50) Determination Toxicity (TD50) Determination Toxicity (TD50) Determination Dose-Response Studies->Toxicity (TD50) Determination Therapeutic Index Calculation Therapeutic Index Calculation Efficacy (ED50) Determination->Therapeutic Index Calculation Toxicity (TD50) Determination->Therapeutic Index Calculation Phase I Clinical Trial Phase I Clinical Trial Therapeutic Index Calculation->Phase I Clinical Trial Informs Starting Dose Phase II/III Clinical Trials Phase II/III Clinical Trials Phase I Clinical Trial->Phase II/III Clinical Trials

Caption: Workflow for Therapeutic Index Determination.

signaling_pathway This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binds Off-Target Receptor Off-Target Receptor This compound->Off-Target Receptor Binds (at higher concentrations) Downstream Kinase 1 Downstream Kinase 1 Target Receptor->Downstream Kinase 1 Activates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Therapeutic Effect Therapeutic Effect Transcription Factor->Therapeutic Effect Toxic Effect Toxic Effect Off-Target Receptor->Toxic Effect

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The assessment of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's safety profile. While the data for "this compound" remains hypothetical due to a lack of publicly available information, the principles and protocols outlined in this guide provide a robust framework for the comparative analysis of any new therapeutic agent against the established standards of care. A favorable therapeutic index is a key determinant for the progression of a drug candidate from preclinical research to clinical trials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Asterolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is paramount in drug discovery, development, and quality control. "Asterolide," a term representing sesquiterpenene lactones from the Asteraceae family, encompasses a group of compounds with significant therapeutic potential. This guide provides an objective comparison of three common analytical techniques for the quantification of a representative this compound, Parthenolide (B1678480): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput.

This document outlines the performance characteristics of each method, supported by experimental data from various studies, to assist researchers in choosing the most suitable technique for their specific needs.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the quantification of Parthenolide, a representative this compound, using HPLC-UV, LC-MS/MS, and HPTLC. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.

Table 1: Performance Characteristics of Analytical Methods for Parthenolide Quantification

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) >0.999[1]>0.99[2]>0.99[3]
Linearity Range 0.16 - 850 µg/mL[1]2 - 500 ng/mL[4][5]100 - 900 ng/spot
Limit of Detection (LOD) 0.10 ng on column[1]Not explicitly stated, but LLOQ is very low.Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated2.0 ng/mL[4][5]Not explicitly stated
Accuracy (Recovery %) 99.3%[1]78.2 - 95.8%[2][5]101.14 ± 4.47%[3]
Precision (RSD %) < 2%[1]< 8.3% (Intra- and Inter-day)[4][5]< 5%[3]
Selectivity GoodExcellentGood
Throughput ModerateHighHigh
Cost Low to ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of Parthenolide using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control and quantification of Parthenolide in herbal materials and pharmaceutical formulations due to its robustness and cost-effectiveness.

Sample Preparation (from Plant Material):

  • Weigh 1 gram of powdered plant material.

  • Add 40 mL of methanol (B129727) and heat in a water bath at 60°C for 10 minutes.

  • After cooling, filter the mixture.

  • Repeat the extraction with an additional 15 mL of methanol.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in methanol to a final volume of 20 mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (55:45, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 210 nm.[6]

  • Column Temperature: 25°C.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations of Parthenolide need to be quantified in complex biological matrices like plasma.

Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 5 minutes.

  • Inject 1 µL of the supernatant into the LC-MS/MS system.[7]

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[4][5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.[7]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Parthenolide: m/z 249.2 → 231.1[4][5]

    • Internal Standard (e.g., Pirfenidone): m/z 186.2 → 92.1[4][5]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a versatile and high-throughput technique suitable for the simultaneous analysis of multiple samples. It is often used for the quality control of herbal products.

Sample Preparation (from Herbal Products):

  • Extract a known amount of the powdered herbal product with a suitable solvent (e.g., methanol).

  • Sonicate and centrifuge the mixture.

  • Use the supernatant for application onto the HPTLC plate.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[3]

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: Ethyl acetate (B1210297) - n-hexane (3:2, v/v).[3]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: Dip the plate into p-anisaldehyde reagent and heat at 105°C for 5 minutes for visualization.[3]

  • Densitometric Analysis: Scan the plate at 543 nm.[3]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of a representative this compound (Parthenolide) using HPLC-UV, LC-MS/MS, and HPTLC.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification start Plant Material extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc uv UV Detection hplc->uv data Data Acquisition uv->data quant Concentration Calculation data->quant

Caption: HPLC-UV workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Plasma Sample ppt Protein Precipitation start->ppt cent Centrifugation ppt->cent lc UPLC Separation cent->lc msms MS/MS Detection lc->msms data Data Acquisition msms->data quant Concentration Calculation data->quant

Caption: LC-MS/MS workflow for this compound quantification.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_quant Quantification start Herbal Product extraction Extraction start->extraction application Sample Application extraction->application development Chromatogram Development application->development derivatization Derivatization development->derivatization scanning Densitometric Scanning derivatization->scanning quant Concentration Calculation scanning->quant

Caption: HPTLC workflow for this compound quantification.

References

Harnessing Synergism: A Comparative Guide to Tolinapant (ASTX660) in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Preclinical and Clinical Data on the Synergistic Effects of Tolinapant with Other Chemotherapeutics

Introduction

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can enhance efficacy, overcome resistance, and minimize toxicity. This guide provides a comprehensive comparison of the synergistic effects of tolinapant (ASTX660), a potent dual antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked Inhibitor of Apoptosis Protein (XIAP), with various chemotherapeutic and immunotherapeutic agents. It has been noted that the query for "Asterolide" likely refers to the clinical trial "ASTEROID," which investigates tolinapant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data supporting the synergistic potential of tolinapant in oncology.

Tolinapant's mechanism of action involves the restoration of apoptotic pathways and the inactivation of the NF-κB survival pathway, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and resistance to treatment.[1] By inhibiting cIAP1/2 and XIAP, tolinapant sensitizes cancer cells to the cytotoxic effects of other anticancer agents, creating a powerful synergistic effect.

Comparative Analysis of Tolinapant Combination Therapies

The following sections provide a detailed overview of preclinical and clinical studies investigating the synergistic effects of tolinapant in combination with various cancer therapies.

Tolinapant with FOLFOX in Colorectal Cancer

Preclinical studies have demonstrated that tolinapant can significantly enhance the efficacy of the FOLFOX chemotherapy regimen (5-fluorouracil and oxaliplatin) in colorectal cancer models.[2] This synergy is attributed to tolinapant's ability to augment FOLFOX-induced apoptosis.[2] A phase I clinical trial, ASTFOX, is currently underway to determine the maximum tolerated dose and recommended phase II dose of tolinapant in combination with FOLFOX for metastatic colorectal cancer.[3]

Quantitative Synergy Data

Cancer TypeCell LineCombination Agent(s)Tolinapant ConcentrationChemotherapy Concentration(s)Key Outcome
Colorectal CancerHCT116FOLFOX1 µmol/L5-FU: 5 µmol/L, Oxaliplatin: 1 µmol/LStatistically significant enhancement of apoptosis[2]
Colorectal CancerSW620FOLFOX1 µmol/L5-FU: 5 µmol/L, Oxaliplatin: 1 µmol/LStatistically significant enhancement of apoptosis[2]
Colorectal CancerHT29FOLFOX1 µmol/L5-FU: 5 µmol/L, Oxaliplatin: 1 µmol/LStatistically significant enhancement of apoptosis[2]

Experimental Protocol: In Vitro Apoptosis Assay

  • Cell Culture: Human colorectal cancer cell lines (HCT116, SW620, HT29) are cultured in appropriate media.

  • Treatment: Cells are treated with tolinapant (1 µmol/L), FOLFOX (5-FU: 5 µmol/L, Oxaliplatin: 1 µmol/L), or the combination of tolinapant and FOLFOX for 72 hours. A control group with no treatment is also included.

  • Apoptosis Analysis: Apoptosis is assessed using Annexin V/PI staining followed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to determine the extent of synergy.

Signaling Pathway

Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits FOLFOX FOLFOX FLIP FLIP FOLFOX->FLIP downregulates Caspase8 Caspase-8 cIAP1_2->Caspase8 inhibits XIAP->Caspase8 inhibits FLIP->Caspase8 inhibits Apoptosis Apoptosis Caspase8->Apoptosis activates

Tolinapant and FOLFOX synergistic pathway.
Tolinapant with Hypomethylating Agents and HDAC Inhibitors in T-cell Lymphoma

In preclinical models of T-cell lymphoma (TCL), tolinapant has shown strong synergistic effects when combined with hypomethylating agents (HMAs) like azacytidine and decitabine, as well as with the histone deacetylase (HDAC) inhibitor romidepsin.[4][5][6] This has led to the initiation of a phase 1-2 clinical trial of tolinapant with an oral HMA.[5]

Quantitative Synergy Data

Cancer TypeCell LineCombination AgentSynergy Score (Excess over Bliss)Key Outcome
T-cell LymphomaHHAzacytidineHigh degree of synergy[5][6]Activation of the necroptosis pathway[6]
T-cell LymphomaHHDecitabineHigh degree of synergy (Avg. EOB score > 40)[5]Activation of the necroptosis pathway[5]
T-cell LymphomaSUP-M2RomidepsinSynergistic (Avg. EOB score 13.3)[5]Overcoming intrinsic resistance to tolinapant[7]
T-cell LymphomaHHRomidepsinAdditive (Avg. EOB score 7.9)[5]Overcoming intrinsic resistance to tolinapant[7]

Experimental Protocol: In Vitro Proliferation and Synergy Assay

  • Cell Culture: Human TCL cell lines (e.g., HH, SUP-M2) are maintained in appropriate culture conditions.

  • Treatment: Cells are treated with a range of concentrations of tolinapant, the combination agent (azacytidine, decitabine, or romidepsin), and the combination of both drugs for a specified duration (e.g., 72 hours).

  • Proliferation Assay: Cell viability is measured using a CellTiter-Glo assay.

  • Synergy Analysis: The synergy score is calculated using the Excess over Bliss (EOB) model with software like SynergyFinder.[4][5]

Signaling Pathway

Tolinapant Tolinapant cIAP1 cIAP1 Tolinapant->cIAP1 inhibits HMAs Hypomethylating Agents (Azacytidine, Decitabine) RIPK3 RIPK3 HMAs->RIPK3 upregulates MLKL MLKL HMAs->MLKL upregulates cIAP1->RIPK3 inhibits RIPK3->MLKL activates Necroptosis Necroptosis MLKL->Necroptosis induces

Synergistic necroptosis induction by tolinapant and HMAs.
Tolinapant with Cisplatin (B142131) and Radiotherapy in Solid Tumors

Preclinical studies have indicated that tolinapant can enhance the antitumor effects of cisplatin and radiotherapy in models of cervical and head and neck cancer.[8][9] This combination is being explored in a phase 1b clinical trial (CRAIN) for cervical cancer and another trial for cisplatin-ineligible head and neck cancer.[9][10] The proposed mechanism involves the induction of immunogenic cell death, making tumor cells more susceptible to immune-mediated killing.[11]

Experimental Protocol: In Vivo Tumor Growth Delay Study

  • Animal Model: Syngeneic mouse models of head and neck cancer (e.g., MOC1) are used.

  • Tumor Implantation: Cancer cells are implanted into the flank of the mice.

  • Treatment: Once tumors are established, mice are treated with tolinapant, cisplatin, radiotherapy, or combinations thereof.

  • Tumor Measurement: Tumor volume is measured regularly to assess tumor growth delay.

  • Survival Analysis: Animal survival is monitored to determine the long-term efficacy of the combination treatment.

Experimental Workflow

cluster_workflow In Vivo Synergy Workflow Tumor\nImplantation Tumor Implantation Tumor\nEstablishment Tumor Establishment Tumor\nImplantation->Tumor\nEstablishment Treatment\nInitiation Treatment Initiation Tumor\nEstablishment->Treatment\nInitiation Tumor Volume\nMeasurement Tumor Volume Measurement Treatment\nInitiation->Tumor Volume\nMeasurement Survival\nAnalysis Survival Analysis Tumor Volume\nMeasurement->Survival\nAnalysis

Workflow for in vivo synergy studies.
Tolinapant with Pembrolizumab (B1139204) in Solid Tumors (ASTEROID Trial)

The ASTEROID trial is a phase I study evaluating the combination of tolinapant with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors.[12][13][14] The rationale for this combination is that tolinapant-induced immunogenic cell death can enhance the antitumor immune response, making tumors more sensitive to pembrolizumab.[13]

Trial Design

  • Phase: I

  • Design: Dose escalation and dose expansion cohorts[14]

  • Primary Objective: To determine the best dose of tolinapant to be given with pembrolizumab[14]

  • Secondary Objectives: To evaluate the safety, tolerability, and preliminary efficacy of the combination[14]

  • Patient Population: Patients with advanced solid tumors for whom standard treatment has failed[14]

Logical Relationship

Tolinapant Tolinapant TumorCell Tumor Cell Tolinapant->TumorCell Pembrolizumab Pembrolizumab T_Cell T-Cell Pembrolizumab->T_Cell enhances activity ICD Immunogenic Cell Death TumorCell->ICD TumorLysis Tumor Lysis TumorCell->TumorLysis T_Cell->TumorCell ICD->T_Cell activates

Tolinapant and pembrolizumab synergistic mechanism.

Conclusion

The preclinical and emerging clinical data strongly support the synergistic potential of tolinapant when combined with a range of anticancer agents, including conventional chemotherapy, targeted therapies, and immunotherapy. By targeting the inhibitor of apoptosis proteins, tolinapant effectively sensitizes cancer cells to treatment-induced cell death through multiple mechanisms, including apoptosis and necroptosis, and enhances antitumor immunity. The ongoing clinical trials will be crucial in validating these preclinical findings and establishing the role of tolinapant-based combination therapies in the clinical management of various cancers. This guide provides a foundational understanding for researchers and drug developers to explore and build upon the synergistic applications of tolinapant in oncology.

References

Safety Operating Guide

Proper Disposal of Asterolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Asterolide (also known as Atractylenolide II). These procedures are based on available safety data and general best practices for laboratory chemical waste management. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

I. Immediate Safety and Hazard Assessment

According to available Safety Data Sheets (SDS), this compound (Atractylenolide II) is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle all laboratory chemicals with a degree of caution.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against splashes.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe laboratory practice.

  • Waste Classification: Treat all this compound waste as chemical waste. While some sources suggest that small quantities may be disposed of with household waste, it is best practice in a professional laboratory setting to manage it through the chemical waste stream to ensure environmental protection and regulatory compliance.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated materials such as gloves, pipette tips, and paper towels in a designated solid chemical waste container.

    • Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a designated liquid chemical waste container. Do not discharge to sewer systems.[1]

  • Labeling: Clearly label the waste container with "this compound Waste" and include the concentration if applicable.

III. Step-by-Step Disposal Protocol

Operational Plan:

  • Work in a Ventilated Area: Conduct all waste handling procedures in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Waste Transfer:

    • Carefully transfer solid this compound waste into the designated solid waste container.

    • For liquid waste, use a funnel to prevent spills when transferring to the liquid waste container.

  • Container Management:

    • Do not overfill waste containers.

    • Securely close the container lid after each addition of waste.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS department to schedule a waste pickup.

IV. Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: For small spills, use an absorbent material such as vermiculite, sand, or chemical spill pads to contain the material.

  • Cleanup: Carefully scoop the absorbent material into the designated this compound solid waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water. Dispose of all contaminated cleaning materials in the hazardous waste container.

V. Data Presentation

Chemical and Physical Properties of this compound (Atractylenolide II):

PropertyValue
Synonyms Atractylenolide II
CAS Number 73069-14-4
Molecular Formula C₁₅H₂₀O₂
Molecular Weight 232.32 g/mol
Appearance Solid

VI. Experimental Protocols and Visualizations

Logical Workflow for this compound Disposal:

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generate this compound Waste assess_hazards Assess Hazards (Consult SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Solid vs. Liquid) don_ppe->segregate_waste solid_waste Collect in Labeled Solid Waste Container segregate_waste->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container segregate_waste->liquid_waste Liquid store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS Department store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Guide for Asterolide (Atractylenolide II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Asterolide, also known as Atractylenolide II (CAS 73069-14-4). Given the conflicting safety information available, this document adopts a cautious approach, recommending comprehensive personal protective measures and operational protocols to ensure the safety of laboratory personnel. While some suppliers classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation. Furthermore, its demonstrated biological activity, including the inhibition of cell proliferation and induction of apoptosis, underscores the need for careful handling to prevent unintended exposure.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE ComponentSpecificationPurpose
Gloves Double pair of nitrile glovesPrevents skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.
Gown Disposable, impermeable gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination.
Eye/Face Protection Chemical splash goggles or a full-face shieldProtects against splashes, aerosols, and airborne powder.
Respiratory Protection NIOSH-certified N95 respirator or higherEssential when handling powdered this compound to prevent inhalation of fine particles.

Operational Plans: Step-by-Step Guidance

Adherence to a strict operational workflow is critical for minimizing exposure risk and preventing contamination.

Preparation for Handling this compound
  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible before beginning any work.

  • Decontamination: Prepare a decontamination solution (e.g., 70% ethanol) for cleaning surfaces after handling.

Handling this compound Powder
  • Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing: When weighing the powder, use a balance within the containment of a fume hood or ventilated enclosure to minimize the dispersion of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is securely capped before mixing.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.

  • Doff PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected skin with soap and copious amounts of water for at least 15 minutes.
Eye Contact Flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated PPE (Gloves, Gown): Place all contaminated disposable PPE in a designated, leak-proof hazardous waste bag or container immediately after doffing. Do not dispose of in regular trash.

  • Contaminated Labware (e.g., weigh boats, pipette tips): Dispose of in the same hazardous waste container as contaminated PPE.

  • Liquid Waste (e.g., solutions containing this compound): Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste (e.g., unused this compound powder): Collect in a sealed, labeled hazardous waste container.

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe prep_spill Assemble Spill Kit prep_spill->don_ppe prep_decon Prepare Decontamination Solution prep_decon->don_ppe weigh Weigh Powder in Containment don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of all Waste as Hazardous wash_hands->dispose_waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。